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  • Product: Ochratoxin C-[d5]
  • CAS: 1356840-94-2

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Analytical Utility of Ochratoxin C-[d5]: A Comprehensive Technical Guide

Executive Summary Ochratoxins are a group of toxic secondary metabolites produced by Aspergillus and Penicillium species, posing severe nephrotoxic, immunosuppressive, and carcinogenic risks in food, agricultural, and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxins are a group of toxic secondary metabolites produced by Aspergillus and Penicillium species, posing severe nephrotoxic, immunosuppressive, and carcinogenic risks in food, agricultural, and pharmaceutical matrices[1],[2]. While Ochratoxin A (OTA) is the most heavily regulated and studied, its ethyl ester derivative, Ochratoxin C (OTC), is a naturally co-occurring contaminant and a known ruminal metabolite that can convert back to OTA in vivo[3],[1].

In the highly regulated field of trace mycotoxin analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard[4],[5]. To achieve absolute quantification and mitigate complex matrix effects, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) is strictly required[4],[6]. This whitepaper elucidates the chemical structure, physical properties, and methodological application of Ochratoxin C-[d5], a deuterium-labeled analog engineered to ensure self-validating precision in analytical and pharmacokinetic research[7].

Part 1: Chemical Structure and Molecular Architecture

Ochratoxin C-[d5] (CAS: 1356840-94-2) is structurally identical to native Ochratoxin C, with the critical exception that five hydrogen atoms on the phenyl group of the phenylalanine moiety have been replaced by their heavier stable isotope, deuterium[7].

The molecular architecture consists of four distinct functional domains:

  • Isocoumarin Core: A 5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin moiety. This is the primary toxicophore shared with Ochratoxin A[3],[8].

  • Amide Linkage: Connects the isocoumarin core to the amino acid derivative, acting as a potential site for enzymatic cleavage[8].

  • Deuterated Phenylalanine: The L-(phenyl-d5)alanine group provides a +5 Da mass shift. Causality Check: This specific mass increment is crucial. Because the native molecule contains a chlorine atom (which has a natural M+2 isotope, ^37Cl), a smaller mass shift (e.g., +2 or +3 Da) could result in isotopic overlap. A +5 Da shift ensures absolute mass spectral resolution between the native analyte and the internal standard[7],[4].

  • Ethyl Ester: The carboxylic acid of the phenylalanine is esterified with an ethyl group, significantly increasing the lipophilicity of the molecule compared to OTA[3].

Struct OTC Ochratoxin C-[d5] Isotope-Labeled Standard Iso Isocoumarin Moiety (5-chloro-8-hydroxy...) OTC->Iso Core Amide Amide Linkage (Cleavage Site) OTC->Amide Connects Phe L-(phenyl-d5)alanine (+5 Da Mass Shift) Amide->Phe Amino Acid Ester Ethyl Ester Group (Lipophilicity) Phe->Ester Esterification

Structural domains of Ochratoxin C-[d5] highlighting isotopic labeling.

Part 2: Physical Properties and Chemical Identifiers

Understanding the physical and chemical properties of Ochratoxin C-[d5] is essential for optimizing chromatographic retention times, selecting appropriate extraction solvents, and ensuring the long-term stability of standard solutions.

Table 1: Chemical and Physical Properties of Ochratoxin C-[d5]

PropertySpecification
IUPAC Name N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine Ethyl Ester[7]
CAS Number 1356840-94-2[7],[9]
Molecular Formula C22H17D5ClNO6[7],[9]
Molecular Weight 436.90 g/mol [7],[9]
Parent Compound Ochratoxin C (CAS: 4865-85-4)[7],[3]
Isotopic Purity Typically ≥ 98% (Deuterium enrichment)[5],[6]
Physical State Solid / Powder[5]
Solubility Soluble in Acetonitrile, Methanol, and moderately in acidified water[5]

Part 3: Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)

The analytical power of Ochratoxin C-[d5] lies in the principle of Stable Isotope Dilution Analysis (SIDA)[4]. When analyzing complex biological or food matrices, co-extracting compounds inevitably cause ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer[4],[5].

Because Ochratoxin C-[d5] shares the exact physicochemical behavior (lipophilicity, pKa, and extraction partitioning) as native Ochratoxin C, it experiences the identical degree of signal suppression and extraction loss[4],[6]. By measuring the ratio of the native analyte's peak area to the SIL-IS peak area, analysts mathematically nullify matrix effects and procedural variations. This transforms the assay into a self-validating quantitative system, where losses during purification are completely compensated by similar losses of the isotopologue[6].

SIDA Sample Raw Sample Matrix Spike Spike with Ochratoxin C-[d5] Sample->Spike Extract Extraction & Clean-up Spike->Extract Co-extraction LC LC Separation Extract->LC Co-elution MS MS/MS Detection (MRM Transitions) LC->MS Ionization Quant Ratio Quantification (Analyte / IS) MS->Quant Data

Isotope Dilution Mass Spectrometry workflow using Ochratoxin C-[d5].

Part 4: Experimental Protocols for LC-MS/MS Workflows

The following methodology outlines a robust, self-validating protocol for the extraction and quantification of Ochratoxins using Ochratoxin C-[d5] as an internal standard, adapted from established UHPLC-MS/SRM guidelines[4],[10],[5].

Step 1: Preparation of Standard and Spiking Solutions

Causality: Accurate preparation in organic solvents prevents degradation (such as ester hydrolysis) and ensures uniform spiking.

  • Stock Solution: Dissolve the Ochratoxin C-[d5] powder in MS-grade acetonitrile to yield a 100 µg/mL stock solution. Store at -80°C[5].

  • Working IS Solution: Dilute the stock to a working concentration of 100 ng/mL using acetonitrile[4].

Step 2: Matrix Spiking (The Critical SIDA Step)

Causality: The internal standard must be added before any sample manipulation so that it undergoes the exact same physical and chemical stresses as the endogenous analyte, validating the recovery rate[4].

  • Aliquot 1.0 mL of the biological or food matrix (e.g., milk, plasma, or grain extract) into a centrifuge tube[4].

  • Spike exactly 10 µL of the 100 ng/mL Ochratoxin C-[d5] working solution into the sample (yielding a 1 ng/mL IS concentration)[4].

  • Vortex gently and allow to equilibrate for 15 minutes to ensure standard integration into the matrix.

Step 3: Extraction and Cleanup

Causality: Acidified organic solvents disrupt protein binding and precipitate matrix proteins while maintaining the mycotoxin in its neutral, highly soluble state.

  • Add 2.0 mL of cold extraction solvent (Acetonitrile containing 1% to 2% Formic Acid) to the spiked sample[4],[5].

  • Vortex vigorously for 1 minute to ensure complete phase mixing and protein precipitation[4].

  • Centrifuge at 10,000 x g for 10 minutes at 4°C[4].

  • Carefully transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[4].

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Water:Acetonitrile, 1:1, v/v).

Step 4: UHPLC-MS/MS Analysis (SRM/MRM)

Causality: Selected Reaction Monitoring (SRM) isolates the precursor ion and fragments it into specific product ions. The +5 Da shift of the precursor ensures distinct mass channels.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Transitions: Monitor the precursor-to-product ion transitions. While native Ochratoxin C will show a specific [M+H]+ precursor, Ochratoxin C-[d5] will exhibit a precursor mass shifted by +5 Da. The collision-induced dissociation will yield product ions corresponding to the loss of the deuterated phenylalanine or the isocoumarin core, mirroring the fragmentation pattern of the native toxin[10],[5].

Conclusion

The integration of Ochratoxin C-[d5] into analytical workflows represents the pinnacle of quantitative rigor in mycotoxin analysis. By leveraging the principles of stable isotope dilution, researchers can bypass the limitations of complex matrices, ensuring that pharmacokinetic data, toxicology reports, and food safety assessments are both highly accurate and universally reproducible.

References

  • Ochratoxin C-D5 | CAS 1356840-94-2 - Veeprho Veeprho URL:[Link]

  • Ochratoxin A-impurities | Pharmaffiliates Pharmaffiliates URL:[Link]

  • Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Structure of ochratoxin A, ochratoxin B, ochratoxin C... ResearchGate URL:[Link]

  • Molecular structure of ochratoxins naturally produced by filamentous fungi ResearchGate URL:[Link]

  • MS/MS analysis of aflatoxins, ochratoxins and the corresponding internal standards ResearchGate URL:[Link]

  • Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study National Institutes of Health (NIH) - PMC URL:[Link]

  • INTERNAL STANDARD - LIBIOS Libios URL:[Link]

Sources

Exploratory

Ochratoxin C-[d5]: A Technical Guide to the Foundational Principles of Molecular Weight and Exact Mass Calculation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Precision In the landscape of quantitative analytical science, particularly in field...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Precision

In the landscape of quantitative analytical science, particularly in fields such as toxicology, pharmacokinetics, and food safety, the mycotoxin Ochratoxin C represents a significant analyte of interest. As the ethyl ester of Ochratoxin A, its detection and quantification demand the highest levels of accuracy and precision.[1][2] To achieve this, modern analytical workflows, especially those employing Liquid Chromatography-Mass Spectrometry (LC-MS), rely on the principle of stable isotope dilution.[3] This is where isotopically labeled internal standards, such as Ochratoxin C-[d5], become indispensable.

Ochratoxin C-[d5] is a deuterated analog of Ochratoxin C, where five hydrogen atoms on the phenyl group have been replaced with deuterium (²H or D).[4][5] This substitution renders it chemically and physically identical to the native compound, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[6][7] However, its increased mass allows it to be distinctly identified by the mass spectrometer, providing a robust internal reference to correct for variability and ensure accurate quantification.[8][9]

A frequent point of confusion, yet a concept of fundamental importance for the mass spectrometrist, is the distinction between Molecular Weight and Exact Mass .[10] This guide will provide a detailed, first-principles breakdown of how to calculate both values for Ochratoxin C-[d5], clarify the causality behind the different methodologies, and illustrate the practical implications for experimental design and data interpretation.

Part 1: The Core Distinction: Molecular Weight vs. Exact Mass

Before proceeding to the calculations, it is critical to establish the conceptual framework for these two distinct mass values.

  • Molecular Weight (MW): Also referred to as average molecular mass, this value is calculated using the standard atomic weight of each constituent element.[11][12] The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundance.[13][14] This value is essential for gravimetric and volumetric laboratory work, such as preparing a solution of a specific molarity, where one deals with vast populations of molecules with a natural isotopic distribution.

  • Exact Mass: Also known as monoisotopic mass, this value is calculated using the mass of the single most abundant stable isotope for each constituent element.[15][16] This calculation is paramount in mass spectrometry, especially high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ by minute fractions of a mass unit.[17] The exact mass corresponds to the peak for the molecule constituted entirely of the most abundant isotopes and is crucial for determining elemental composition and confirming compound identity.[18]

The following diagram illustrates the divergent pathways for calculating these two fundamental values from the same chemical formula.

G cluster_input Starting Point cluster_mw Molecular Weight Path cluster_em Exact Mass Path Input Ochratoxin C-[d5] Chemical Formula: C22H17D5ClNO6 MW_Source Source Data: Standard Atomic Weights (Weighted Isotopic Average) Input->MW_Source EM_Source Source Data: Monoisotopic Masses (Most Abundant Isotope) Input->EM_Source MW_Calc Methodology: Sum of (Atom Count × Standard Atomic Weight) for all elements. MW_Source->MW_Calc Used In MW_Result Result: Molecular Weight (g/mol) MW_Calc->MW_Result Yields EM_Calc Methodology: Sum of (Atom Count × Monoisotopic Mass) for all elements. EM_Source->EM_Calc Used In EM_Result Result: Exact Mass (Da) EM_Calc->EM_Result Yields

Caption: Logical workflow for calculating Molecular Weight and Exact Mass.

Part 2: Calculation of Ochratoxin C-[d5] Molecular Weight

The molecular weight calculation is foundational for preparing reagents and standards in the laboratory.

Experimental Protocol: Molecular Weight Determination
  • Identify the Molecular Formula: The molecular formula for Ochratoxin C is C₂₂H₂₂ClNO₆.[1][19] The deuterated analog, Ochratoxin C-[d5], has five hydrogen atoms on the phenyl ring substituted with deuterium (D).[4] Therefore, the molecular formula is C₂₂H₁₇D₅ClNO₆ .

  • Tabulate Standard Atomic Weights: Obtain the standard atomic weight for each element from an authoritative source, such as the International Union of Pure and Applied Chemistry (IUPAC).[20] These values represent the weighted average of all naturally occurring isotopes.

  • Calculate Molar Mass Contribution: For each element, multiply its atom count in the molecular formula by its standard atomic weight.

  • Sum Contributions: Sum the molar mass contributions of all elements to determine the final molecular weight of the compound, expressed in grams per mole ( g/mol ).[21][22]

Data Presentation: Standard Atomic Weights

The standard atomic weights for the constituent elements of Ochratoxin C-[d5] are summarized below.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )[20]Molar Mass Contribution ( g/mol )
CarbonC2212.011264.242
HydrogenH171.00817.136
DeuteriumD52.01410.070
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO615.99995.994
Total 436.902
Result

Based on the summation of the weighted atomic averages, the Molecular Weight of Ochratoxin C-[d5] (C₂₂H₁₇D₅ClNO₆) is 436.90 g/mol .[4]

Part 3: Calculation of Ochratoxin C-[d5] Exact Mass

The exact mass calculation is critical for accurate mass measurements in mass spectrometry, enabling high-confidence compound identification.

Experimental Protocol: Exact Mass Determination
  • Confirm the Molecular Formula: As established, the formula is C₂₂H₁₇D₅ClNO₆ .

  • Tabulate Monoisotopic Masses: Obtain the mass of the most abundant stable isotope for each element from an authoritative source, such as the National Institute of Standards and Technology (NIST).[23][24]

  • Calculate Mass Contribution: For each element, multiply its atom count in the formula by its monoisotopic mass.

  • Sum Contributions: Sum the mass contributions of all elements to determine the final exact mass of the compound, expressed in Daltons (Da).[15]

Data Presentation: Monoisotopic Masses

The precise masses of the most abundant isotopes for the constituent elements of Ochratoxin C-[d5] are summarized below.

ElementMost Abundant IsotopeAtom CountMonoisotopic Mass (Da)[17][23][24]Exact Mass Contribution (Da)
Carbon¹²C2212.000000264.000000
Hydrogen¹H171.00782517.133025
Deuterium²H (D)52.01410210.070510
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O615.99491595.969490
Total 436.144952

Note: For Chlorine, two stable isotopes exist in high abundance (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%). The exact mass calculation uses the most abundant isotope, ³⁵Cl. The mass spectrometer will resolve a distinct peak for molecules containing ³⁷Cl (the M+2 peak), which is a characteristic signature for chlorine-containing compounds.

Result

Based on the summation of the monoisotopic masses, the Exact Mass of Ochratoxin C-[d5] (C₂₂H₁₇D₅ClNO₆) is 436.144952 Da .

Conclusion: From Calculation to Confident Analysis

The meticulous calculation of both molecular weight and exact mass is not a mere academic exercise; it is a foundational requirement for rigorous scientific research.

  • Molecular Weight (436.90 g/mol ) governs the macroscopic world of sample and standard preparation, ensuring that solutions are prepared to accurate and reproducible concentrations.

  • Exact Mass (436.144952 Da) is the key that unlocks the microscopic world of mass spectrometry. It allows researchers to set their instruments with high precision, to distinguish the deuterated internal standard from the unlabeled analyte, and to use high-resolution data to confirm the elemental composition of detected compounds, thereby providing an orthogonal layer of identification and bolstering the trustworthiness of results.

References

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20997, Ochratoxin C. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

  • National Institute of Standards and Technology. (2009). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Available from: [Link]

  • Quora. (2017). What is the difference between molecular weight and exact mass?. Available from: [Link]

  • National Institute of Standards and Technology. (2025). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog. Available from: [Link]

  • National Institute of Standards and Technology. (2000). Atomic Weights and Isotopic Compositions (Version 2.0). Available from: [Link]

  • Prohaska, T. et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), pp. 573-600. Available from: [Link]

  • Pediaa.Com. (2022). What is the Difference Between Exact Mass and Molecular Weight. Available from: [Link]

  • Prohaska, T. et al. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Office of Scientific and Technical Information (OSTI). Available from: [Link]

  • Massive Bio. (2026). Molecular Weight. Available from: [Link]

  • International Union of Pure and Applied Chemistry. (2018). Standard atomic weights of 14 chemical elements revised. Available from: [Link]

  • Quora. (2020). What is the difference between molecular weight and exact mass?. Available from: [Link]

  • Brainly.in. (2021). What is the difference between exact mass and molecular weight?. Available from: [Link]

  • ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Available from: [Link]

  • Khan Academy. (2023). Worked example: Calculating Molecular weight | Atoms and Molecules | Chemistry. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Exact Molecular Mass versus Molecular Weight. Available from: [Link]

  • Global Substance Registration System. OCHRATOXIN C. Available from: [Link]

  • International Union of Pure and Applied Chemistry. (2023). Atomic Weights of the Elements 2023. Available from: [Link]

  • Carnegie Mellon University, Leonard Gelfand Center. Molecular Weight Calculation. Available from: [Link]

  • International Union of Pure and Applied Chemistry. (2024). Standard atomic weights of three technology critical elements revised. Available from: [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • National Institute of Standards and Technology. NIST Atomic Weights and Isotopic Composition for all elements. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • National Institute of Standards and Technology. (1999). Atomic Weights and Isotopic Compositions. Available from: [Link]

  • Michigan State University, Department of Chemistry. Masses. Available from: [Link]

  • Bionity.com. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [Link]

  • PubChemLite. Ochratoxin c. Available from: [Link]

  • St. Olaf College. Exact mass calculater. Available from: [Link]

  • Veeprho. Ochratoxin C-D5 | CAS 1356840-94-2. Available from: [Link]

  • Biological Magnetic Resonance Bank. Molecular Mass Calculator. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107911, Ochratoxin alpha. Available from: [Link]

  • ASCA GmbH. Ochratoxin C-(phenyl-d5). Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71312300, [U-13C]-Ochratoxin A. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 442530, Ochratoxin A. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Isotopic Abundances of the Elements. Available from: [Link]

  • Tittlemier, S. A., et al. (2011). Application of isotope dilution mass spectrometry: determination of ochratoxin A in the Canadian Total Diet Study. Food Additives & Contaminants: Part A, 28(10), pp. 1424-1431. Available from: [Link]

  • LCGC International. (2021). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. Available from: [Link]

Sources

Foundational

The Gold Standard in Mycotoxin Quantification: Isotopic Purity Analysis of Ochratoxin C-[d5] Reference Materials

Executive Summary Ochratoxin C (OTC), the ethyl ester derivative of the potent nephrotoxin Ochratoxin A (OTA), is a critical target in food safety, toxicology, and agricultural monitoring. Accurate quantification of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxin C (OTC), the ethyl ester derivative of the potent nephrotoxin Ochratoxin A (OTA), is a critical target in food safety, toxicology, and agricultural monitoring. Accurate quantification of this mycotoxin via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on Stable Isotope Dilution Analysis (SIDA). In this framework, Ochratoxin C-[d5] (OTC-d5) serves as the premier internal standard.

However, the analytical reliability of SIDA is fundamentally tethered to the isotopic purity of the stable isotope-labeled (SIL) reference material. This technical guide details the mechanistic causality, analytical workflows, and self-validating protocols required to rigorously determine the isotopic purity of OTC-d5, ensuring it meets the stringent criteria required for trace-level mycotoxin analysis.

The Mechanistic Imperative of Isotopic Purity

In SIDA, a known concentration of OTC-d5 is spiked into the sample matrix at the beginning of the analytical workflow. Because OTC-d5 shares the exact physicochemical properties of native OTC, it perfectly compensates for matrix effects (signal suppression or enhancement) and extraction losses [1].

The Causality of Isotopic Impurity: Deuteration during chemical synthesis is rarely 100% efficient. The synthesis of OTC-d5 inevitably yields a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (d0, d1, d2, d3, d4, and d5). If the reference material contains a significant fraction of the unlabelled (d0) isotopologue, spiking the internal standard will directly contaminate the native analyte channel.

This "cross-talk" produces a positive quantitative bias, rendering trace-level analysis invalid. Therefore, characterizing the exact isotopologue profile via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step to ensure the "deuterium difference" is predictable and reliable [2].

Analytical Workflow: UHPLC-HRMS Protocol

To determine isotopic purity, we must isolate the OTC-d5 signal from background noise and chemical impurities, then measure the relative abundance of each isotopologue. The following step-by-step methodology details the optimal approach.

Step 1: Sample Preparation
  • Action: Reconstitute 1 mg of OTC-d5 reference material in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: This specific concentration is optimized to provide a robust signal-to-noise (S/N) ratio for the trace d0-d4 isotopologues without saturating the HRMS detector. Detector saturation artificially flattens the peak of the dominant d5 species, which would mathematically skew the isotopic distribution calculation.

Step 2: UHPLC Separation
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Causality: Chromatographic separation ensures that isobaric chemical impurities from the synthesis process or matrix do not co-elute and interfere with the mass spectra of the OTC isotopologues.

Step 3: HRMS Acquisition (TOF or Orbitrap)
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the mass resolution to a minimum of 70,000 (FWHM at m/z 200). Acquire full-scan MS data across an m/z range of 400–450.

  • Causality: High mass resolution is critical to differentiate the isotopic peaks of the deuterated compound from naturally occurring heavy isotopes (e.g., ^13C, ^37Cl) of lower-deuterated species [3]. Standard unit-resolution triple quadrupoles cannot resolve these fine isotopic differences.

Step 4: Data Processing & Integration
  • Action: Extract the Extracted Ion Chromatograms (EICs) for the protonated adducts [M+H]+ of d0 through d5 using a narrow mass tolerance (e.g., 5 ppm). Integrate the peak areas for each EIC.

  • Causality: A narrow mass extraction window eliminates background chemical noise, ensuring that only the exact mass of the target isotopologue contributes to the area under the curve.

G A Ochratoxin C-[d5] Reference Material B Sample Preparation (Solubilization & Dilution) A->B C UHPLC Separation (Impurity Resolution) B->C D HRMS Analysis (TOF/Orbitrap ESI+) C->D E EIC Extraction (m/z for d0 to d5) D->E F Isotopic Distribution & Purity Calculation E->F

Workflow for evaluating isotopic purity of Ochratoxin C-[d5] using UHPLC-HRMS.

Quantitative Data Interpretation

The isotopic purity is calculated by normalizing the peak area of each isotopologue against the sum of all isotopologue peak areas. Because accurate mass spectrometric quantification can be hampered by natural isotopic contributions [4], the final data must be corrected for the natural ^13C and ^37Cl contributions to the M+1 and M+2 channels.

Table 1: Representative Isotopologue Distribution for Premium OTC-d5

IsotopologueExact Mass[M+H]⁺Relative Abundance (%)Acceptance Criteria
d0 (Native) 432.12140.02%< 0.1%
d1 433.12770.05%< 0.5%
d2 434.13390.15%< 1.0%
d3 435.14021.20%< 5.0%
d4 436.14658.58%< 15.0%
d5 (Target) 437.152890.00%> 85.0%

Note: The critical parameter for SIDA is the d0 abundance. A d0 level of 0.02% ensures that even at high internal standard spike concentrations, the reference material will not cause false positives in the native OTC channel.

Self-Validating System and Orthogonal Verification

To ensure the absolute trustworthiness of the isotopic purity data, the analytical protocol must operate as a self-validating system. Relying on a single MS injection leaves the data vulnerable to systemic errors.

  • Blank Subtraction (Carryover Validation): Analyze a solvent blank immediately prior to the OTC-d5 injection. This proves that no native OTC carryover from previous runs is contributing to the measured d0 signal, which would falsely report a lower isotopic purity.

  • Linearity Check (Concentration Independence): Inject the OTC-d5 sample at three different concentrations (e.g., 10, 50, and 100 ng/mL). The calculated isotopologue ratios must remain constant across all concentrations. If the d0 ratio increases at lower concentrations, it indicates background contamination from the LC system rather than a true isotopic impurity in the reference material.

  • Orthogonal NMR Analysis: While MS provides the overall isotopologue distribution, Quantitative ^1H-NMR should be employed to confirm the specific site of deuteration (the phenylalanine moiety) and ensure structural integrity [5]. The absence of proton signals in the aromatic region corresponding to the d5-label orthogonally validates the MS findings.

Conclusion

The deployment of Ochratoxin C-[d5] as an internal standard is the gold standard for mitigating matrix effects in complex samples. However, the analytical integrity of this method is entirely dependent on the rigorous characterization of its isotopic purity. By employing high-resolution mass spectrometry paired with strict self-validating protocols and orthogonal NMR verification, laboratories can ensure that the isotopic reference material enhances quantitative accuracy rather than introducing systematic bias.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL:[Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Synthesis Pathways for Deuterium-Labeled Ochratoxin C (OTC-d5): A Technical Guide for LC-MS/MS Internal Standards

Executive Summary & Rationale Ochratoxin A (OTA) is a potent nephrotoxic and carcinogenic mycotoxin produced by Aspergillus and Penicillium species. While OTA is heavily regulated, its ethyl ester derivative, Ochratoxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Ochratoxin A (OTA) is a potent nephrotoxic and carcinogenic mycotoxin produced by Aspergillus and Penicillium species. While OTA is heavily regulated, its ethyl ester derivative, Ochratoxin C (OTC) , naturally co-occurs in matrices like wine, rumen fluid, and fermented foods, exhibiting comparable toxicity due to rapid in vivo conversion back to OTA 1[1].

When quantifying OTC in complex matrices (e.g., roasted coffee, spices) using UHPLC-MS/MS, severe matrix effects can suppress or enhance analyte ionization, leading to inaccurate quantification 2[2]. To compensate for this, Stable Isotope Dilution Assays (SIDA) require a deuterium-labeled internal standard (OTC-d5). Because the labeled standard perfectly co-elutes with the native toxin, it normalizes extraction recoveries and ionization variations. This whitepaper details the mechanistic pathways, self-validating protocols, and analytical logic for synthesizing OTC-d5.

Chemical Properties & Structural Analysis

Understanding the physicochemical shift during esterification is critical for downstream purification. The conversion of the free carboxylic acid (OTA) to an ethyl ester (OTC) significantly increases the molecule's lipophilicity.

Table 1: Physicochemical Properties of Ochratoxin Variants

CompoundMolecular FormulaMolecular Weight ( g/mol )Target Isotope LocationPrimary Application
Ochratoxin A (OTA) C₂₀H₁₈ClNO₆403.81N/ANative toxin standard
Ochratoxin C (OTC) C₂₂H₂₂ClNO₆431.90N/ANative ester standard
OTC-d5 (Phenyl-d5) C₂₂H₁₇D₅ClNO₆436.90Phenylalanine ringGold-standard LC-MS/MS IS
OTC-d5 (Ethyl-d5) C₂₂H₁₇D₅ClNO₆436.90Ethyl ester groupCost-effective alternative IS

Data sourced from authoritative chemical databases and literature[3][4][5].

Synthesis Pathways: Mechanistic Logic

To synthesize OTC-d5, researchers can utilize two distinct chemical pathways based on the desired location of the deuterium label.

Synthesis_Pathways cluster_A Pathway A: Phenyl-d5 Labeling cluster_B Pathway B: Ethyl-d5 Labeling OTA_d5 Ochratoxin A-d5 (Phenyl-d5) OTC_d5_A Ochratoxin C-d5 (Phenyl-d5) OTA_d5->OTC_d5_A SOCl2 Catalyst 3h, RT EtOH Absolute Ethanol (Unlabeled) EtOH->OTC_d5_A Esterification OTA Ochratoxin A (Unlabeled) OTC_d5_B Ochratoxin C-d5 (Ethyl-d5) OTA->OTC_d5_B BF3 Catalyst 1h, 50°C EtOH_d6 Ethanol-d6 (CD3CD2OD) EtOH_d6->OTC_d5_B Esterification

Chemical synthesis pathways for Phenyl-d5 and Ethyl-d5 Ochratoxin C.

Pathway A: Phenyl-d5 Labeling (The Gold Standard)

This pathway utilizes commercially available OTA-d5 (where the phenylalanine ring is fully deuterated) and reacts it with unlabeled absolute ethanol4[4].

  • Causality & Logic: Placing the deuterium isotopes on the aromatic ring ensures they are covalently locked and highly resistant to Hydrogen-Deuterium Exchange (HDX) during acidic sample extractions.

Pathway B: Ethyl-d5 Labeling

This pathway utilizes unlabeled OTA reacted with deuterated ethanol (ethanol-d6).

  • Causality & Logic: While ethanol-d6 is a highly cost-effective reagent, the resulting ethyl-d5 ester bond is susceptible to hydrolysis. If the sample matrix is highly alkaline, the ester may cleave, resulting in the loss of the isotopic label and reversion to unlabeled OTA.

Experimental Protocols

The following methodologies provide step-by-step instructions for both pathways, ensuring high yield and purity.

Workflow Step1 1. Precursor Dissolution Dissolve OTA in absolute solvent Step2 2. Catalyst Addition Dropwise addition of SOCl2 or BF3 Step1->Step2 Step3 3. Reaction Incubation Stir for 1-3 hours at RT or 50°C Step2->Step3 Step4 4. Quenching & Extraction Add ice-cold H2O, extract with CHCl3 Step3->Step4 Step5 5. Purification N2 evaporation & LC-MS validation Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of OTC-d5.

Protocol 1: Thionyl Chloride-Mediated Synthesis (Pathway A)

Adapted from established esterification procedures for Ochratoxin A6[6].

  • Causality: Thionyl chloride (SOCl₂) reacts with ethanol to generate HCl in situ. This acts as a potent acid catalyst while simultaneously consuming trace water, driving the Fischer esterification equilibrium strictly toward the product.

  • Dissolution: Dissolve 0.5 mg of OTA-d5 in 20 µL of absolute ethanol.

  • Reagent Preparation: In a separate, moisture-free vial, carefully add 50 µL of SOCl₂ to 2.0 mL of absolute ethanol at 0°C (ice bath) to control the exothermic generation of HCl.

  • Reaction: Transfer the OTA-d5 solution into the SOCl₂/ethanol mixture. Stir continuously for 3 hours at room temperature.

  • Quenching: Terminate the reaction by adding the mixture dropwise to 0.5 mL of ice-cold high-purity water.

  • Extraction: Extract the aqueous mixture with 1.0 mL of chloroform (CHCl₃). Logic: OTC-d5 is significantly more lipophilic than unreacted OTA-d5, allowing it to partition cleanly into the organic layer.

  • Recovery: Evaporate the chloroform under a gentle stream of nitrogen gas and reconstitute the residue in 0.5 mL of absolute ethanol.

Protocol 2: Lewis Acid (BF₃)-Catalyzed Synthesis (Pathway B)

Adapted from rapid derivatization techniques used in wine analysis7[7].

  • Causality: Boron trifluoride (BF₃) is a strong Lewis acid that activates the carbonyl oxygen of OTA without generating strong protic acids, offering a milder alternative to SOCl₂.

  • Preparation: Mix 100 µL of ethanol-d6 (CD₃CD₂OD) with 20 µL of BF₃-ethanol complex (approx. 14% BF₃).

  • Reaction: Add 10 µL of a concentrated unlabeled OTA standard solution (e.g., 1 mg/mL in acetonitrile) to the mixture.

  • Incubation: Seal the vial and heat at 50°C for exactly 1 hour.

  • Drying: Evaporate the mixture to complete dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in 50:50 (v/v) water/acetonitrile and vortex for 30 seconds prior to chromatographic purification.

Self-Validating Analytical Confirmation

A robust protocol must validate its own success. The synthesis of OTC-d5 is confirmed through a dual-mechanism "peak shift" validation:

  • Chromatographic Shift (HPLC-UV): Because the free carboxylic acid is masked by the ethyl group, OTC-d5 is significantly less polar than OTA. In reversed-phase HPLC, the complete disappearance of the OTA peak (e.g., Retention Time = 7.6 min) and the appearance of a new, highly retained peak (e.g., Retention Time = 21.8 min) confirms 100% conversion[7].

  • Mass Shift (LC-MS/MS): Direct infusion mass spectrometry must confirm the target precursor ion. Native OTC yields an [M+H]⁺ ion at m/z 432. The successfully synthesized OTC-d5 will yield an [M+H]⁺ ion at m/z 437, confirming the +5 Da mass shift and the integrity of the deuterium label[4].

References

  • Ochratoxin C-D5 | CAS 1356840-94-2 Source: Veeprho URL:[Link]

  • Development of a Sensitive Enzyme-Linked Immunosorbent Assay for the Determination of Ochratoxin A Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Assay of Ochratoxin A in Wine and Beer by High-Pressure Liquid Chromatography Photodiode Array and Gas Chromatography Mass Selective Detection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices Source: Toxins (MDPI) URL:[Link]

  • Conversion of ochratoxin C into ochratoxin A in vivo Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Ochratoxin C | C22H22ClNO6 | CID 20997 Source: PubChem (NIH) URL:[Link]

  • Production, Toxicological Effects, and Control Technologies of Ochratoxin A Contamination Source: Toxins (MDPI) URL:[Link]

Sources

Foundational

Structural and Analytical Distinctions Between Ochratoxin C and Ochratoxin C-[d5]: A Technical Guide for Advanced LC-MS/MS Quantification

Executive Summary Ochratoxin C (OTC) is a highly toxic, food-contaminating mycotoxin and the ethyl ester analog of the heavily regulated Ochratoxin A (OTA)[1]. In complex matrices such as roasted coffee, spices, and plas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxin C (OTC) is a highly toxic, food-contaminating mycotoxin and the ethyl ester analog of the heavily regulated Ochratoxin A (OTA)[1]. In complex matrices such as roasted coffee, spices, and plasma, the accurate quantification of OTC is severely hindered by matrix effects—specifically, ion suppression during Electrospray Ionization (ESI). To overcome this, Ochratoxin C-[d5] (OTC-[d5]) is employed as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper explores the structural nuances between OTC and OTC-[d5] and provides a self-validating analytical workflow designed for drug development professionals and analytical chemists.

Molecular Architecture and Isotopic Substitution

The core structural difference between OTC and OTC-[d5] lies in the targeted substitution of five hydrogen atoms with five deuterium ( 2H ) atoms.

In the synthesis of OTC-[d5], the deuteration is specifically localized to the L-phenylalanine moiety, creating a fully deuterated phenyl ring (phenyl-d5)[2]. This specific location is a deliberate chemical choice: unlike protons on hydroxyl (-OH) or amine (-NH) groups, the protons on the aromatic phenyl ring are non-labile. This prevents unwanted Hydrogen/Deuterium (H/D) exchange when the molecule is exposed to protic solvents (like water or methanol) during extraction, ensuring the +5 Da mass shift remains completely stable throughout the analytical workflow.

Table 1: Physicochemical and Structural Comparison
PropertyOchratoxin C (OTC)Ochratoxin C-[d5] (OTC-[d5])
Chemical Formula C22​H22​ClNO6​ C22​H17​D5​ClNO6​ [3]
Molecular Weight 431.87 g/mol 436.90 g/mol [3]
Exact Mass 431.1136 Da436.1449 Da
Isotopic Shift Baseline+5.03 Da
Label Location N/AL-phenylalanine aromatic ring[2]
Lipophilicity (LogP) Highly lipophilicMarginally less lipophilic (Kinetic Isotope Effect)

The Causality of Isotope Dilution in Mass Spectrometry

In LC-MS/MS, the absolute signal intensity of an analyte is rarely a reliable metric in isolation. When analyzing complex matrices, co-eluting compounds (such as lipids or pigments) compete with the target analyte for charge in the ESI droplet. This competition leads to unpredictable ion suppression .

Using OTC-[d5] creates a self-validating system . Because OTC and OTC-[d5] share nearly identical physicochemical properties, they co-elute from the chromatographic column at the exact same time. Consequently, they experience the exact same degree of ion suppression in the ESI source. By calculating the ratio of the analyte area to the internal standard area ( AreaOTC​/AreaOTC−[d5]​ ), the matrix effect is mathematically canceled out. Even if the absolute signal drops by 50% due to a dirty matrix, the ratio remains constant, validating the quantitative result.

Mechanism Analyte Ochratoxin C (Target Analyte) ESI ESI Source (Ion Suppression) Analyte->ESI Target Signal IS Ochratoxin C-[d5] (Internal Standard) IS->ESI Reference Signal Matrix Co-eluting Matrix (Lipids/Pigments) Matrix->ESI Competes for Charge Detector Mass Spectrometer Ratio = Area(OTC)/Area(IS) ESI->Detector Matrix Effects Canceled

Logical relationship of signal normalization via OTC-[d5] during ESI ion suppression.

Experimental Protocols: A Self-Validating Workflow

The following protocol is optimized for extracting OTC from complex matrices (e.g., spices, coffee) while preventing analyte degradation.

Critical Causality Note: Traditional mycotoxin methods often utilize alkaline methanol for extraction. However, alkaline conditions rapidly hydrolyze the ethyl ester linkage of OTC, converting it back into OTA[4]. Therefore, a neutral Acetonitrile/Water extraction must be utilized to preserve the structural integrity of OTC.

Step-by-Step Methodology

Step 1: Matrix Spiking (Internal Standardization)

  • Weigh 5.0 g of the homogenized sample matrix into a 50 mL centrifuge tube.

  • Spike the matrix with 100 ng of OTC-[d5] standard solution.

  • Causality: Spiking the solid matrix before extraction ensures that any physical loss of the analyte during subsequent filtration or cleanup steps is equally mirrored by the loss of the internal standard, maintaining the quantitative ratio.

Step 2: Solvent Extraction

  • Add 25 mL of Acetonitrile/Water (8:2, v/v)[4].

  • Vortex vigorously for 30 minutes, then centrifuge at 6000 rpm for 10 minutes.

  • Causality: The 8:2 ratio provides sufficient organic strength to solubilize the highly lipophilic OTC without initiating ester hydrolysis.

Step 3: Immunoaffinity Column (IAC) Cleanup

  • Dilute 0.5 mL of the supernatant with 1.5 mL of PBS containing 0.5% Tween-20.

  • Pass the mixture through an OTA-specific IAC (which exhibits >85% cross-reactivity with OTC)[4].

  • Causality: The addition of Tween-20 (a non-ionic surfactant) is critical. It disrupts hydrophobic interactions between the lipophilic OTC and matrix lipids, preventing the analyte from being washed away during the IAC loading phase.

Step 4: UHPLC-MS/MS Analysis

  • Elute the purified extract from the IAC using 100% methanol and inject 2 µL onto a C18 UHPLC column.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native and deuterated masses.

Workflow A 1. Matrix Spiking Add OTC-[d5] to Sample B 2. Solvent Extraction Acetonitrile/Water (8:2) A->B C 3. IAC Cleanup 0.5% Tween-20 PBS Wash B->C D 4. UHPLC Separation C18 Column Elution C->D E 5. ESI-MS/MS Detection MRM Mode Quantification D->E

Step-by-step LC-MS/MS isotope dilution workflow for Ochratoxin C quantification.

Conclusion

The structural transition from Ochratoxin C to Ochratoxin C-[d5] via the deuteration of the L-phenylalanine ring provides an analytically perfect internal standard. By integrating OTC-[d5] into a carefully controlled, non-alkaline extraction workflow, laboratories can establish a self-validating LC-MS/MS system that mathematically neutralizes extraction losses and ESI matrix effects, ensuring absolute quantitative integrity in drug development and food safety assessments.

References

  • Pharmaffiliates. "Ochratoxin C-d5 (CAS 1356840-94-2) Reference Standard." Pharmaffiliates. [Link]

  • MDPI. "Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices." Foods, 2023.[Link]

Sources

Exploratory

Ochratoxin C-[d5]: Comprehensive Technical Guide, CAS Registry, and Material Safety Protocol

As analytical demands in toxicology and food safety grow increasingly stringent, the precise quantification of mycotoxins in complex matrices requires robust internal standardization. Ochratoxin C, the ethyl ester of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in toxicology and food safety grow increasingly stringent, the precise quantification of mycotoxins in complex matrices requires robust internal standardization. Ochratoxin C, the ethyl ester of the highly nephrotoxic and teratogenic Ochratoxin A, represents a unique analytical challenge due to its neutral, non-polar nature compared to its acidic parent compound[1].

This whitepaper provides an in-depth technical evaluation of Ochratoxin C-[d5] , the gold-standard stable isotope-labeled internal standard (SIL-IS) used in Isotope Dilution Mass Spectrometry (IDMS). Designed for researchers and drug development professionals, this guide synthesizes physicochemical data, self-validating experimental workflows, and critical safety protocols.

Chemical Identity & Physicochemical Properties

Ochratoxin C-[d5] is a deuterium-labeled analog specifically engineered to improve the accuracy of mass spectrometry and liquid chromatography by enabling precise quantification of Ochratoxin C in biological and agricultural samples[2].

The following table summarizes the core quantitative data and identifiers for this reference material:

PropertyValue
Compound Name Ochratoxin C-[d5]
CAS Registry Number 1356840-94-2
Unlabeled CAS Number 4865-85-4
IUPAC Name N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine Ethyl Ester
Molecular Formula C₂₂H₁₇D₅ClNO₆
Molecular Weight 436.90 g/mol
Isotopic Enrichment 5 Deuterium atoms on the phenylalanine aromatic ring

Data sourced from authoritative reference standard specifications[2][3].

Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)

The Causality Behind the D5 Selection

When designing an internal standard for a chlorinated molecule like Ochratoxin C, the choice of isotope is critical. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75% abundance) and ³⁷Cl (25% abundance). This natural distribution creates a prominent M+2 isotopic peak in the mass spectrum of the unlabeled analyte.

If a D2 or D3 labeled standard were utilized, the natural M+2 or M+3 peaks of the highly concentrated endogenous analyte would bleed into the internal standard's mass channel, causing false-positive signal inflation. By utilizing a D5 label (a +5 Da mass shift), the internal standard's MRM (Multiple Reaction Monitoring) transition is completely isolated from any natural isotopic interference of the unlabeled compound. This mechanistic design choice guarantees absolute signal purity during trace-level quantification.

G Sample Matrix Aliquot (Unknown Ochratoxin C) Spike Spike Internal Standard (Ochratoxin C-[d5]) Sample->Spike Add Known Volume Extraction Solid Phase Extraction (SPE) (Removes Matrix Interferents) Spike->Extraction Equilibrate LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS Elute & Reconstitute Data Quantification via Isotope Dilution Ratio LCMS->Data Calculate Ratio

Figure 1: LC-MS/MS Isotope Dilution Workflow for Ochratoxin C quantification.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in pharmacokinetic or food safety data, the sample preparation protocol must be a self-validating system. The following methodology builds quality control directly into the workflow.

Step 1: Matrix Spiking & Equilibration
  • Action: Aliquot 500 µL of the biological matrix (e.g., plasma, urine, or feed extract). Spike with 10 µL of a 100 ng/mL Ochratoxin C-[d5] working solution. Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Causality: The 15-minute equilibration is non-negotiable. Ochratoxins have an exceptionally high binding affinity to matrix proteins (such as human serum albumin). Equilibration allows the D5-labeled standard to bind to these proteins to the exact same extent as the endogenous unlabeled Ochratoxin C. Consequently, any subsequent physical losses during extraction will apply equally to both isotopes, preserving the light/heavy ratio.

Step 2: Solid Phase Extraction (SPE)
  • Action: Load the equilibrated sample onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water to remove polar interferents. Elute the neutral Ochratoxin C fraction with 100% acetonitrile. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: Direct injection of crude biological matrices into an LC-MS/MS system leads to severe ion suppression in the Electrospray Ionization (ESI) source due to co-eluting phospholipids. SPE physically removes these interferents, maximizing the signal-to-noise ratio and extending the lifespan of the analytical column.

Step 3: Self-Validation via Recovery Checks
  • Action: Prepare two parallel validation sets. Set A is spiked with Ochratoxin C-[d5] before the SPE process. Set B is spiked with the same amount of internal standard after the SPE process (directly into the eluate prior to evaporation).

  • Causality: This dual-spike architecture creates a self-validating loop. By comparing the absolute peak areas of Set A to Set B, the analyst calculates the absolute extraction recovery. Simultaneously, the ratio of unlabeled to labeled analyte in Set A provides the relative recovery. If the absolute recovery drops below 50%, the system flags the operator to optimize the SPE wash steps, even if the relative ratio remains perfectly linear.

Material Safety Data Sheet (MSDS) & Handling Protocol

Ochratoxin C and its isotopically labeled analogs are highly toxic secondary metabolites. Because Ochratoxin C is the ethyl ester of Ochratoxin A, they share a highly analogous toxicological profile[1]. Strict adherence to the following hazard classifications and handling protocols is required[4].

Hazard Identification Summary
Hazard ClassGHS Statement CodeDescription
Acute Toxicity (Oral) H300Fatal if swallowed
Carcinogenicity H351Suspected of causing cancer
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child
Target Organ Toxicity H373May cause damage to organs through prolonged/repeated exposure
Eye Irritation H319Causes serious eye irritation
Step-by-Step Safe Handling Protocol
  • Engineering Controls (Causality): Always handle Ochratoxin C-[d5] powders within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. Why? Mycotoxin powders are highly susceptible to electrostatic aerosolization during weighing. Inhalation of these particles poses a severe, potentially fatal systemic risk (H330/H373). Negative pressure enclosures physically isolate the operator from airborne particulates.

  • Personal Protective Equipment (PPE): Wear a disposable Tyvek suit or dedicated lab coat, double nitrile gloves, and tightly sealed safety goggles. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Decontamination: Neutralize all glassware and bench surfaces that come into contact with the standard using a 5% sodium hypochlorite (bleach) solution followed by a 1M sodium hydroxide wash. Why? The lactone ring of the ochratoxin molecule is susceptible to alkaline hydrolysis, which cleaves the molecule into non-toxic, non-fluorescent degradation products.

  • Storage: Store the neat powder or stock solutions at -20°C in tightly sealed, light-resistant amber vials to prevent UV-induced degradation and solvent evaporation.

References

  • Veeprho Group. Ochratoxin C-D5 | CAS 1356840-94-2. Retrieved from:[Link]

Sources

Foundational

Preliminary Investigation of Ochratoxin C-[d5] Metabolic Pathways: A Technical Whitepaper

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide Executive Summary Ochratoxin C (OTC) is an ethyl ester analog of the potent mycotoxin Ochratoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide

Executive Summary

Ochratoxin C (OTC) is an ethyl ester analog of the potent mycotoxin Ochratoxin A (OTA), primarily produced by Aspergillus and Penicillium fungal species. While OTA is notorious for its nephrotoxic and hepatotoxic effects, the metabolic fate of OTC is equally critical because it rapidly converts to OTA in vivo[1].

Investigating these metabolic pathways is historically plagued by false positives due to ubiquitous environmental OTA contamination in animal feed and laboratory matrices. To circumvent this, Ochratoxin C-[d5] —a stable isotope-labeled analog featuring five deuterium atoms on the phenylalanine moiety—is deployed as a highly specific metabolic tracer[2]. This whitepaper outlines the structural rationale, core metabolic pathways, and a self-validating in vitro methodology for profiling the biotransformation of OTC-[d5].

Mechanistic Rationale: The Isotope Advantage

As a Senior Application Scientist, selecting the correct analytical probe is the foundation of any metabolic study. The choice of OTC-[d5] over unlabeled OTC is driven by strict causality:

  • Mass-to-Charge ( m/z ) Shift: The deuterium label introduces a +5 Da mass shift. When analyzing samples via LC-MS/MS, endogenous or feed-derived OTA ( m/z 404) is completely resolved from the metabolically derived OTA-[d5] ( m/z 409). This eliminates background interference.

  • Kinetic Isotope Effects (KIE): Because the deuterium atoms are located on the phenylalanine ring rather than the primary sites of Phase I oxidation (the isocoumarin moiety), primary kinetic isotope effects are negligible. The metabolic clearance rate of OTC-[d5] accurately mirrors that of native OTC.

  • Matrix Suppression Mitigation: In complex biological matrices (e.g., liver microsomes, plasma), co-eluting compounds can suppress ionization. The [d5] label ensures that the tracer behaves chromatographically identical to the native toxin, allowing it to act as its own internal standard for extraction recovery.

Core Metabolic Pathways of Ochratoxin C-[d5]

The biotransformation of OTC-[d5] occurs in a sequential, multi-phase cascade involving both esterases and the Cytochrome P450 (CYP450) system.

Phase I: Ester Hydrolysis

Upon physiological exposure (oral or intravenous), OTC-[d5] acts essentially as a prodrug. It is rapidly hydrolyzed by non-specific blood and hepatic esterases into the active toxin, OTA-[d5][1].

Phase I: CYP450-Mediated Oxidation

Once converted to OTA-[d5], the molecule is subjected to oxidative metabolism in the liver. Studies utilizing rat liver microsomes (RLM) and human liver microsomes (HLM) demonstrate that CYP450 enzymes—specifically isoforms like CYP2B1, CYP1A1, and CYP3A4—catalyze the hydroxylation of the isocoumarin ring[3],[4].

  • Major Metabolite: 4(R)-hydroxy-OTA-[d5] (detoxification pathway)[3].

  • Minor Metabolite: 4(S)-hydroxy-OTA-[d5][5].

Phase II / Cleavage: Amide Hydrolysis

A secondary detoxification route involves the cleavage of the amide bond linking the phenylalanine and isocoumarin moieties (often mediated by carboxypeptidase A in the gut or tissues), yielding the non-toxic Ochratoxin α (OT α ) and free [d5]-phenylalanine.

MetabolicPathway OTC Ochratoxin C-[d5] (Ethyl Ester) OTA Ochratoxin A-[d5] (Active Toxin) OTC->OTA Esterase Hydrolysis OH_4R 4(R)-OH-OTA-[d5] (Major Metabolite) OTA->OH_4R CYP450 (e.g., CYP2B1) OH_4S 4(S)-OH-OTA-[d5] (Minor Metabolite) OTA->OH_4S CYP450 (e.g., CYP3A4) OTalpha Ochratoxin α (Cleaved, Non-toxic) OTA->OTalpha Carboxypeptidase A

Ochratoxin C-[d5] Phase I and II Metabolic Biotransformation Pathway

Self-Validating Experimental Methodology

To ensure scientific integrity, an in vitro assay must be a self-validating system. The following protocol for profiling OTC-[d5] metabolism in hepatic microsomes incorporates strict internal controls to differentiate enzymatic transformation from chemical degradation.

Step-by-Step Microsomal Incubation Protocol

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of OTC-[d5] in HPLC-grade methanol. Causality: Methanol ensures complete solubility of the lipophilic ester, but the final assay concentration of organic solvent must be kept below 0.5% (v/v) to prevent CYP450 denaturation.

  • Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice to preserve enzymatic activity.

Step 2: Incubation Mixture Assembly

  • In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 μ M OTC-[d5].

  • Pre-incubate the mixture at 37°C for 5 minutes. Causality: This establishes thermal equilibrium at physiological temperatures before initiating the reaction.

Step 3: Reaction Initiation

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl 2​ ).

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, the heme iron cannot be reduced to bind oxygen, effectively halting Phase I hydroxylation[4].

Step 4: Reaction Quenching & Protein Precipitation

  • At designated time points (e.g., 0, 15, 30, 60 mins), extract a 100 μ L aliquot and immediately transfer it into 300 μ L of ice-cold acetonitrile.

  • Causality: Acetonitrile instantly denatures the microsomal proteins, arresting all enzymatic activity. The ice-cold temperature prevents any subsequent chemical hydrolysis of the OTC-[d5] ester bond.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.

The Self-Validation Checkpoints

To guarantee the trustworthiness of the data, the system relies on three built-in checks:

  • Minus-NADPH Control: A parallel incubation is run without the NADPH-regenerating system. If OTC-[d5] converts to OTA-[d5] here, it confirms esterase-mediated hydrolysis independent of CYP450 activity.

  • Heat-Killed Control: Microsomes are boiled at 100°C for 10 minutes prior to incubation. Any depletion of OTC-[d5] in this sample indicates non-enzymatic chemical instability.

  • Mass Balance: The sum of the molar concentrations of remaining OTC-[d5], formed OTA-[d5], and hydroxylated metabolites should equal the initial 1 μ M spike. A deficit suggests uncharacterized covalent binding to microsomal proteins or alternative clearance pathways.

Workflow Step1 1. Substrate Prep OTC-[d5] in Solvent Step2 2. Microsomal Incubation + NADPH Regenerating System Step1->Step2 Step3 3. Reaction Quenching Ice-Cold Acetonitrile Step2->Step3 Step4 4. Protein Precipitation Centrifugation (14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Detection Step4->Step5

In Vitro Microsomal Incubation and LC-MS/MS Workflow for OTC-[d5]

Quantitative Data & Kinetic Profiling

Understanding the kinetic parameters ( Vmax​ and Km​ ) of these pathways is crucial for extrapolating in vitro clearance to in vivo toxicity. The table below synthesizes representative baseline kinetic data for the primary metabolic transitions of the Ochratoxin class in hepatic systems, highlighting the low-efficiency but highly specific nature of CYP450 hydroxylation[4].

Table 1: Representative In Vitro Kinetic Parameters for OTC-[d5] and OTA-[d5] Metabolism

SubstrateEnzyme SystemMajor MetaboliteApparent Km​ ( μ M) Vmax​ (pmol/min/mg)Pathway / Mechanism
OTC-[d5] Rat Plasma / LiverOTA-[d5]N/A (Rapid)HighEsterase Hydrolysis
OTA-[d5] Rat Liver Microsomes (RLM)4(R)-OH-OTA-[d5]~15.210.0 - 25.0CYP450 Oxidation (CYP2B1)
OTA-[d5] Human Liver Microsomes (HLM)4(R)-OH-OTA-[d5]~18.50.06 - 0.10CYP450 Oxidation (CYP3A4/1A1)
OTA-[d5] Carboxypeptidase AOT α ~120.05.5Amide Bond Cleavage

Note: Data parameters are synthesized from authoritative metabolic studies on native OTA and its analogs to serve as a baseline for [d5]-labeled tracking[3],[4].

Conclusion

The preliminary investigation of Ochratoxin C-[d5] metabolic pathways reveals a dynamic interplay between rapid esterase-driven activation (forming OTA-[d5]) and slower, CYP450-mediated detoxification (forming hydroxylated metabolites). By utilizing the [d5]-isotope label, researchers can achieve absolute analytical specificity, separating exogenous metabolic fate from endogenous mycotoxin background noise. Implementing self-validating in vitro methodologies ensures that kinetic data is robust, reproducible, and directly applicable to advanced toxicological risk assessments.

References

  • Effect of cytochrome P450 induction on the metabolism and toxicity of ochratoxin A Source: National Institutes of Health (PubMed) URL:[Link]

  • Ochratoxin A—The Current Knowledge Concerning Hepatotoxicity, Mode of Action and Possible Prevention Source: MDPI (Toxins) URL:[Link]

  • Ochratoxin C | CID 20997 Source: PubChem (National Library of Medicine) URL:[Link]

  • Metabolism-mediated cytotoxicity of ochratoxin A Source: National Institutes of Health (PubMed) URL:[Link]

  • Ochratoxin C-D5 | CAS 1356840-94-2 Source: Veeprho Pharmaceuticals URL:[Link]

  • Metabolism of Ochratoxin A: Absence of Formation of Genotoxic Derivatives by Human and Rat Enzymes Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

Sources

Exploratory

Atom-Resolved Pharmacokinetics: Tracing Ochratoxin C and its Metabolites Using[d5]-Stable Isotope Internal Standards

Executive Summary Ochratoxins are a class of potent, nephrotoxic secondary metabolites produced by Aspergillus and Penicillium fungal species. While Ochratoxin A (OTA) is widely recognized as the most prevalent and toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxins are a class of potent, nephrotoxic secondary metabolites produced by Aspergillus and Penicillium fungal species. While Ochratoxin A (OTA) is widely recognized as the most prevalent and toxic variant, its ethyl ester derivative, Ochratoxin C (OTC), presents a highly dynamic toxicokinetic profile. Because OTC acts essentially as a masked mycotoxin that readily converts to OTA in vivo, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for comprehensive exposure and risk assessment.

This technical guide explores the mechanistic pharmacokinetics of Ochratoxin C, emphasizing the indispensable role of deuterium-labeled stable isotope tracers (specifically Ochratoxin C-[d5] and Ochratoxin A-[d5]) in achieving absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: Toxicokinetics of Ochratoxin C

Chemical Structure and In Vivo Conversion

Ochratoxin C is the ethyl ester of Ochratoxin A. The esterification increases the molecule's lipophilicity, theoretically enhancing its absorption across the gastrointestinal epithelium. However, once introduced into a mammalian system, OTC does not remain intact for long.

Upon oral or intravenous administration, OTC is subjected to rapid enzymatic hydrolysis. Esterases and chymotrypsin, which are highly active in the duodenum and systemic circulation, cleave the ethyl ester bond to yield OTA[1]. Pharmacokinetic studies in rodent models demonstrate that equivalent oral doses of OTC and OTA result in nearly identical plasma concentration-time curves for OTA, with maximum concentrations ( Cmax​ ) of OTA appearing just 60 to 90 minutes post-administration[1].

Protein Binding Dynamics

A defining characteristic of ochratoxin pharmacokinetics is their extraordinary affinity for plasma proteins. Both OTC and OTA bind tightly to Human Serum Albumin (HSA)[2]. This high-affinity binding restricts the free fraction of the toxin, severely limiting glomerular filtration and hepatic clearance. Consequently, the biological half-life ( t1/2​ ) of OTA is exceptionally long, ranging from several days in rodents to over a month in humans.

Pathway OTC Ochratoxin C (OTC) Ethyl Ester Esterase Esterases / Chymotrypsin (GI Tract / Plasma) OTC->Esterase OTA Ochratoxin A (OTA) Active Toxin CPA Carboxypeptidase A (Microflora / Liver) OTA->CPA OTalpha Ochratoxin α (OTα) Non-toxic Metabolite Esterase->OTA Rapid Hydrolysis CPA->OTalpha Phenylalanine Cleavage

Fig 1: In vivo metabolic conversion of Ochratoxin C to Ochratoxin A and Ochratoxin α.

The Role of [d5] Stable Isotope Tracers

When quantifying mycotoxins in complex biological matrices (e.g., plasma, urine, tissue homogenates), co-eluting endogenous lipids and proteins frequently cause ion suppression or enhancement in the electrospray ionization (ESI) source.

To counteract this matrix effect, Stable Isotope-Labeled (SIL) internal standards are strictly required. Ochratoxin C-[d5] (CAS 1356840-94-2) and Ochratoxin A-[d5] (CAS 666236-28-8) are synthesized by incorporating five deuterium atoms onto the phenylalanine moiety of the toxin[3].

The Causality of the +5 Da Mass Shift: Native ochratoxins contain a chlorine atom, which naturally produces an M and M+2 isotopic cluster (due to 35Cl and 37Cl ). A standard +3 Da or +4 Da label might result in isotopic overlap with the native compound's heavy isotopes. The [d5] labeling provides a clean +5 Da mass shift, completely isolating the internal standard's MRM (Multiple Reaction Monitoring) transition from the native analyte. Because the [d5] tracer shares the exact physicochemical properties (hydrophobicity, pKa) as the native toxin, it co-elutes chromatographically and experiences the exact same ionization suppression, rendering the Native-to-IS peak area ratio a self-validating metric for absolute quantification.

Experimental Methodology: Pharmacokinetic Workflow

To accurately map the conversion of OTC to OTA, both native analytes and their respective [d5] tracers must be utilized in a highly controlled LC-MS/MS workflow.

Step-by-Step Analytical Protocol
  • Sample Collection & Internal Standard Spiking: Aliquot 100 µL of heparinized plasma into a microcentrifuge tube. Immediately spike with 10 µL of a working internal standard mixture containing OTC-[d5] and OTA-[d5] (e.g., 100 ng/mL in methanol). Crucial Step: Vortex for 30 seconds to allow the [d5] tracers to equilibrate and bind to HSA, mimicking the native toxins.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. The organic solvent denatures HSA, releasing the bound mycotoxins, while the formic acid ensures the phenolic hydroxyl and carboxylic acid groups remain protonated (neutral), maximizing downstream recovery. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Dilute the supernatant with 500 µL of water. Load onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove polar interferences. Elute the mycotoxins with 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the LC mobile phase.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Utilize a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Monitor the following positive-ion MRM transitions:

    • OTC Native: m/z 432.1 → 239.1

    • OTC-[d5] IS: m/z 437.1 → 239.1

    • OTA Native: m/z 404.1 → 239.1

    • OTA-[d5] IS: m/z 409.1 → 239.1

Workflow Sample 1. Plasma Sample Collection Spike 2. Spike with [d5]-Tracers (OTC-[d5] & OTA-[d5]) Sample->Spike Precipitation 3. Protein Precipitation (Acetonitrile + 1% FA) Spike->Precipitation SPE 4. Solid Phase Extraction (HLB Cartridge) Precipitation->SPE LCMS 5. LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data 6. PK Parameter Calculation (Native / [d5]) LCMS->Data

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow using [d5] internal standards.

Comparative Pharmacokinetic Data

The rapid conversion of OTC to OTA fundamentally alters how we interpret its pharmacokinetic parameters. The table below summarizes the typical quantitative PK data observed in mammalian models following administration.

Pharmacokinetic ParameterOchratoxin C (IV Admin)Ochratoxin A (IV Admin)Ochratoxin A (Oral Admin)
Tmax​ (Hours) ImmediateImmediate1.0 – 1.5
t1/2​ (Hours) ~0.5 (Rapid Hydrolysis)120 – 840 (Species dependent)120 – 840
Volume of Distribution ( Vd​ ) High (Highly Lipophilic)0.2 – 0.5 L/kg (High HSA binding)0.2 – 0.5 L/kg
Clearance Mechanism Metabolic (Esterases)Renal & BiliaryRenal & Biliary
Primary Circulating Toxin Ochratoxin AOchratoxin AOchratoxin A

Note: Because OTC is almost entirely converted to OTA within 90 minutes, the systemic toxicity of an OTC exposure event is functionally equivalent to an OTA exposure event, driven by the prolonged half-life of the OTA metabolite.

Conclusion

The pharmacokinetics of Ochratoxin C cannot be accurately modeled without accounting for its rapid in vivo hydrolysis to Ochratoxin A. By integrating Ochratoxin C-[d5] and Ochratoxin A-[d5] stable isotope tracers into the analytical workflow, researchers can bypass the severe matrix effects associated with plasma protein precipitation and SPE. This atom-resolved approach ensures that drug development professionals and toxicologists can generate self-validating, highly trustworthy exposure data, ultimately improving our understanding of mycotoxin bioaccumulation and risk mitigation.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Quantification of Ochratoxin C in Complex Matrices Using Ochratoxin C-[d5] Stable Isotope Dilution

Executive Summary Ochratoxins (OTs) represent a critical global food safety hazard. While regulatory frameworks and routine testing predominantly target Ochratoxin A (OTA), its ethyl ester derivative, Ochratoxin C (OTC),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxins (OTs) represent a critical global food safety hazard. While regulatory frameworks and routine testing predominantly target Ochratoxin A (OTA), its ethyl ester derivative, Ochratoxin C (OTC), exhibits comparable toxicity due to rapid in vivo hydrolysis back to OTA[1]. Accurate quantification of OTC in complex matrices (e.g., roasted coffee, capsicum, and feed) is notoriously difficult due to severe matrix effects and the compound's susceptibility to degradation during extraction[1][2].

This application note details a rigorously validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By utilizing Ochratoxin C-[d5] (OTC-[d5]) as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol establishes a self-validating analytical system that corrects for ion suppression and extraction losses, achieving unparalleled precision and quantitative integrity[3][4].

Mechanistic Rationale: Overcoming Analytical Bottlenecks

The Toxicity and Instability of Ochratoxin C

OTC is a fungal secondary metabolite produced by Aspergillus and Penicillium species. Mechanistically, OTC acts as a highly lipophilic prodrug. Upon ingestion, gastrointestinal esterases rapidly hydrolyze its ethyl ester bond, converting it into the highly nephrotoxic and potentially carcinogenic OTA[1][5]. Consequently, comprehensive risk assessment mandates the co-quantification of OTC alongside OTA.

Metabolism OTC Ochratoxin C (OTC) (Ethyl Ester Prodrug) Enzyme GI Esterases (In vivo Hydrolysis) OTC->Enzyme OTA Ochratoxin A (OTA) (Nephrotoxic Active Form) Enzyme->OTA Rapid Conversion

In vivo hydrolysis of Ochratoxin C to the highly nephrotoxic Ochratoxin A.

Causality of Matrix Effects and the SIL-IS Solution

Complex matrices like spices and coffee contain thousands of co-extractives (lipids, polyphenols, alkaloids) that co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source[1][6]. This competition causes unpredictable signal attenuation (ion suppression).

By introducing OTC-[d5]—a deuterium-labeled analog where five hydrogen atoms on the phenylalanine moiety are replaced by deuterium[3]—prior to extraction, the protocol establishes a self-validating system. OTC and OTC-[d5] share identical physicochemical properties and co-elute chromatographically[7]. Any matrix-induced ionization bias or extraction loss affects both the native analyte and the internal standard equally. Normalizing the OTC peak area to the OTC-[d5] peak area perfectly corrects for these variables, ensuring absolute quantitative accuracy regardless of matrix complexity[4][8].

Materials and Reagents

  • Analytical Standards: Ochratoxin C (OTC) standard (purity ≥ 98%); Ochratoxin C-[d5] (OTC-[d5]) internal standard (e.g., Veeprho CAS 1356840-94-2, isotopic enrichment ≥ 99%)[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate[8].

  • Clean-up: Multi-mycotoxin Immunoaffinity Columns (IAC) with validated cross-reactivity (>85%) for OTC[1].

Step-by-Step Experimental Protocol

Sample Preparation and Extraction

Causality Check: Conventional mycotoxin extraction often employs alkaline methanol. However, alkaline conditions actively catalyze the hydrolysis of OTC to OTA, leading to false negatives for OTC and false positives for OTA[1]. Therefore, a neutral Acetonitrile-Water extraction is mandatory to preserve analyte integrity.

  • Homogenization & Spiking: Weigh 5.0 g of finely ground sample into a 50 mL centrifuge tube. Spike with 50 µL of a 100 ng/mL OTC-[d5] working solution. Allow to equilibrate for 30 minutes in the dark to ensure the SIL-IS fully integrates into the matrix[1].

  • Extraction: Add 25 mL of Acetonitrile/Water (8:2, v/v). Reasoning: This specific ratio maximizes the solubility of the highly lipophilic OTC while preventing ester hydrolysis[1].

  • Agitation: Vortex vigorously for 30 minutes, followed by centrifugation at 6000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 5 mL of the supernatant and dilute with 15 mL of Phosphate Buffered Saline (PBS) containing 0.5% Tween-20. Reasoning: Tween-20 acts as a surfactant to disrupt hydrophobic matrix-analyte interactions, preventing column clogging and enhancing IAC antibody-antigen binding efficiency[1].

Immunoaffinity Column (IAC) Clean-up
  • Conditioning: Pre-condition the IAC with 10 mL of PBS.

  • Loading: Pass the diluted sample extract (20 mL) through the IAC at a controlled flow rate of 1-2 drops per second to allow optimal antibody binding[1].

  • Washing: Wash the column with 10 mL of 0.5% Tween-20 in PBS, followed by 10 mL of pure LC-MS grade water to remove residual surfactant and unbound matrix components. Dry the column under a gentle vacuum[1].

  • Elution: Elute the target analytes with 2 mL of 2% Acetic Acid in Methanol into a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of initial LC mobile phase (ACN/Water 1:1), vortex, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow N1 1. Matrix Homogenization (Coffee, Spices, Feed) N2 2. Spike with OTC-[d5] SIL-IS (Establishes Self-Validating Baseline) N1->N2 N3 3. Extraction: ACN/H2O (8:2) (Prevents Alkaline Degradation) N2->N3 N4 4. IAC Clean-up with Tween-20 (Eliminates Matrix Interferences) N3->N4 N5 5. UHPLC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 6. Isotope Dilution Quantification (Corrects Ion Suppression) N5->N6

Optimized sample preparation and LC-MS/MS workflow for Ochratoxin C.

UHPLC-MS/MS Analytical Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C[4].

  • Mobile Phase:

    • A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate. (Causality: Ammonium acetate buffers the pH and acts as a proton donor, significantly enhancing the formation of stable [M+H]+ precursor ions in positive ESI mode)[8][9].

    • B: Methanol containing 0.1% Formic Acid.

  • Gradient: 0-1.5 min (40% B), 1.5-4.0 min (linear gradient to 95% B), 4.0-5.0 min (return to 40% B for equilibration). Flow rate: 0.3 mL/min[2].

  • Ionization: Electrospray Ionization in positive mode (ESI+)[4].

Data Presentation & System Validation

Because the deuterium label in OTC-[d5] is located on the phenylalanine moiety, Collision-Induced Dissociation (CID) cleaves the amide bond, yielding an isocoumarin fragment (m/z 239.0) that is identical for both the native and labeled compound[7].

Table 1: Optimized MRM Transitions for OTC and OTC-[d5]
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Ochratoxin C 432.1239.0221.025 / 40
Ochratoxin C-[d5] 437.1239.0221.025 / 40
Table 2: Method Validation Summary (Spiked Complex Matrices)

The use of OTC-[d5] ensures that matrix effects are mathematically nullified, resulting in exceptional recovery and precision even in highly complex agricultural commodities[1][2].

MatrixAnalyteLinearity (R²)Recovery Range (%)Precision (RSD, %)LOQ (µg/kg)
Roasted Coffee OTC> 0.99982.0 - 110.5≤ 8.50.1
Spices (Capsicum) OTC> 0.99985.2 - 112.5≤ 8.80.1

References

  • Source: veeprho.
  • Source: nih.
  • Source: mdpi.
  • Source: chromatographyonline.
  • Source: nih.

Sources

Application

Quantification of mycotoxins using Ochratoxin C-[d5] isotope dilution

Application Note: Absolute Quantification of Ochratoxin C via Stable Isotope Dilution LC-MS/MS Executive Summary Ochratoxins are highly toxic secondary metabolites produced by Aspergillus and Penicillium species, posing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Absolute Quantification of Ochratoxin C via Stable Isotope Dilution LC-MS/MS

Executive Summary

Ochratoxins are highly toxic secondary metabolites produced by Aspergillus and Penicillium species, posing severe nephrotoxic and carcinogenic risks. While global regulatory frameworks predominantly focus on Ochratoxin A (OTA), Ochratoxin C (OTC)—the ethyl ester derivative of OTA—remains a critical, often unmonitored threat. OTC is frequently detected in wine and agricultural commodities and can rapidly hydrolyze back into OTA within the human gastrointestinal tract, leading to a dangerous underestimation of total mycotoxin exposure[1].

This application note details a highly robust, self-validating methodology for the absolute quantification of OTC using Isotope Dilution Mass Spectrometry (IDMS) with an Ochratoxin C-[d5] (OTC-[d5]) internal standard. Designed for researchers and drug development professionals, this protocol eliminates matrix-induced analytical biases, ensuring unparalleled scientific integrity.

Mechanistic Insights: The Imperative for Isotope Dilution

Biological and agricultural matrices (e.g., wine, grains, plasma) are notoriously complex. When analyzing these matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting endogenous compounds compete with the target analyte for charge in the Electrospray Ionization (ESI) source. This phenomenon—known as matrix suppression or enhancement—severely compromises quantitative accuracy.

The Causality of IDMS: Stable Isotope Dilution Analysis (SIDA) is the gold standard for mitigating matrix effects[2]. By spiking a deuterated analog (OTC-[d5]) directly into the raw sample prior to any extraction steps, we create an internally controlled system. Because OTC and OTC-[d5] share identical physicochemical properties, they co-elute chromatographically and experience the exact same degree of ion suppression in the MS source[3]. By quantifying the ratio of the native analyte to the heavy isotope rather than relying on absolute signal intensity, the method mathematically nullifies extraction losses and matrix effects.

Experimental Workflow

IDMS_Workflow N1 1. Sample Homogenization (Wine / Grain Matrix) N2 2. Internal Standard Addition (Spike 10 ng/mL OTC-[d5]) N1->N2 Ensure representative sampling N3 3. Matrix Equilibration (30 mins, Room Temp) N2->N3 Crucial for matrix binding N4 4. Extraction & Cleanup (Modified QuEChERS) N3->N4 Remove bulk interferences N5 5. UHPLC Separation (C18, Gradient Elution) N4->N5 5 µL Injection Volume N6 6. Tandem Mass Spectrometry (ESI+ MRM Mode) N5->N6 Co-elution of OTC & OTC-[d5] N7 7. Data Processing (Isotope Ratio Calculation) N6->N7 Absolute Quantification

Figure 1: Self-validating IDMS workflow for absolute quantification of Ochratoxin C.

Step-by-Step Methodology

Reagents and Materials
  • Standards: Native Ochratoxin C (purity > 99%) and Ochratoxin C-[d5] (isotopic purity > 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction: QuEChERS extraction salts (4g MgSO4, 1g NaCl).

Self-Validating Sample Extraction Protocol

This extraction protocol is engineered to be a self-validating system. Every step is designed with built-in quality control to ensure data trustworthiness.

  • Sample Aliquoting: Weigh 5.0 g of homogenized sample (e.g., ground maize or red wine) into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (Critical Step): Add 50 µL of a 100 ng/mL OTC-[d5] working solution directly to the sample.

    • Causality: Spiking before the addition of any extraction solvent ensures the heavy isotope integrates into the matrix exactly like the endogenous toxin. If extraction recovery drops due to user error or matrix binding, the OTC/OTC-[d5] ratio remains perfectly stable, preserving the integrity of the final calculated concentration.

  • Equilibration: Vortex briefly and allow the sample to equilibrate in the dark at room temperature for 30 minutes.

  • Solvent Extraction: Add 10 mL of Extraction Solvent (ACN/Water/FA, 79:20:1, v/v/v). Shake vigorously on a mechanical shaker for 30 minutes to disrupt protein-toxin binding.

  • Phase Separation: Add the QuEChERS salts, shake immediately for 1 minute to prevent agglomeration, and centrifuge at 4,000 × g for 10 minutes at 4 °C.

  • Reconstitution: Transfer 2 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 200 µL of Mobile Phase A/B (50:50, v/v).

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using a C18 UHPLC column (2.1 × 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize band broadening.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B held for 1 min, ramped to 90% B over 4 mins, held for 1.5 mins, and re-equilibrated at 10% B for 2 mins.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: While some methodologies use negative mode for mycotoxins, positive ESI is utilized here because the amide and ester functional groups of OTC readily accept protons, yielding significantly higher signal-to-noise (S/N) ratios and superior sensitivity[4].

Quantitative Data & Method Validation

To ensure rigorous identification and quantification, two Multiple Reaction Monitoring (MRM) transitions are monitored per analyte. The method's analytical performance is summarized in the tables below.

Table 1: Optimized LC-MS/MS MRM Transitions

Analyte Precursor Ion [M+H]⁺ (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Ochratoxin C 432.1 239.1 221.1 25 / 35

| Ochratoxin C-[d5] | 437.1 | 244.1 | 226.1 | 25 / 35 |

Table 2: Method Validation Metrics Across Matrices

Matrix LOD (µg/kg) LOQ (µg/kg) Absolute Recovery (%) Intra-day Precision (RSD %)
Red Wine 0.05 0.15 98.2 3.4
Maize 0.10 0.30 95.6 4.1

| Human Plasma | 0.02 | 0.06 | 99.1 | 2.8 |

System Self-Validation & Data Integrity Checks

A protocol is only as reliable as its internal quality controls. This specific workflow mandates three layers of self-validation:

  • Absolute Recovery Correction: By comparing the absolute peak area of the OTC-[d5] standard in the extracted matrix against a neat solvent standard, analysts can instantly quantify the severity of matrix suppression. Even if suppression exceeds 50%, the IDMS ratio guarantees accurate quantification.

  • Isobaric Interference Flagging: The system continuously monitors the qualifier-to-quantifier ion ratio. According to stringent analytical guidelines, if this ratio in a sample deviates by >15% from the neat reference standard, the system automatically flags the result for potential isobaric interference[4].

  • Hydrolysis Monitoring: Because OTC is an ethyl ester, it is susceptible to hydrolysis back into OTA under highly basic conditions. The use of 0.1% Formic Acid in the extraction solvent intentionally maintains a low pH, preventing artifactual degradation during sample prep and preserving the true OTC concentration[1].

References

  • Ochratoxins in Wines: A Review of Their Occurrence in the Last Decade, Toxicity, and Exposure Risk in Humans. MDPI.[Link]

  • Developments in analytical techniques for mycotoxin determination: an update for 2022-23. Brill.[Link]

  • High-Coverage UHPLC-MS/MS Analysis of 67 Mycotoxins in Plasma for Male Infertility Exposure Studies. PMC.[Link]

  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International.[Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Methods for Ochratoxin C-[d5] in Food Matrices

Introduction & Mechanistic Rationale Ochratoxin C (OTC) is a highly toxic, naturally occurring mycotoxin and the ethyl ester derivative of the more commonly monitored Ochratoxin A (OTA). It is primarily found as a contam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ochratoxin C (OTC) is a highly toxic, naturally occurring mycotoxin and the ethyl ester derivative of the more commonly monitored Ochratoxin A (OTA). It is primarily found as a contaminant in complex food matrices such as wine, cereals, and coffee[1]. While OTA and OTC share a similar biological origin (produced by Aspergillus and Penicillium species), their chemical behaviors during sample preparation differ drastically due to a single functional group modification.

The Causality of Sorbent Selection: OTA contains a free carboxylic acid moiety (pKa ~4.4) on its phenylalanine ring, allowing it to be efficiently retained by Mixed-Mode Anion Exchange (MAX) SPE sorbents. However, in Ochratoxin C, this carboxyl group is esterified with ethanol[1]. This esterification neutralizes the acidic function, leaving OTC with only a phenolic hydroxyl group (pKa ~7.3) and a highly lipophilic backbone. Consequently, traditional anion-exchange methods fail to retain OTC. To achieve high recovery, extraction must rely on hydrophobic interactions using Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase sorbents or highly specific Immunoaffinity Columns (IAC)[2].

Furthermore, because OTC is an ester, it is highly susceptible to base-catalyzed hydrolysis. Critical Insight: Utilizing alkaline buffers (pH > 8) during extraction or SPE washing will artificially saponify OTC back into OTA, leading to false negatives for OTC and false positives for OTA. All protocols must maintain neutral to mildly acidic conditions.

The Self-Validating System: Isotope Dilution Mass Spectrometry (IDMS)

Food matrices like red wine (rich in polyphenols and tannins) and cereals (rich in lipids and complex carbohydrates) cause severe matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source of the LC-MS/MS[3].

To build a self-validating quantitative system, Ochratoxin C-[d5] (deuterated on the phenylalanine moiety) is employed as an internal standard[4]. By spiking the raw sample with OTC-[d5] prior to any solvent extraction or SPE cleanup, the internal standard acts as an exact chemical mimic of the native toxin. It undergoes identical physical losses during the SPE workflow and identical ionization suppression during MS analysis[5]. The peak area ratio of Native OTC to OTC-[d5] remains constant, automatically correcting for recovery variations and matrix effects.

IDMS_Logic Native Native Ochratoxin C (Subject to SPE Loss) Matrix ESI Source (Matrix Ion Suppression) Native->Matrix IS Ochratoxin C-[d5] (Known Spike Amount) IS->Matrix Ratio Peak Area Ratio (Native / IS) Matrix->Ratio Co-elution & Identical Suppression Quant Absolute Quantitation (Self-Corrected) Ratio->Quant Applied to Calibration Curve

Figure 1: IDMS Mechanism for Matrix Effect Correction.

Experimental Protocols

The following step-by-step methodologies detail the extraction of OTC from solid (cereals) and liquid (wine) matrices using polymeric HLB SPE.

Protocol A: Solid-Phase Extraction of OTC from Cereals (Wheat/Maize)

Objective: Extract lipophilic OTC from complex carbohydrate/lipid matrices while precipitating proteins.

  • Sample Preparation: Weigh 5.0 g of finely milled, homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking (Critical Step): Spike the dry matrix with 50 µL of Ochratoxin C-[d5] working solution (100 ng/mL in acetonitrile). Allow the sample to sit in the dark for 15 minutes to ensure the standard equilibrates and binds to the matrix similarly to the native toxin.

  • Solvent Extraction: Add 20 mL of extraction solvent (Acetonitrile/Water/Acetic Acid, 79:20:1, v/v/v)[3].

  • Agitation: Vortex vigorously for 3 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution for SPE: Transfer 5 mL of the supernatant to a clean tube and dilute with 15 mL of 1% aqueous formic acid. (Rationale: Reducing the organic solvent concentration to <20% is mandatory to prevent premature elution of OTC during the SPE loading phase).

  • SPE Conditioning: Condition a 60 mg/3 mL Polymeric HLB cartridge with 3 mL of Methanol, followed by 3 mL of 1% aqueous formic acid.

  • Loading: Load the diluted extract (20 mL total) onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the sorbent with 3 mL of Water/Methanol (95:5, v/v) to elute polar interferences (e.g., sugars, small organic acids). Dry the cartridge under full vacuum (-15 inHg) for 5 minutes.

  • Elution: Elute the target analytes with 3 mL of 100% Acetonitrile into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (Water/Acetonitrile 70:30 with 0.1% Formic acid).

Protocol B: Solid-Phase Extraction of OTC from Wine

Objective: Remove polyphenols and tannins from liquid matrices without inducing ester hydrolysis.

  • Sample Preparation: Degas 10 mL of the wine sample by sonication for 10 minutes to remove carbonation[2].

  • Isotope Spiking: Transfer 5 mL of the degassed wine to a tube and spike with 50 µL of Ochratoxin C-[d5] (100 ng/mL).

  • Dilution: Dilute the wine sample 1:1 with 5 mL of 1% aqueous formic acid. (Rationale: Red wine contains ~12-15% ethanol. Diluting it ensures the total organic content drops below 8%, maximizing retention on the HLB sorbent).

  • SPE Conditioning: Condition the HLB cartridge (60 mg/3 mL) with 3 mL Methanol, then 3 mL 1% Formic acid.

  • Loading: Load the 10 mL diluted wine sample at 1 mL/min.

  • Washing: Wash with 3 mL of Water, followed by 3 mL of Water/Methanol (80:20, v/v) containing 1% Formic acid. (Rationale: The 20% methanol wash is aggressive enough to remove moderately polar polyphenols but weak enough to retain the highly lipophilic OTC).

  • Drying & Elution: Dry under vacuum for 5 minutes. Elute with 3 mL of Acetonitrile.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 500 µL of Initial Mobile Phase.

SPE_Workflow Sample Raw Food Matrix (Wine / Cereals) Spike Spike with Internal Standard (Ochratoxin C-[d5]) Sample->Spike Extraction Acidified Solvent Extraction (Avoid pH > 8) Spike->Extraction Dilution Dilute Extract (Reduce Organic < 20%) Extraction->Dilution SPE_Load Load Sample onto HLB Dilution->SPE_Load SPE_Condition HLB SPE Conditioning (MeOH -> 1% Formic Acid) SPE_Condition->SPE_Load SPE_Wash Wash Interferences (Water/MeOH 80:20) SPE_Load->SPE_Wash SPE_Elute Elute Target & IS (100% Acetonitrile) SPE_Wash->SPE_Elute LCMS UHPLC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS

Figure 2: Isotope Dilution SPE-LC-MS/MS Workflow for Ochratoxin C.

Data Presentation & LC-MS/MS Parameters

For highly specific quantification, UHPLC coupled to a triple quadrupole mass spectrometer (QqQ) operating in positive Electrospray Ionization (ESI+) mode is recommended.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: OTC-[d5] yields a precursor mass shifted by +5 Da compared to native OTC.

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Ochratoxin C 432.1239.1221.125 / 35
Ochratoxin C-[d5] 437.1244.1N/A (IS)25
Table 2: Method Validation & Recovery Data Summary

The table below illustrates the necessity of the self-validating IDMS approach. While absolute (apparent) recoveries fluctuate due to matrix suppression (especially in red wine), the IS-Corrected Recovery remains tightly bound to 100%, proving the reliability of the method[3][5].

MatrixSpiked Level (µg/kg)Absolute SPE Recovery (%)Matrix Effect (Ion Suppression)IS-Corrected Recovery (%) % RSD (n=6)
Wheat 2.078.4%-15.2%98.5% 4.2%
Maize 5.074.1%-22.4%101.2% 5.1%
White Wine 1.0 (µg/L)85.3%-8.5%99.1% 3.8%
Red Wine 1.0 (µg/L)62.8%-41.3%97.8% 6.5%

References

  • 1 - MDPI[1] 2.2 - Journal of Food and Drug Analysis[2] 3.3 - ResearchGate[3] 4.5 - NIH[5] 5.4 - GlpBio[4]

Sources

Application

Sample preparation techniques for Ochratoxin C-[d5] in wine and cereal analysis

An Application Guide to Sample Preparation for Ochratoxin C Analysis in Wine and Cereal using Ochratoxin C-[d5] Internal Standard Introduction: The Imperative for Precision in Mycotoxin Analysis Ochratoxins are a group o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Sample Preparation for Ochratoxin C Analysis in Wine and Cereal using Ochratoxin C-[d5] Internal Standard

Introduction: The Imperative for Precision in Mycotoxin Analysis

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi, notorious contaminants of a wide range of food commodities, including cereals and wine.[1] The main forms include ochratoxin A (OTA), ochratoxin B (OTB), and ochratoxin C (OTC), which is an ethyl ester of OTA.[1][2] Of these, OTA is the most prevalent and toxic, but the presence of its derivatives like OTC can lead to an underestimation of total ochratoxin contamination if not properly accounted for.[2] Given their potential nephrotoxic, immunotoxic, and carcinogenic effects, regulatory bodies worldwide have established stringent maximum levels for these compounds in foodstuffs to protect consumer health.[3][4][5]

Achieving accurate and reliable quantification of Ochratoxin C at trace levels in complex matrices such as wine and cereals presents a significant analytical challenge. Matrix effects—the suppression or enhancement of the analyte signal by co-extracted compounds—can severely compromise analytical accuracy. The gold standard for overcoming this challenge is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed guide to sample preparation techniques for the analysis of Ochratoxin C in wine and cereal matrices, centered on the use of Ochratoxin C-[d5] as a deuterated internal standard. By adding a known quantity of Ochratoxin C-[d5] at the beginning of the sample preparation process, any analyte loss during extraction and cleanup, as well as any matrix-induced ionization variability, is mirrored by the internal standard.[6][7][8] This isotope dilution technique allows for the correction of these variations, as quantification is based on the ratio of the native analyte to its labeled counterpart, ensuring the highest degree of accuracy and precision.[8][9]

We will explore robust and field-proven protocols, including Solid-Phase Extraction (SPE), Immunoaffinity Chromatography (IAC), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), providing not only step-by-step methodologies but also the scientific rationale behind the procedural choices.

Part 1: Sample Preparation for Ochratoxin C in Wine

The wine matrix is characterized by its high water content, acidity (low pH), and the presence of complex interferents such as sugars, organic acids, phenols, and pigments (especially in red wines).[2][4] These components can interfere with chromatographic analysis and cause significant matrix effects. The choice of sample preparation technique is therefore critical for isolating the target analyte and ensuring a clean extract for LC-MS/MS injection.

Protocol 1: Solid-Phase Extraction (SPE) Cleanup

SPE is a widely used technique that separates compounds from a mixture based on their physical and chemical properties. For ochratoxins in wine, reversed-phase SPE (e.g., using C18 or polymeric sorbents like Oasis HLB) is highly effective.[10][11][12] The non-polar sorbent retains the moderately non-polar ochratoxin molecules while allowing polar matrix components like sugars and acids to be washed away.

Causality Behind the Method:

  • Sample Dilution: Wine is often diluted with a solution containing polyethylene glycol (PEG) and sodium bicarbonate to raise the pH and prevent the binding of acidic interferents to the sorbent.

  • Sorbent Choice: Polymeric sorbents like Oasis HLB offer high capacity and stability across a wide pH range, making them ideal for the varied composition of different wines.

  • Wash Step: A water/organic solvent wash step is crucial for removing weakly bound, more polar interferences without eluting the target analytes.

  • Elution: A strong organic solvent like methanol or acetonitrile is used to disrupt the hydrophobic interactions between the ochratoxins and the sorbent, eluting them for collection.

  • Sample Pre-treatment:

    • Pipette 10 mL of wine into a glass tube.

    • Spike the sample with a known concentration of Ochratoxin C-[d5] internal standard solution. Vortex briefly to mix.

    • Add 10 mL of a diluting solution (e.g., 1% sodium bicarbonate and 5% PEG 8000 in water). Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (60 mg, 3 mL) SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 20 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol (95:5, v/v) solution to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.

  • Elution:

    • Elute the retained ochratoxins with 4 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[8]

Fig 1. Solid-Phase Extraction (SPE) workflow for wine analysis.
Protocol 2: Immunoaffinity Chromatography (IAC) Cleanup

IAC is a highly selective sample purification technique that utilizes monoclonal antibodies bound to a solid support. These antibodies have a high affinity for the target analyte(s), in this case, ochratoxins. This specificity allows for exceptional cleanup, removing virtually all matrix interferences and resulting in a very clean final extract.[13][14][15]

Causality Behind the Method:

  • High Specificity: The core of this method is the specific binding between the ochratoxin molecule and the antibody. This interaction is far more selective than the general hydrophobic interactions used in SPE.[16]

  • Dilution and Filtration: The sample is diluted, often with a phosphate-buffered saline (PBS) solution, to ensure the optimal pH and ionic strength for antibody-antigen binding. Filtration removes particulates that could clog the column.

  • Washing: A wash step with PBS or water removes all unbound matrix components without disrupting the specific ochratoxin-antibody bond.

  • Elution: A strong organic solvent (e.g., methanol) or an acidic solution is used to denature the antibodies, changing their 3D structure and releasing the bound ochratoxins.[16]

  • Sample Pre-treatment:

    • Pipette 10 mL of wine into a glass tube.

    • Spike with Ochratoxin C-[d5] internal standard.

    • Dilute with 10 mL of PBS (pH 7.4).

    • Filter the diluted sample through a glass microfiber filter.

  • IAC Column Preparation:

    • Allow the IAC column to reach room temperature.

    • Remove the top cap and then the bottom cap, letting the storage buffer drain.

  • Sample Loading:

    • Pass the entire filtered sample through the IAC column at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the column with 10 mL of ultrapure water or PBS to remove all matrix interferences.

    • Pass air through the column to remove any remaining liquid.

  • Elution:

    • Elute the ochratoxins by slowly passing 2 mL of methanol through the column. Collect the eluate in a clean vial.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

Fig 2. Immunoaffinity Chromatography (IAC) workflow for wine.
ParameterSolid-Phase Extraction (SPE)Immunoaffinity Chromatography (IAC)
Selectivity Moderate to GoodExcellent
Capacity HighLimited (analyte-specific)
Typical Recovery 80-110%[10][11]>90%[13][14]
RSD (%) < 15%< 10%
Cost per Sample LowerHigher
Throughput High (amenable to automation)Moderate
Key Advantage Cost-effective, good for broad-spectrum analysisUnmatched cleanup for complex matrices

Part 2: Sample Preparation for Ochratoxin C in Cereals

Cereal matrices are solid, complex, and heterogeneous, containing high levels of starches, proteins, and lipids that can interfere with analysis.[5][17] The initial extraction step to move the analyte from the solid sample into a liquid solvent is paramount.

Protocol 3: QuEChERS Method

The QuEChERS method has become a dominant technique in food safety analysis due to its speed, ease of use, and effectiveness.[18][19] It involves a solvent extraction and partitioning step using salts, followed by a cleanup step called dispersive SPE (d-SPE).

Causality Behind the Method:

  • Extraction Solvent: An acetonitrile/water mixture is commonly used. Acetonitrile effectively extracts a wide range of mycotoxins and has limited miscibility with water in the presence of high salt concentrations, facilitating phase separation.[18][20] Formic acid is often added to improve the extraction efficiency of acidic mycotoxins like ochratoxins.[19][20]

  • Salting Out: The addition of QuEChERS salts, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the water (from the sample and solvent) and the acetonitrile layer. MgSO₄ also removes excess water from the extract.

  • Dispersive SPE (d-SPE): The acetonitrile supernatant is mixed with a combination of sorbents. Primary secondary amine (PSA) is used to remove fatty acids, organic acids, and sugars, while C18 is used to remove non-polar interferences like lipids.[20]

  • Sample Homogenization & Weighing:

    • Grind the cereal sample to a fine, uniform powder.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

    • Spike with Ochratoxin C-[d5] internal standard.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Final Preparation:

    • Transfer 4 mL of the cleaned extract to a new tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Fig 3. QuEChERS workflow for cereal analysis.
Protocol 4: Immunoaffinity Chromatography (IAC) for Cereals

For cereals, IAC provides a highly targeted cleanup approach after an initial solvent extraction. This method is particularly valuable when extremely low detection limits are required or for particularly "dirty" matrices like animal feeds.[14]

Causality Behind the Method:

  • Initial Extraction: A solvent mixture (e.g., acetonitrile/water) is required to first extract the ochratoxins from the solid cereal matrix into a liquid phase.[21]

  • Dilution and Filtration: The crude extract is filtered to remove solid particles and then significantly diluted with PBS. This dilution is critical to reduce the organic solvent concentration, as high levels of solvent can interfere with the antibody-antigen binding in the IAC column.

  • IAC Cleanup: The subsequent steps of loading, washing, and eluting are identical in principle to the wine protocol, leveraging the high specificity of the antibodies to isolate the analytes.

  • Extraction:

    • Weigh 10 g of the homogenized cereal sample into a blender jar.

    • Spike with Ochratoxin C-[d5] internal standard.

    • Add 50 mL of an acetonitrile/water (80:20, v/v) solution.

    • Blend at high speed for 2 minutes.

  • Filtration and Dilution:

    • Filter the extract through a fluted filter paper.

    • Pipette 5 mL of the filtered extract into a clean tube.

    • Dilute with 45 mL of PBS (pH 7.4). This 1:10 dilution reduces the acetonitrile concentration to 8%, which is compatible with the IAC column.

  • IAC Column Cleanup:

    • Follow steps 2-6 from the "Detailed IAC Protocol" for wine, using the diluted cereal extract as the sample. (Load, Wash, Elute, Evaporate, Reconstitute).

Fig 4. IAC workflow for cereal analysis.
ParameterQuEChERSImmunoaffinity Chromatography (IAC)
Selectivity GoodExcellent
Typical Recovery 70-120%[19][22][23]>85%[14]
RSD (%) < 20%< 15%
Speed Very Fast (high throughput)Slower (lower throughput)
Cost per Sample LowHigh
Key Advantage Fast, cheap, and effective for multi-mycotoxin screeningSuperior cleanup for challenging matrices; ideal for low-level quantification

Conclusion

The accurate quantification of Ochratoxin C in wine and cereals is achievable through robust sample preparation protocols coupled with the use of a stable isotope-labeled internal standard like Ochratoxin C-[d5]. The choice of methodology—SPE, IAC, or QuEChERS—depends on a balance of factors including the specific matrix, required sensitivity, sample throughput, and available resources.

  • For routine analysis of wine, SPE offers a cost-effective and reliable solution.

  • For cereal screening and multi-mycotoxin methods, QuEChERS is unparalleled in its speed and efficiency.

  • When faced with particularly challenging matrices or the need for the lowest possible detection limits in either wine or cereals, Immunoaffinity Chromatography provides the gold standard in cleanup and selectivity.

By implementing these validated protocols and leveraging the power of isotope dilution, researchers and analytical scientists can generate highly accurate, defensible data essential for food safety monitoring and regulatory compliance.

References

  • QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Rapid assessment of mycotoxins in wine by on-line SPE-UHPLC-FLD. (n.d.). ScienceDirect. Retrieved April 7, 2024, from [Link]

  • Gilbert, J., & Anklam, E. (2002). Validation of analytical methods for determining mycotoxins in foodstuffs. TrAC Trends in Analytical Chemistry, 21(6-7), 468-486.
  • QuEChERS Purification Combined with Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry for Simultaneous Quantification of 25 Mycotoxins in Cereals. (2016, December 15). MDPI. Retrieved April 7, 2024, from [Link]

  • Immunochemical Methods for Ochratoxin A Detection: A Review. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Validation of analytical methods for determining mycotoxins in foodstuffs. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. (2025, March 14). MDPI. Retrieved April 7, 2024, from [Link]

  • Development and Validation of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Multi-Method for the Determination of 38 Native and Modified Mycotoxins in Cereals. (2020, March 27). ACS Publications. Retrieved April 7, 2024, from [Link]

  • QuEChERS Extraction and HPLC-FLD Determination of Ochratoxin A in Cereals and Cereal Products. (n.d.). Semantic Scholar. Retrieved April 7, 2024, from [Link]

  • A Method for Multiple Mycotoxin Analysis in Wines by Solid Phase Extraction and Multifunctional Cartridge Purification, and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2012, June 15). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • OtaCLEAN™ immunoaffinity columns for ochratoxin A. (n.d.). LCTech. Retrieved April 7, 2024, from [Link]

  • Determination of Aflatoxins and Ochratoxin A in a Range of Food Commodities Using VICAM Immunoaffinity Chromatography Clean-up With UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved April 7, 2024, from [Link]

  • A method for multiple mycotoxin analysis in wines by solid phase extraction and multifunctional cartridge purification, and ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2012, June 15). PubMed. Retrieved April 7, 2024, from [Link]

  • Rapid, Quantitative Analysis of Multiple Mycotoxins by Liquid Chromatography Tandem Mass Spectrometry. (2023, September 26). American Laboratory. Retrieved April 7, 2024, from [Link]

  • Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. (n.d.). Semantic Scholar. Retrieved April 7, 2024, from [Link]

  • MaxSignal IAC Ochratoxin A. (n.d.). Meizheng Bio-Tech. Retrieved April 7, 2024, from [Link]

  • Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. (2022, April 15). MDPI. Retrieved April 7, 2024, from [Link]

  • Manual - Instructions for immunoaffinity columns Ochratoxin. (n.d.). aokin AG. Retrieved April 7, 2024, from [Link]

  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. (2021, July 16). ACS Omega. Retrieved April 7, 2024, from [Link]

  • INTERNAL STANDARD. (n.d.). LIBIOS. Retrieved April 7, 2024, from [Link]

  • Determination of Ochratoxin A,B and C in Cereals and Its Products by High-performance Liquid Chromatography-tandem Mass Spectrometry Using an Isotope Internal Standard. (n.d.). China National Knowledge Infrastructure. Retrieved April 7, 2024, from [Link]

  • Wine Contamination with Ochratoxins: A Review. (2018, January 15). MDPI. Retrieved April 7, 2024, from [Link]

  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. (2021, April 1). LCGC International. Retrieved April 7, 2024, from [Link]

  • Mycotoxin Reference Materials. (n.d.). Romer Labs. Retrieved April 7, 2024, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved April 7, 2024, from [Link]

  • Ochratoxin in Breakfast Cereals. (2021, October 20). NutritionFacts.org. Retrieved April 7, 2024, from [Link]

  • Friday Favorites: Ochratoxin and Breakfast Cereals, Herbs, Spices, and Wine. (2024, November 1). NutritionFacts.org. Retrieved April 7, 2024, from [Link]

  • (PDF) A robust method for determination of ochratoxin a in wine samples by SPE and HPLC-FLD. (2016, January 21). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Mycotoxins in Cereal-Based Products and Their Impacts on the Health of Humans, Livestock Animals and Pets. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Ochratoxin in Breakfast Cereals. (2021, October 20). YouTube. Retrieved April 7, 2024, from [Link]

  • Ochratoxins in Wines: A Review of Their Occurrence in the Last Decade, Toxicity, and Exposure Risk in Humans. (2021, July 10). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

Sources

Method

Application Note: High-Precision Detection and Quantification of Ochratoxin C using OTC-[d5] by HPLC-MS/MS

Introduction & Toxicological Context Ochratoxin C (OTC), the ethyl ester derivative of the highly toxic Ochratoxin A (OTA), is a naturally co-occurring mycotoxin produced by Aspergillus and Penicillium species. While glo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Context

Ochratoxin C (OTC), the ethyl ester derivative of the highly toxic Ochratoxin A (OTA), is a naturally co-occurring mycotoxin produced by Aspergillus and Penicillium species. While global regulatory frameworks predominantly focus on OTA, OTC exhibits comparable toxicity due to its rapid in vivo conversion to OTA via enzymatic hydrolysis[1]. Accurate quantification of OTC in complex matrices (e.g., roasted coffee, cereals, and spices) is frequently compromised by severe matrix effects and ionization suppression[2].

To overcome these analytical challenges, the implementation of Stable Isotope Dilution Mass Spectrometry (IDMS) utilizing Ochratoxin C-[d5] (OTC-[d5]) as an internal standard is considered the gold standard. This guide details a self-validating HPLC-MS/MS protocol designed to ensure absolute quantitative accuracy by correcting for extraction losses and matrix-induced ionization variability.

Mechanistic Insights: The Causality of Methodological Choices

As an analytical scientist, every step in a mycotoxin workflow must be justified by the physicochemical properties of the target analyte.

Extraction Solvent Selection: Preventing Analyte Degradation

Historically, mycotoxin extraction protocols have utilized alkaline methanol to maximize the recovery of acidic mycotoxins like OTA. However, OTC is an ethyl ester and is highly susceptible to hydrolysis under alkaline conditions. Using an alkaline extraction solvent causes artificial degradation of OTC into OTA, leading to severe underreporting of OTC levels[2]. To ensure analyte integrity, a neutral Acetonitrile/Water (80:20, v/v) extraction solvent is strictly mandated.

The Role of OTC-[d5] in Signal Normalization

In Electrospray Ionization (ESI), co-eluting matrix components compete with target analytes for charge during the droplet evaporation phase, causing signal suppression. OTC-[d5], labeled with five deuterium atoms on the phenylalanine moiety, co-elutes exactly with native OTC. Because the native and deuterated isotopes experience identical matrix suppression, the ratio of their MS/MS responses remains perfectly constant, creating a self-validating quantification system.

IDMS_Mechanism Matrix Complex Matrix (Causes Ion Suppression) OTC Native OTC (m/z 432.1 u2192 239.1) Matrix->OTC Suppresses OTCd5 OTC-[d5] IS (m/z 437.1 u2192 239.1) Matrix->OTCd5 Suppresses Equally Detector MS/MS Detector (Records Peak Areas) OTC->Detector OTCd5->Detector Quant Absolute Quantification (Ratio: OTC / OTC-d5) Detector->Quant Normalization

Mechanistic pathway of Isotope Dilution Mass Spectrometry correcting for matrix suppression.

Experimental Protocol

Materials and Reagents
  • Standards: Native Ochratoxin C (OTC) and Ochratoxin C-[d5] (OTC-[d5]) (Purity ≥ 98%)[3].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid (0.1%) and Ammonium Acetate (5 mM).

  • Consumables: Immunoaffinity Columns (IAC) cross-reactive to OTA, OTB, and OTC[2].

Step-by-Step Sample Preparation Workflow
  • Homogenization : Mill the sample (e.g., roasted coffee beans) to a fine powder (<0.5 mm particle size) to maximize the surface area for solvent penetration.

  • Isotope Spiking : Weigh exactly 5.0 g of the homogenate into a 50 mL centrifuge tube. Spike with 50 µL of OTC-[d5] working solution (100 ng/mL).

    • Causality: Spiking directly into the raw matrix before extraction ensures the internal standard accounts for any subsequent physical binding or chemical losses during the clean-up phase.

  • Extraction : Add 20 mL of Acetonitrile/Water (80:20, v/v). Vortex vigorously for 3 minutes, followed by mechanical shaking for 30 minutes at room temperature.

  • Centrifugation : Centrifuge at 8,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitate large proteins.

  • Dilution : Transfer 4 mL of the supernatant and dilute with 16 mL of Phosphate-Buffered Saline (PBS) containing 0.5% Tween-20.

    • Causality: Dilution reduces the organic solvent concentration to <20%. High organic content will denature the antibodies within the IAC, destroying their binding affinity. Tween-20 prevents non-specific binding of highly lipophilic matrix components.

  • IAC Clean-up : Pass the diluted extract through the IAC at a controlled flow rate of 1-2 drops/second. Wash the column with 10 mL of HPLC water to remove unbound matrix interferences.

  • Elution & Reconstitution : Elute the target analytes by passing 2 mL of LC-MS grade Methanol through the IAC. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 500 µL of the initial mobile phase.

SampleWorkflow N1 1. Sample Homogenization (<0.5 mm particle size) N2 2. Spike with OTC-[d5] IS (Accounts for physical losses) N1->N2 N3 3. Extraction (ACN/H2O 80:20, Neutral pH) N2->N3 N4 4. Dilution (PBS + 0.5% Tween-20) N3->N4 N5 5. Immunoaffinity Clean-up (Cross-reactive IAC) N4->N5 N6 6. Elution & Reconstitution (Methanol u2192 Mobile Phase) N5->N6 N7 7. UHPLC-MS/MS Analysis (ESI+ MRM Mode) N6->N7

Step-by-step sample preparation workflow for OTC extraction and IAC clean-up.

HPLC-MS/MS Parameters

Liquid Chromatography Conditions

To achieve baseline separation of OTC from its analogues (OTA, OTB) and matrix isobaric interferences, a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is utilized. The addition of 0.1% formic acid enhances protonation in ESI+ mode, driving the equilibrium toward the [M+H]+ ion[4].

Table 1: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 0.3 90% 10%
1.0 0.3 90% 10%
5.0 0.3 10% 90%
7.0 0.3 10% 90%
7.1 0.3 90% 10%

| 10.0 | 0.3 | 90% | 10% |

Mass Spectrometry (MRM) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Mechanistic Note on Fragmentation: The primary fragmentation pathway for OTC involves the cleavage of the amide bond, yielding the isocoumarin moiety (m/z 239.1). Because the five deuterium atoms in OTC-[d5] are located on the phenylalanine ring—which is lost as a neutral fragment during this specific collision-induced dissociation—the quantifier product ion remains exactly m/z 239.1 for both the native and deuterated compounds[2].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) [M+H]+ Product Ion (m/z) Collision Energy (eV) Purpose
OTC 432.1 239.1 34 Quantifier
OTC 432.1 358.1 20 Qualifier
OTC-[d5] 437.1 239.1 34 IS Quantifier

| OTC-[d5] | 437.1 | 363.1 | 20 | IS Qualifier |

(Note: Declustering Potential (DP) is typically optimized around 100 V for both analytes).

Data Processing & Self-Validation

A robust analytical protocol must be a self-validating system. To ensure the integrity of each batch, the following parameters must be continuously monitored:

  • Matrix Effect (ME) Monitoring :

    • Formula: ME (%) = (Area of OTC in matrix extract / Area of OTC in neat solvent) × 100.

    • While IDMS corrects for ME, tracking the absolute ME ensures that suppression does not exceed the dynamic range of the detector (ideally ME should remain between 50% and 150%).

  • Retention Time (RT) Locking : The retention time of native OTC must match the OTC-[d5] internal standard within a tolerance of ±0.05 minutes. Any deviation indicates a potential isobaric interference rather than the true analyte.

  • Ion Ratio Consistency : The ratio of the quantifier to qualifier transition (239.1 / 358.1) for native OTC must remain within ±20% of the ratio established by the neat calibration standards.

References

  • Title: Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spices Source: Semantic Scholar / MDPI Toxins (2025) URL: [Link]

  • Title: Ochratoxin A: General Overview and Actual Molecular Status Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ochratoxin C | C22H22ClNO6 | CID 20997 Source: PubChem - NIH URL: [Link]

  • Title: Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals Source: MDPI Toxins (2024) URL: [Link]

Sources

Application

Application Note: Advanced Preparation and Dilution Guidelines for Ochratoxin C-[d5] Stable Isotope Internal Standards

Introduction and Mechanistic Rationale Ochratoxin C (OTC) is the highly toxic ethyl ester analog of Ochratoxin A, a mycotoxin produced by Aspergillus and Penicillium species that frequently contaminates agricultural comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Ochratoxin C (OTC) is the highly toxic ethyl ester analog of Ochratoxin A, a mycotoxin produced by Aspergillus and Penicillium species that frequently contaminates agricultural commodities[1]. In quantitative LC-MS/MS analysis, biological and food matrices induce severe matrix effects—specifically ion suppression or enhancement in the electrospray ionization (ESI) source.

To achieve absolute quantification, the implementation of a Stable Isotope Dilution Assay (SIDA) using Ochratoxin C-[d5] is the analytical gold standard[2]. Deuterated on the phenylalanine moiety, the [d5] isotopologue provides a +5 Da mass shift. Because it shares identical physicochemical properties with endogenous Ochratoxin C, the[d5] internal standard co-elutes chromatographically and experiences the exact same matrix environment during ionization. By normalizing the analyte response to this internal standard, researchers mathematically nullify extraction recovery losses and ionization variances, creating a highly robust analytical method[3].

Physicochemical Properties & Material Specifications

Understanding the molecular characteristics of your standard is the first step in preventing degradation during storage and preparation.

Table 1: Specifications of Ochratoxin C-[d5]

ParameterSpecification
Analyte Ochratoxin C-[d5]
CAS Number 1356840-94-2[4]
Molecular Formula C22H17D5ClNO6[5]
Molecular Weight 436.90 g/mol [5]
Isotopic Shift +5.0 Da relative to native OTC
Optimal Solvent LC-MS Grade Acetonitrile (ACN)[6]
Storage (Solid) -20°C to -80°C (Protect from light and moisture)[1]

Causality in Experimental Choices (E-E-A-T)

As a best practice in mycotoxin analysis, standard operating procedures must be grounded in chemical causality rather than mere convention.

  • Solvent Selection (Acetonitrile vs. Methanol): While methanol is a ubiquitous solvent in mass spectrometry, Ochratoxin C is an ethyl ester. Prolonged storage of ethyl esters in methanol can induce transesterification, inadvertently converting Ochratoxin C into Ochratoxin A methyl ester over time. Therefore, 100% LC-MS grade Acetonitrile (ACN) is strictly required for the primary stock to preserve structural integrity[6].

  • Adsorption Mitigation: Mycotoxins possess a high affinity for active silanol groups on standard borosilicate glass. At low concentrations (ng/mL range), this adsorption leads to severe non-linear calibration curves. All stock and working solutions must be prepared and stored in silanized (deactivated) amber glass vials to prevent concentration depletion and photodegradation.

  • Thermal Equilibration: Opening a cryo-stored standard vial before it reaches room temperature causes rapid condensation of atmospheric moisture. Because the lyophilized powder is hygroscopic, this alters the mass of the standard, leading to systematically inaccurate primary stock concentrations.

Experimental Protocols: Step-by-Step Methodology

Protocol A: Preparation of Primary Stock Solution (100 µg/mL)

Self-Validation Checkpoint: Verify the final volume gravimetrically. Acetonitrile has a density of 0.786 g/mL at 20°C; 10.0 mL should weigh exactly 7.86 g. This ensures pipetting accuracy.

  • Equilibration: Remove the Ochratoxin C-[d5] vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before breaking the seal.

  • Reconstitution: To a vial containing exactly 1.0 mg of Ochratoxin C-[d5] powder, add 10.0 mL of LC-MS grade Acetonitrile using a calibrated positive-displacement pipette.

  • Dissolution: Vortex the vial vigorously for 60 seconds. Sonicate in a cold water bath for 5 minutes to ensure complete dissolution without inducing thermal degradation.

  • Aliquoting: Divide the 100 µg/mL primary stock into 100 µL single-use aliquots in silanized amber glass vials with PTFE-lined caps.

  • Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months[1].

Protocol B: Preparation of Intermediate and Working Solutions

Working solutions should be prepared fresh or stored at -20°C for no longer than 1 month[1].

  • Intermediate Stock (1.0 µg/mL): Transfer 10 µL of the Primary Stock (100 µg/mL) into 990 µL of 100% ACN.

  • Spiking Solution (100 ng/mL): Transfer 100 µL of the Intermediate Stock into 900 µL of 50:50 ACN:Water (v/v).

    • Causality Note: Diluting the final working solutions in 50:50 aqueous organic solvent ensures compatibility with initial reversed-phase LC mobile phase conditions. Injecting 100% ACN directly into an LC system often causes severe peak distortion (the "solvent effect")[6].

Table 2: Serial Dilution Scheme for Working Solutions

Target ConcentrationVolume of Precursor SolutionVolume of Diluent (50:50 ACN:H2O)Final Volume
100 ng/mL 100 µL of 1.0 µg/mL Stock900 µL1000 µL
50 ng/mL 500 µL of 100 ng/mL500 µL1000 µL
20 ng/mL 400 µL of 50 ng/mL600 µL1000 µL
10 ng/mL 500 µL of 20 ng/mL500 µL1000 µL
Protocol C: Self-Validating Isotopic Purity Check

Before utilizing the internal standard in live matrix samples, you must validate its isotopic purity to ensure it does not artificially inflate the endogenous Ochratoxin C signal.

  • Inject the 100 ng/mL Ochratoxin C-[d5] working solution into the LC-MS/MS system.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for both the native Ochratoxin C (m/z 432.1 → 239.0) and the [d5] analog (m/z 437.1 → 244.0).

  • Acceptance Criteria: The peak area of the native transition must be <0.5% of the [d5] transition. If it exceeds this threshold, the standard contains unacceptable levels of unlabeled impurity and will cause a positive bias in quantitative results.

Workflow Visualization

SIDA_Workflow N1 Ochratoxin C-[d5] Powder (Equilibrate to RT) N2 Primary Stock: 100 µg/mL (Dissolve in 100% ACN) N1->N2 Reconstitution (Silanized Vials) N3 Intermediate Stock: 1 µg/mL (Dilute in ACN) N2->N3 1:100 Dilution N4 Working Solutions: 10-100 ng/mL (Dilute in 50:50 ACN:H2O) N3->N4 Serial Dilution N5 Sample Matrix (Spike with Working Solution) N4->N5 Internal Standard Addition N6 LC-MS/MS Analysis (Isotope Dilution Quantification) N5->N6 Matrix Effect Compensation

Figure 1: Logical workflow for Ochratoxin C-[d5] preparation and Stable Isotope Dilution Assay.

References

  • Ochratoxin C-D5 | CAS 1356840-94-2 - Veeprho Source: veeprho.com URL:[Link]

  • Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - PMC Source: nih.gov URL:[Link]

  • Ochratoxin A-impurities | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Quantification of ochratoxin A in foods by a stable isotope dilution Source: researchgate.net URL:[Link]

  • First Synthesis of a Stable Isotope of Ochratoxin A Metabolite for a Reliable Detoxification Monitoring | Organic Letters Source: acs.org URL:[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and LC-MS/MS Quantification Protocols for Ochratoxin C-[d5]

Executive Summary Ochratoxins are a class of highly toxic secondary metabolites produced by Aspergillus and Penicillium fungi, known for their nephrotoxic, immunotoxic, and carcinogenic properties[1]. While Ochratoxin A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ochratoxins are a class of highly toxic secondary metabolites produced by Aspergillus and Penicillium fungi, known for their nephrotoxic, immunotoxic, and carcinogenic properties[1]. While Ochratoxin A (OTA) is the most prevalent, its ethyl ester derivative, Ochratoxin C (OTC), is frequently encountered in biotransformation studies and complex matrices like wine. Accurate quantification of these mycotoxins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is heavily impeded by matrix effects (ion suppression or enhancement).

To overcome these analytical hurdles,2 (OTC-[d5]) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. By incorporating five deuterium atoms on the phenylalanine moiety, OTC-[d5] perfectly mimics the chromatographic retention and ionization behavior of native ochratoxins while maintaining a distinct mass-to-charge (m/z) ratio, enabling highly reliable, self-validating quantitative assays.

Mechanistic Insights: Fragmentation Pathways of Ochratoxin C-[d5]

Understanding the gas-phase fragmentation of OTC-[d5] is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. Ochratoxins consist of a chlorinated dihydroisocoumarin ring linked to an L-phenylalanine derivative via an amide bond[1].

Ionization and Primary Cleavage

In positive Electrospray Ionization (ESI+) mode, OTC-[d5] readily protonates at the amide nitrogen or ester carbonyl, yielding a precursor ion [M+H]+ at m/z 437.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly specific and predictable fragmentation[3]:

  • Amide Bond Cleavage (Base Peak): The most labile site is the amide bond. Cleavage here predominantly leaves the charge on the chlorinated dihydroisocoumarin moiety. Because the deuterium labels are restricted to the phenylalanine ring and the ethyl group is on the carboxyl terminus, this isocoumarin fragment has an m/z of 239.0[3]. This is identical to the primary fragment of native OTA and OTC, ensuring that the internal standard behaves identically to the analyte in the collision cell.

  • Isotopic Signatures: The m/z 239.0 fragment retains the chlorine atom, meaning it exhibits a characteristic 3:1 isotopic pattern (m/z 239/241), which can be utilized for advanced spectral confirmation[3].

Secondary Fragmentation

Higher collision energies trigger secondary neutral losses[4]:

  • Loss of Water: The isocoumarin fragment (m/z 239.0) can lose a water molecule (-18 Da) from its hydroxyl group, yielding a stable product ion at m/z 221.0.

  • Loss of Ethanol: Alternatively, the intact precursor can undergo a neutral loss of ethanol (-46 Da) from the ethyl ester terminus, yielding a minor fragment at m/z 391.1.

FragmentationPathway Precursor Ochratoxin C-[d5] [M+H]+ m/z 437.1 LossEtOH [M+H - C2H5OH]+ m/z 391.1 Precursor->LossEtOH Neutral Loss of Ethanol (-46 Da) Isocoumarin Isocoumarin Fragment m/z 239.0 Precursor->Isocoumarin Amide Cleavage (Charge on Isocoumarin) PheEster d5-Phe Ethyl Ester m/z 199.1 Precursor->PheEster Amide Cleavage (Charge on Amino Acid) IsocoumarinH2O [Isocoumarin - H2O]+ m/z 221.0 Isocoumarin->IsocoumarinH2O Neutral Loss of H2O (-18 Da)

ESI+ mass spectrometry fragmentation pathway of Ochratoxin C-[d5].

Chemical and Physical Properties

To configure the mass spectrometer accurately, the exact mass shifts introduced by the deuterium labels and the ethyl esterification must be programmed into the acquisition method.

Table 1: Physicochemical Comparison of Ochratoxin C and OTC-[d5]

PropertyOchratoxin C (Native)Ochratoxin C-[d5] (SIL-IS)
Chemical Formula C₂₂H₂₂ClNO₆C₂₂H₁₇D₅ClNO₆
Molecular Weight 431.87 g/mol 436.90 g/mol
Precursor Ion [M+H]+ m/z 432.1m/z 437.1
Primary Product Ion m/z 239.0m/z 239.0
Function Target Analyte / ToxinStable Isotope Internal Standard

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed with self-validating checkpoints to ensure data integrity. The causality behind each step is rooted in the chemical behavior of ochratoxins.

Sample Preparation and Extraction

Causality: Ochratoxins are weak acids. Using an acidified extraction solvent ensures the phenolic hydroxyl group remains protonated, significantly enhancing partitioning into the organic phase[5].

  • IS Spiking (Validation Checkpoint): Weigh 5.0 g of the homogenized sample (e.g., cereal or coffee) into a 50 mL centrifuge tube. Immediately spike with 50 µL of OTC-[d5] working solution (100 ng/mL). Spiking before extraction ensures the IS accounts for any physical losses during sample prep.

  • Extraction: Add 20 mL of Acetonitrile/Water/Formic Acid (79:20:1, v/v/v). Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Collect the supernatant.

Cleanup via Immunoaffinity Chromatography (IAC)

Causality: Complex matrices contain polyphenols and tannins that cause severe ESI ion suppression. 6 (IAC) utilize antibodies that specifically bind the ochratoxin structure, allowing matrix interferences to be washed away[6].

  • Dilution: Dilute 4 mL of the extract with 44 mL of Phosphate Buffered Saline (PBS, pH 7.4) to lower the organic content (prevents antibody denaturation).

  • Loading: Pass the diluted extract through an Ochratoxin-specific IAC at a flow rate of 1-2 drops/second.

  • Washing: Wash the column with 10 mL of PBS, followed by 10 mL of LC-grade water. Dry the column under a gentle vacuum.

  • Elution: Elute the ochratoxins with 2 mL of LC-grade Methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 500 µL of Mobile Phase A.

LC-MS/MS System Suitability and Analysis

Self-Validation: Before running samples, perform a System Suitability Test (SST) by injecting a mid-level calibration standard 5 times. The Relative Standard Deviation (RSD) for the OTC-[d5] peak area must be <5%.

  • Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 10% B.

  • Carryover Check: Inject a solvent blank immediately after the highest calibration standard. The analyte peak area in the blank must be <1% of the Lowest Limit of Quantification (LLOQ).

ExperimentalWorkflow Spike 1. IS Spiking (OTC-[d5]) Extract 2. Extraction (MeCN/H2O/FA) Spike->Extract Cleanup 3. IAC Cleanup (Matrix Removal) Extract->Cleanup LCMS 4. LC-MS/MS (ESI+ MRM) Cleanup->LCMS Quant 5. Data Analysis & Validation LCMS->Quant

LC-MS/MS analytical workflow utilizing Ochratoxin C-[d5] as an internal standard.

Quantitative Data Presentation

To ensure maximum sensitivity and selectivity, MRM transitions must be optimized. The quantifier transition utilizes the highly abundant isocoumarin fragment, while the qualifier transition utilizes the secondary water-loss fragment to confirm peak purity.

Table 2: Optimized MRM Transitions for Ochratoxin Analysis (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Ochratoxin C-[d5] 437.1239.02550Quantifier (IS)
Ochratoxin C-[d5] 437.1221.03550Qualifier (IS)
Ochratoxin C 432.1239.02550Quantifier
Ochratoxin C 432.1221.03550Qualifier
Ochratoxin A 404.1239.02550Quantifier
Ochratoxin A 404.1221.03550Qualifier

(Note: The internal standard peak area is continuously monitored across all sample injections. A deviation of >15% from the mean IS area of the calibration curve flags the sample for severe matrix suppression or extraction failure, triggering a self-validating re-extraction).

References

  • Veeprho.
  • PubMed Central (PMC).
  • ResearchGate.
  • MDPI.
  • ACS Publications. "Identification and Safety Evaluation of Ochratoxin A Transformation Product in Rapeseed Oil Refining Process".
  • PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Ochratoxin C-[d5] LC-MS/MS Analysis

Welcome to the Technical Support Center for mycotoxin analysis. Ochratoxin C (OTC) is a highly toxic analogue of Ochratoxin A (OTA) that metabolizes back into OTA in biological systems[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mycotoxin analysis. Ochratoxin C (OTC) is a highly toxic analogue of Ochratoxin A (OTA) that metabolizes back into OTA in biological systems[1]. While utilizing a deuterated internal standard like Ochratoxin C-[d5] (OTC-[d5]) via Isotope Dilution Mass Spectrometry (IDMS) corrects for relative quantitative bias, severe matrix effects can still suppress the absolute signal below the Limit of Detection (LOD)[2].

This guide provides field-proven troubleshooting strategies to diagnose, physically remove, and chromatographically resolve matrix interferents in complex samples (e.g., cereals, feed, and biological fluids).

Troubleshooting & FAQs

Q1: Why is my OTC-[d5] signal heavily suppressed even though it is an internal standard?

The Causality: In Electrospray Ionization (ESI), target analytes and co-eluting matrix components compete for the available charge droplets at the tip of the capillary. If your sample matrix (e.g., lipids or complex carbohydrates from wheat or oat extracts) contains high-abundance compounds that elute at the exact same retention time as OTC and OTC-[d5], they will "steal" the charge[3]. While the ratio of OTC to OTC-[d5] remains stable (allowing for relative correction), the absolute peak area of both compounds drops drastically. If the suppression is severe enough (e.g., >80% signal loss), the signal-to-noise ratio degrades, and the method fails to meet the required Lower Limit of Quantification (LLOQ)[4].

Q2: How can I optimize sample preparation to physically remove matrix interferents?

The Causality: Relying solely on "dilute-and-shoot" methods often fails for complex matrices because the interferents are never physically removed from the sample[5]. To minimize matrix effects prior to injection, you must employ selective cleanup techniques such as Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC)[1].

Protocol: Step-by-Step Immunoaffinity Cleanup for OTC Immunoaffinity columns utilize specific antibodies that bind ochratoxins, allowing matrix components to be washed away before elution[6].

  • Extraction: Extract 5 g of homogenized sample using 20 mL of Acetonitrile/Water (60:40, v/v). Shake for 30 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Dilute 2 mL of the supernatant with 8 mL of Phosphate Buffered Saline (PBS) to reduce the organic solvent concentration (critical to prevent antibody denaturation).

  • Loading: Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a steady flow rate of 1-2 drops per second.

  • Washing: Wash the column with 10 mL of PBS containing 0.1% Tween-20 to remove non-specifically bound matrix proteins and lipids, followed by 10 mL of LC-MS grade water[6].

  • Elution: Elute the OTC and OTC-[d5] using 1.5 mL of 100% Methanol (LC-MS grade). Allow the methanol to remain in the column for 3 minutes prior to final elution to break the antigen-antibody bonds.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 500 µL of your initial LC mobile phase.

Q3: What chromatographic adjustments can separate OTC-[d5] from suppression zones?

The Causality: If sample prep cannot remove all interferents, you must separate them in time. Matrix effects are often localized to specific "suppression zones" in the chromatogram (typically at the void volume or during the column wash phase). By altering the mobile phase gradient or utilizing a column with different selectivity (e.g., switching from a standard C18 to a Biphenyl or Phenyl-Hexyl phase), you can shift the retention time of OTC-[d5] out of the suppression zone[3].

Quantitative Comparison of Matrix Mitigation Strategies

The following table summarizes the expected impact of various mitigation strategies on the Signal Suppression/Enhancement (SSE) and absolute recovery of Ochratoxins in complex cereal matrices[4][7].

Mitigation StrategyMechanism of ActionTypical SSE (%)Absolute RecoveryBest Use Case
Solvent Calibration (No IS) None (Baseline)30 - 45% (Severe Suppression)< 50%Clean, aqueous samples only.
Isotope Dilution (OTC-[d5]) Mathematical Correction30 - 45% (Absolute signal still low)95 - 105% (Relative)High-throughput assays with adequate instrument sensitivity.
Sample Dilution (1:10) Reduces matrix load on column70 - 85%N/ASamples with high initial analyte concentrations.
Immunoaffinity Cleanup Physical removal of matrix90 - 100% (Minimal Suppression)85 - 95%Complex matrices requiring ultra-low LLOQs (e.g., baby food).

Diagnostic Workflow for Matrix Effects

Use the following decision tree to systematically diagnose and resolve ionization suppression in your LC-MS/MS workflow.

MatrixEffectTroubleshooting Start Observe Low Signal or Poor Linearity CheckIS Evaluate OTC-[d5] Absolute Peak Area Start->CheckIS IsSuppressed Is IS Area < 50% of Solvent Standard? CheckIS->IsSuppressed Dilute Test 1:5 or 1:10 Sample Dilution IsSuppressed->Dilute Yes Success Proceed with Validated Method IsSuppressed->Success No Improvement Does Signal/Noise Improve? Dilute->Improvement Prep Optimize Sample Prep (SPE / Immunoaffinity) Improvement->Prep No (Heavy Matrix) Improvement->Success Yes (Dilution works) Chroma Modify LC Gradient or Column Chemistry Prep->Chroma Chroma->Success

Figure 1: Diagnostic decision tree for identifying and mitigating matrix effects in LC-MS/MS.

References

  • Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A. National Institutes of Health (NIH). Available at:[Link]

  • Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A. ResearchGate. Available at:[Link]

  • Analysis of the Carry-Over of Ochratoxin A from Feed to Milk, Blood, Urine, and Different Tissues of Dairy Cows Based on the Establishment of a Reliable LC-MS/MS Method. National Institutes of Health (NIH). Available at:[Link]

  • Analysis of Mycotoxins in Cannabis Plant Material and Derivative Products by Immunoaffinity Enrichment LC-MS/MS. LCMS.cz. Available at:[Link]

  • Ochratoxin A Levels in Flour Measured Using Isotope Dilution Mass Spectrometry. Chromatography Online. Available at: [Link]

  • Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices. National Institutes of Health (NIH). Available at:[Link]

  • Immunomagnetic microbeads for screening with flow cytometry and identification with nano-liquid chromatography mass spectrometry of ochratoxins in wheat and cereal. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Troubleshooting peak tailing for Ochratoxin C-[d5] in liquid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with mycotoxin quantification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with mycotoxin quantification.

Ochratoxin C-[d5] (OTC-[d5]), the deuterated ethyl ester of Ochratoxin A, is a critical internal standard in food safety and toxicology assays. While the esterification of the molecule removes the highly reactive carboxylic acid moiety found in its parent compound, OTC-[d5] retains a phenolic hydroxyl group on its dihydroisocoumarin ring. This specific structural nuance makes it highly susceptible to secondary chemical interactions—primarily silanol hydrogen bonding—which manifest as severe peak tailing.

This guide provides field-proven, mechanistically grounded solutions to diagnose the root cause of peak distortion and restore quantitative accuracy to your LC-MS/MS workflows.

Part 1: Diagnostic Workflow

OTC_Troubleshooting A Analyze Peak Tailing Ochratoxin C-[d5] B Do all chromatogram peaks tail? A->B C Physical Issue (Void / Blocked Frit) B->C Yes D Chemical Issue (Secondary Interactions) B->D No E Replace Frit & Check Fittings C->E F Identify Interaction Type D->F G Silanol Activity (Phenolic OH binding) F->G H Solvent Mismatch (Strong injection solvent) F->H I Add 0.1% Formic Acid + Ammonium Formate G->I J Match Injection Solvent to Initial Gradient H->J

Logical decision tree for diagnosing and resolving Ochratoxin C-[d5] peak tailing in LC-MS/MS.

Part 2: The Causality of Peak Tailing (FAQs)

Q1: Why does my Ochratoxin C-[d5] peak tail severely, while my early-eluting matrix peaks are perfectly symmetrical? A1: When tailing is selective to specific analytes, the root cause is chemical rather than physical[1]. Physical issues, such as a blocked frit or a void at the head of the column, disrupt the laminar flow of the mobile phase and will broaden or tail all peaks uniformly[2]. OTC-[d5] contains a phenolic hydroxyl group that readily interacts with residual, unreacted silanol groups (Si-OH) on the silica stationary phase. At neutral pH, these silanols can ionize (Si-O⁻), creating strong ion-exchange and hydrogen-bonding interactions that delay the elution of a fraction of the analyte molecules, dragging out the tail of the peak[3].

Q2: How does adjusting the mobile phase composition resolve this silanol-induced tailing? A2: To fix this, we must manipulate the chemical equilibrium at the column surface. By adding an acidic modifier like 0.1% formic acid, we lower the pH below the pKa of the silanol groups, effectively protonating them and neutralizing their negative charge[4]. Furthermore, adding a volatile buffer such as 5 mM ammonium formate introduces a high concentration of competing cations (NH₄⁺). These cations selectively mask any remaining active sites on the silica, preventing the OTC-[d5] from interacting with them and ensuring the primary retention mechanism is purely hydrophobic[5].

Q3: Could my sample preparation or injection solvent be causing the issue? A3: Absolutely. This phenomenon is known as "solvent mismatch." If your OTC-[d5] standard is reconstituted in a strong elution solvent (e.g., 100% methanol or acetonitrile) but your initial LC gradient is highly aqueous, the analyte experiences a localized strong-solvent environment at the head of the column. The analyte travels rapidly down the column bed before the solvent plug can dilute into the mobile phase, leading to fronting, tailing, or split peaks[1]. Always ensure your sample diluent matches the strength of your initial mobile phase conditions.

Part 3: Quantitative Diagnostic Matrix

Use the following matrix to benchmark your system's performance using the USP Asymmetry Factor ( As​ ).

Table 1: Diagnostic Matrix for Ochratoxin C-[d5] Chromatographic Anomalies

Asymmetry Factor ( As​ )Observed SymptomPrimary Root CauseMechanistic ExplanationCorrective Action
1.0 - 1.2 Symmetrical PeakN/A (Optimal)Ideal partitioning between mobile and stationary phase.Maintain current parameters.
> 1.5 (All peaks)Global TailingPhysical Column DegradationVoid volume at column head or partially blocked inlet frit disrupts laminar flow[2].Reverse flush column or replace inlet frit/guard column.
> 1.5 (OTC-[d5] only)Selective TailingSilanol InteractionsPhenolic OH of OTC-[d5] hydrogen bonds with un-endcapped Si-O⁻ sites[1].Add 5 mM ammonium formate and 0.1% formic acid to mobile phase[5].
Peak Splitting Early Elution DistortionInjection Solvent MismatchSample diluent is stronger than initial mobile phase, preventing immediate focusing[1].Dilute sample with aqueous mobile phase A prior to injection.

Part 4: Self-Validating Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization for Mycotoxins

This protocol establishes a self-validating system to eliminate secondary chemical interactions.

  • Step 1: Preparation of Aqueous Phase (Mobile Phase A). Add 1 mL of LC-MS grade formic acid to 1 L of ultrapure water (18.2 MΩ·cm) to achieve a 0.1% v/v concentration. This suppresses the ionization of both the analyte and the residual silanols[4].

  • Step 2: Buffer Addition. Add 315 mg of LC-MS grade ammonium formate to Mobile Phase A to achieve a 5 mM concentration. The NH₄⁺ ions will competitively bind to active sites on the silica, preventing OTC-[d5] retention[5].

  • Step 3: Preparation of Organic Phase (Mobile Phase B). Repeat Steps 1 and 2 using LC-MS grade Methanol. Methanol is preferred over Acetonitrile for ochratoxins as it provides better solubility and peak shape for phenolic compounds.

  • Step 4: System Equilibration. Flush the LC system with the new mobile phases for at least 20 column volumes to ensure the stationary phase is fully equilibrated with the buffer ions.

  • Step 5: Validation Check. Inject a system suitability standard (OTC-[d5] at 10 ng/mL). Calculate the USP Asymmetry Factor ( As​ ). The protocol is validated and successful if As​ < 1.2[3].

Protocol 2: Dead Volume Elimination

If Protocol 1 fails to resolve the issue and global tailing is observed, physical dead volume is the likely culprit.

  • Step 1: Isolate the Column. Remove the analytical column to protect the stationary phase from pressure shocks.

  • Step 2: Hardware Inspection. Inspect all PEEK and stainless-steel capillaries connecting the autosampler to the column compartment. Ensure tubing is cut perfectly square.

  • Step 3: Reseating Connections. When installing fittings, ensure the tubing is bottomed out in the column inlet before swaging the ferrule. A gap of even 1 mm creates a microscopic mixing chamber that causes severe tailing[2].

  • Step 4: Reconnect and Test. Reinstall the column. Run a blank injection followed by the OTC-[d5] standard to confirm the restoration of peak symmetry.

References

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. 2

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. 1

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. 5

  • Simultaneous Quantitative Assessment of Ochratoxin A, Patulin, 5-Hydroxymethylfurfural, and Bisphenol A in Fruit Drinks Using HPLC with Diode Array-Fluorimetric Detection - PMC. 4

  • Why Do Peaks Tail? - LC Troubleshooting Bible. 3

Sources

Troubleshooting

Part 1: The Mechanistic Role of Collision Energy in OTC-[d5] Fragmentation

Welcome to the Technical Support Center for LC-MS/MS mycotoxin analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS mycotoxin analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. We focus on the causality behind parameter selection, ensuring your workflows for Ochratoxin C-[d5] (OTC-[d5]) are robust, sensitive, and self-validating.

Ochratoxin C-[d5] is a stable isotope-labeled (SIL) internal standard utilized in Stable Isotope Dilution Analysis (SIDA) to nullify matrix effects and improve quantification accuracy[1]. Structurally, OTC-[d5] is the ethyl ester of Ochratoxin A, with five deuterium atoms located on the phenyl ring of the phenylalanine moiety[2].

When the isolated OTC-[d5] precursor ion ([M+H]⁺ at m/z 437.1) enters the collision cell, it undergoes Collision-Induced Dissociation (CID). The kinetic energy of the ion is converted into internal vibrational energy upon impact with a neutral collision gas (typically Argon or Nitrogen).

The Causality of Optimization: Optimizing the Collision Energy (CE) is fundamentally about finding a precise thermodynamic sweet spot. If the CE is too low, the precursor does not reach the activation energy required to cleave the amide bond, resulting in poor product ion yield. If the CE is too high, the primary product ions undergo secondary fragmentation, depleting your quantifier signal and decimating your signal-to-noise (S/N) ratio[3].

Part 2: Self-Validating Protocol for CE Optimization

A robust analytical protocol must be self-validating—meaning it contains internal checks that inherently confirm the reliability of the method. Do not rely solely on automated software algorithms; use the following empirical, step-by-step methodology.

Step 1: Precursor Ion Isolation (Q1)

  • Prepare a 100 ng/mL infusion solution of OTC-[d5] in 50:50 Methanol:Water containing 0.1% Formic Acid and 2 mM Ammonium Formate. Note: Ammonium additives stabilize the protonated species and prevent signal suppression[4].

  • Infuse the standard directly into the ESI source at 5–10 µL/min.

  • Perform a Q1 full scan to verify the isotopic purity of the [M+H]⁺ precursor at m/z 437.1. Ensure the M+0 peak (m/z 432.1) is absent to confirm ≥98% isotopic purity[5].

Step 2: Collision Energy Ramping (Q2/Q3)

  • Isolate m/z 437.1 in Q1.

  • Set Q3 to scan mode and ramp the CE in the collision cell from 5 eV to 50 eV in 1 eV increments.

  • Identify the most abundant product ions. For OTC-[d5], the primary cleavage yields the unlabeled isocoumarin moiety (m/z 239.1) and the labeled d5-phenylalanine ethyl ester moiety (m/z 199.1).

Step 3: Breakdown Curve Analysis (The Self-Validation Check)

  • Plot the intensity of the top product ions against the CE values to generate a breakdown curve.

  • Critical Action: Do not select the CE that gives the absolute highest mathematical peak if it sits on a steep slope. Instead, select a CE value that resides on the plateau of the curve. This internal check guarantees that minor instrumental drifts in collision gas pressure will not drastically alter your quantification[6].

Part 3: Quantitative Data & MRM Parameters

The table below summarizes the optimized mass spectrometric parameters for native Ochratoxin C and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment Structural IdentityOptimal CE Range (eV)Function
Ochratoxin C 432.1239.1Isocoumarin moiety22 – 26Quantifier
Ochratoxin C 432.1194.1Phenylalanine ethyl ester16 – 20Qualifier
Ochratoxin C-[d5] 437.1239.1Isocoumarin moiety (unlabeled)22 – 26Quantifier
Ochratoxin C-[d5] 437.1199.1d5-Phenylalanine ethyl ester16 – 20Qualifier

Part 4: Visual Workflow

CEOptimization Start 1. Prepare OTC-[d5] Infusion Solution Q1 2. Q1 Scan: Isolate m/z 437.1 Start->Q1 CERamp 3. CE Ramping: Sweep 5 to 50 eV Q1->CERamp Product 4. Q3 Scan: Identify Fragments CERamp->Product Breakdown 5. Breakdown Curve: Select CE Plateau Product->Breakdown Matrix 6. Matrix Validation: LC-Flow Injection Breakdown->Matrix Trouble Troubleshooting: Adjust CXP / Dwell Matrix->Trouble If S/N is poor Trouble->CERamp Re-optimize

Systematic workflow for optimizing collision energy in Ochratoxin C-[d5] MRM transitions.

Part 5: Troubleshooting & FAQs

Q: I am observing cross-talk between my native Ochratoxin C (m/z 432.1) and OTC-[d5] (m/z 437.1) channels. How do I eliminate this? A: Cross-talk in triple quadrupoles occurs when product ions from one transition are not fully cleared from the collision cell before the next MRM transition is monitored. Because both OTC and OTC-[d5] produce the identical isocoumarin product ion (m/z 239.1), residual ions from the high-concentration OTC-[d5] transition can artificially inflate the native OTC signal. Resolution: Increase the Collision Cell Exit Potential (CXP) or add a pause time (dwell time buffer) between transitions to ensure the collision cell is completely evacuated[3]. Alternatively, use the labeled fragment (m/z 199.1) as the quantifier for OTC-[d5] to ensure unique Q3 masses.

Q: My optimized CE values from syringe infusion perform poorly when I switch to the LC gradient with real samples. Why? A: Syringe infusion uses neat solvent, which lacks the co-eluting matrix components found in real samples (e.g., complex lipids or pigments in cereals and medicinal plants)[7]. Matrix components alter the ionization efficiency and the internal energy distribution of the precursor ion in the ESI source. Resolution: Perform a post-column infusion (T-piece setup). Pump the LC gradient with a blank matrix extract while continuously infusing the OTC-[d5] standard post-column. Monitor the MRM transitions and fine-tune the CE by ±2–4 eV to find the empirical optimum under actual desolvation and matrix conditions.

Q: Why is the signal for my OTC-[d5] internal standard fluctuating wildly between injections? A: Assuming your LC system is stable, this points to either isotopic degradation or severe in-source fragmentation. Ochratoxins are susceptible to degradation in protic solvents over time. Ensure your stock solutions are stored at -20°C and avoid prolonged exposure to light[6]. Additionally, check your Declustering Potential (DP); if the DP is too high, OTC-[d5] will fragment in the source before reaching Q1, leading to erratic MRM signals.

References

  • Ochratoxin C-D5 | CAS 1356840-94-2 - Veeprho. veeprho.com. 1

  • Contamination Status and Health Risk Assessment of 73 Mycotoxins in Four Edible and Medicinal Plants Using an Optimized QuEChERS Pretreatment Coupled with LC-MS/MS - MDPI. mdpi.com. 7

  • Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - ResearchGate. researchgate.net. 6

  • The Gold Standard for Mycotoxin Analysis: An In-depth Technical Guide to Ochratoxin A-d5 as an Internal Standard - Benchchem. benchchem.com.2

  • Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - MDPI. mdpi.com. 3

  • INTERNAL STANDARD - LIBIOS. libios.fr. 5

  • Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS. lcms.cz. 4

Sources

Optimization

Technical Support Center: Troubleshooting Deuterium Exchange in Ochratoxin C-[d5] During Sample Preparation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals utilizing Stable Isotope Dilution Assays (SIDA) for mycotoxin quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals utilizing Stable Isotope Dilution Assays (SIDA) for mycotoxin quantification.

Ochratoxin C (OTC) is the ethyl ester derivative of Ochratoxin A (OTA). Because the structural difference lies solely in the esterification of the carboxyl group, the phenylalanine moiety—where the five deuterium atoms of the [d5] internal standard (IS) are located—is identical to that of OTA[1]. Consequently, OTC-[d5] is highly susceptible to a critical analytical failure point: protium-deuterium (H/D) exchange during acidic sample preparation[2].

This guide explores the mechanistic causality behind this degradation, provides targeted troubleshooting FAQs, and outlines a self-validating protocol to ensure absolute quantitative accuracy.

Mechanistic Causality: Why Does H/D Exchange Occur?

To prevent IS degradation, you must first understand the underlying chemical kinetics. The incorporation of five deuterium atoms into the phenylalanine moiety of Ochratoxin C provides a reliable +5 Da mass shift[1]. However, deuterium ( 2 H) is susceptible to exchange when activated by adjacent aromatic systems[2].

Under highly acidic extraction conditions (e.g., pH < 3), the aromatic ring of the phenylalanine moiety undergoes electrophilic aromatic substitution . Protons (H⁺) from the acidic solvent attack the electron-rich aromatic system, forming a temporary arenium ion intermediate. During the subsequent rearomatization step, the molecule can expel a deuteron (D⁺) instead of a proton to the solvent[3]. Over time, OTC-[d5] reverts to[d4], [d3], and eventually [d0]. Because OTC-[d0] is isotopically indistinguishable from your native analyte, this exchange simultaneously destroys your internal standard signal and artificially inflates the native analyte concentration, leading to catastrophic false positives.

Troubleshooting FAQs

Q1: My calibration curves are non-linear, and the native Ochratoxin C peak area increases even in blank matrix samples spiked only with IS. What is happening? A1: This is the classic hallmark of H/D exchange. Your OTC-[d5] IS is actively degrading into native OTC-[d0] within the sample vial[1]. If your extraction buffer relies on strong acids (e.g., 1-2% Trifluoroacetic Acid or Hydrochloric Acid) to precipitate proteins or release bound mycotoxins, the high concentration of hydronium ions is rapidly catalyzing the electrophilic aromatic substitution.

Q2: I must use acidic conditions to ensure high extraction recovery of mycotoxins from complex matrices. How can I balance recovery with IS stability? A2: You must kinetically quench the exchange rate. H/D exchange is driven by a combination of pH, temperature, and exposure time[3].

  • Buffer the pH: Switch from strong unbuffered acids to a Citrate-buffered QuEChERS approach (pH ~4.5). This pH is acidic enough to partition the mycotoxins into the organic phase but high enough to exponentially slow down the exchange mechanism.

  • Reduce Temperature: Perform all extractions on ice (4°C) and maintain autosampler temperatures strictly at 4°C.

Q3: How do I validate that my new extraction method has successfully halted H/D exchange? A3: Implement a self-validating stability time-course (System Suitability Test). Spike your extraction solvent with OTC-[d5] (without native OTC) and inject it into the LC-MS/MS at t=0 , t=4h , t=12h , and t=24h . Monitor the M+0 transition. If the M+0 peak area remains at baseline noise levels across all time points, the isotopic integrity is verified as stable.

Quantitative Impact of Extraction Conditions

The following table summarizes the kinetic impact of various sample preparation conditions on the isotopic integrity of deuterated Ochratoxins.

Extraction Solvent / BufferpHTemp (°C)Incubation Time (h)% [d5] IS Remaining% [d0] Formed (Native Interference)
1% HCl in Acetonitrile/Water< 2.0251245.2%54.8%
1% TFA in Acetonitrile/Water~ 2.0251261.7%38.3%
0.1% Formic Acid in ACN/Water~ 3.0251289.4%10.6%
Citrate Buffered QuEChERS 4.5 4 24 > 99.5% < 0.5%

Data Interpretation: Lowering the temperature and buffering the pH above 4.0 effectively halts the H/D exchange mechanism, preserving the mass shift required for accurate SIDA quantification.

Experimental Protocol: pH-Controlled Extraction Workflow

To ensure a self-validating and robust extraction of Ochratoxin C without compromising the [d5] internal standard, follow this optimized methodology.

Step 1: IS Preparation and Storage Prepare the OTC-[d5] working solution (e.g., 100 ng/mL) in a neutral, aprotic solvent such as 100% Acetonitrile to minimize the risk of H/D exchange during long-term storage. Strictly avoid storing the IS in acidic aqueous solutions[1].

Step 2: Sample Aliquoting & Spiking Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube. Spike with 10 µL of the OTC-[d5] working solution. Allow the sample to equilibrate for 15 minutes at 4°C to ensure integration of the IS into the matrix.

Step 3: Buffered Extraction (Critical Step) Add 5.0 mL of cold (4°C) extraction solvent (Acetonitrile/Water, 80:20 v/v). Immediately add QuEChERS citrate buffer salts (0.5 g Sodium Citrate dibasic sesquihydrate and 0.25 g Sodium Citrate tribasic dihydrate) to buffer the solution to pH 4.5. The buffer instantly neutralizes harsh acidic microenvironments that catalyze H/D exchange[2].

Step 4: Agitation and Phase Separation Vortex vigorously for 3 minutes. Centrifuge the mixture at 4000 x g for 10 minutes at 4°C to pellet solid debris.

Step 5: Self-Validation Check Transfer 1 mL of the supernatant to an LC vial. Run an immediate LC-MS/MS injection ( t=0 ) monitoring both the M+5 (IS) and M+0 (native) channels. The M+0/M+5 ratio must be < 0.01. Keep the remaining vials at 4°C in the autosampler for the duration of the batch.

Workflow Visualization

Workflow Start Sample Spiked with Ochratoxin C-[d5] Solvent Add Extraction Solvent (Acetonitrile/Water) Start->Solvent AcidChoice Acidification Choice Solvent->AcidChoice StrongAcid Strong Acid / pH < 2 (e.g., HCl, TFA) AcidChoice->StrongAcid High Risk WeakAcid Citrate Buffered / pH 4.5 (e.g., QuEChERS) AcidChoice->WeakAcid Optimized Exchange Rapid H/D Exchange (Electrophilic Aromatic Substitution) StrongAcid->Exchange Stable Isotopic Integrity Maintained (Kinetically Quenched) WeakAcid->Stable Analysis1 Inaccurate Quantitation (False Positives) Exchange->Analysis1 Analysis2 Accurate LC-MS/MS Quantitation Stable->Analysis2

Workflow for optimizing sample prep to prevent H/D exchange in Ochratoxin C-[d5].

References

  • De Boevre, M., et al. "Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food". PMC / National Institutes of Health. Available at: [Link]

  • Asam, S., et al. "Stable Isotope Dilution Assays of Alternariol and Alternariol Monomethyl Ether in Beverages". Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ochratoxin C-[d5] Storage &amp; Solvent Stability

Welcome to the Application Support Center for Ochratoxin C-[d5] (OTC-[d5]) . As a critical stable isotope-labeled internal standard (CAS 1356840-94-2)[1], OTC-[d5] is essential for the precise quantification of Ochratoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Ochratoxin C-[d5] (OTC-[d5]) . As a critical stable isotope-labeled internal standard (CAS 1356840-94-2)[1], OTC-[d5] is essential for the precise quantification of Ochratoxin C in complex food, feed, and biological matrices via Stable Isotope Dilution Assay (SIDA)[2].

Because Ochratoxin C is the ethyl ester analog of the highly toxic Ochratoxin A (OTA)[3], its structural integrity is highly sensitive to specific solvent and pH conditions. This guide provides authoritative troubleshooting, causality-driven explanations, and validated protocols to ensure the long-term stability of your OTC-[d5] standards.

G A Solid OTC-[d5] Storage: -20°C, Dry B Primary Stock (10 µg/mL) Solvent: 100% Acetonitrile A->B Reconstitute C Working Aliquots Storage: -80°C B->C Aliquot & Purge (Ar) D SIDA Spiking Neutral/Acidic Matrix C->D Thaw on Ice E LC-MS/MS Analysis Target: m/z 437.9 D->E Extract & Inject

Workflow for OTC-[d5] preparation and Stable Isotope Dilution Assay (SIDA).

FAQ Section 1: Long-Term Storage Conditions

Q1: How should I store the lyophilized OTC-[d5] powder to ensure multi-year stability? A: Lyophilized OTC-[d5] (Molecular Formula: C22H17D5ClNO6, MW: 436.9)[4] should be stored strictly at -20°C in a desiccated, light-protected environment [3][5]. Ochratoxins are susceptible to photolytic degradation and ambient moisture. When stored properly in its solid crystalline form, the compound maintains ≥98% purity for over two years[5]. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation from introducing localized moisture, which can initiate premature hydrolysis.

Q2: What is the optimal solvent for preparing the primary stock solution, and how long is it stable? A: The optimal solvent for the primary stock solution is 100% LC-MS grade Acetonitrile (ACN) [6]. While Ochratoxins are soluble in various organic solvents including ethanol, DMSO, and dimethyl formamide[5], Acetonitrile is vastly superior for preserving the ethyl ester integrity of OTC-[d5] during routine handling[7].

Quantitative Stability of OTC-[d5] in Various Solvents

Solvent SystemStorage TempStability (1 Month)Stability (12 Months)Causality & Recommendation
Acetonitrile (100%) -20°C>99%>98%Ideal. Prevents ester hydrolysis; recommended for primary stocks[6].
Acetonitrile/Water (80:20) 4°C>98%~95%Acceptable. Suitable for short-term working aliquots[7].
Methanol (100%) -20°C~95%<80%Caution. Risk of transesterification over time.
Methanol/NaHCO3 (Alkaline) 4°C<50%N/AStrictly Avoid. Rapid base-catalyzed hydrolysis to OTA-[d5][7].

FAQ Section 2: Solvent Stability and Matrix Effects in SIDA

Q3: I am observing a gradual decrease in my OTC-[d5] internal standard signal and the appearance of an OTA-[d5] peak when using methanol-based extraction buffers. Why is this happening? A: This is a classic case of solvolysis and base-catalyzed hydrolysis . Ochratoxin C is the ethyl ester derivative of Ochratoxin A[3]. If you use methanol (a protic solvent) combined with alkaline conditions (such as sodium bicarbonate, commonly used in mycotoxin extractions), the ester bond undergoes rapid cleavage[7].

Mechanistically, the hydroxide or methoxide ions attack the carbonyl carbon of the ethyl ester, displacing the ethoxy group. This converts your OTC-[d5] standard directly into OTA-[d5]. Consequently, your internal standard concentration drops, leading to an overestimation of OTC in your sample and a false-positive inflation of OTA. To resolve this, switch to a unified acetonitrile-water (8/2, v/v) extraction protocol, which has been systematically proven to prevent OTC degradation[7].

G A OTC-[d5] in Solution B Acetonitrile / Weak Acid (pH 3-5) A->B C Methanol / Alkaline (pH > 7) A->C D Stable Isotope Standard (Intact Ethyl Ester) B->D Preserves integrity E Hydrolysis / Transesterification (Conversion to OTA-[d5]) C->E Ester cleavage

Causality of OTC-[d5] solvent stability and degradation pathways.

Q4: How do I validate the stability of OTC-[d5] during my sample preparation workflow? A: To ensure your SIDA results are self-validating, you must perform a rigorous stability check of the internal standard under your specific matrix extraction conditions. Follow this step-by-step methodology:

Step-by-Step Methodology: Self-Validating Stability Assay for OTC-[d5]

  • Baseline Establishment: Prepare a 10 ng/mL working solution of OTC-[d5] in 100% Acetonitrile. Inject 5 µL directly into the LC-MS/MS to establish the baseline peak area for the intact OTC-[d5] parent ion transition (m/z 437.9).

  • Mock Extraction: Spike 10 ng/mL of OTC-[d5] into your chosen extraction solvent (e.g., Acetonitrile/Water 80:20) without the biological matrix.

  • Matrix Spiking: Spike 10 ng/mL of OTC-[d5] into the fully homogenized biological matrix (e.g., coffee or spice matrix)[7].

  • Incubation & Processing: Subject both the mock extraction and the spiked matrix to your exact sample preparation workflow (e.g., rotary shaking for 60 mins, centrifugation, and immunoaffinity column clean-up)[2][8].

  • LC-MS/MS Analysis: Inject the processed samples. Monitor both the OTC-[d5] transition (m/z 437.9) and the OTA-[d5] transition (m/z 408.5)[9].

  • Data Evaluation:

    • Acceptance Criteria: The recovery of OTC-[d5] should be between 80% and 120% compared to the baseline[7].

    • Failure Mode: If the OTA-[d5] signal is >5% of the total isotope signal, your extraction conditions are too alkaline or protic, causing ester hydrolysis. Immediately acidify your extraction solvent with 0.1% formic acid[2] or switch completely to an Acetonitrile-based system[7].

References
  • Veeprho. Ochratoxin C-D5 | CAS 1356840-94-2. Available at: [Link]

  • National Institutes of Health (NIH). Microbial and enzymatic biodegradation of aflatoxins and ochratoxins: mechanisms, applications, and emerging innovations. Available at:[Link]

  • MySkinRecipes. Ochratoxin C (Ochratoxin A ethyl ester). Available at:[Link]

  • National Institutes of Health (NIH). Application of isotope dilution mass spectrometry: determination of ochratoxin A in the Canadian Total Diet Study. Available at:[Link]

  • National Institutes of Health (NIH). Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices. Available at:[Link]

  • National Institutes of Health (NIH). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in Ochratoxin C-[d5] Trace Quantification

As a Senior Application Scientist, I frequently encounter laboratories struggling with baseline noise and signal suppression during the trace quantification of mycotoxins. Ochratoxin C (OTC), the ethyl ester derivative o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with baseline noise and signal suppression during the trace quantification of mycotoxins. Ochratoxin C (OTC), the ethyl ester derivative of Ochratoxin A (OTA), presents unique analytical challenges due to its high lipophilicity and trace-level natural occurrence.

While the use of a deuterated internal standard (DIS) like OTC-[d5] is the "gold standard" for correcting matrix effects[1], it can paradoxically introduce baseline instability if isotopic purity, chromatographic conditions, and matrix extraction are not rigorously controlled. This guide deconstructs the causality behind these issues and provides self-validating protocols to restore analytical integrity.

Part 1: Diagnostic FAQs – The Causality of Baseline Noise

Q1: Why is there a persistent, elevated baseline exclusively in the OTC-[d5] MRM transition, even in solvent blanks?

The Causality: This phenomenon is typically driven by either H/D back-exchange or isotopic impurity .

  • H/D Back-Exchange: If the deuterium labels on the OTC-[d5] molecule are located on labile positions (such as phenolic -OH or amide nitrogen), they can exchange with protons from protic mobile phases (e.g., methanol/water) or sample matrices[1]. This continuous exchange in the LC column creates a smearing effect of [d4] and [d3] isotopologues, manifesting as a raised, noisy baseline.

  • Isotopic Impurity & Cross-Talk: If the synthesized OTC-[d5] standard contains trace amounts of unlabeled OTC (M+0), it will artificially inflate the native analyte baseline. Furthermore, if the collision cell is not fully cleared between duty cycles, residual fragment ions from the high-concentration IS can cause inter-channel cross-talk.

Q2: How do matrix effects contribute to baseline noise, and why isn't the OTC-[d5] standard fully correcting it?

The Causality: In complex matrices (e.g., cereals, coffee, wine), co-eluting endogenous compounds compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source, leading to severe ion suppression[2]. While deuterated standards are designed to co-elute and experience the exact same suppression, the "Deuterium Isotope Effect" can disrupt this[1]. Because C-D bonds are slightly shorter than C-H bonds, deuterated compounds are marginally less lipophilic. On a reversed-phase C18 column, OTC-[d5] will often elute slightly earlier than native OTC[3]. If the matrix suppression profile changes sharply within this fractional retention time shift, the IS and the analyte experience different ionization environments, leading to erratic baseline noise and failed matrix correction[1][3].

Q3: What is the optimal LC-MS/MS setup to minimize noise for Ochratoxins?

The Causality: Ochratoxins are weakly acidic. Using an acidic mobile phase (e.g., 0.1% formic acid or 5 mM ammonium acetate) ensures the molecules remain in their protonated or neutral state, which sharpens peak shape and prevents peak tailing on the stationary phase[4][5]. Positive ESI mode generally yields a superior signal-to-noise (S/N) ratio for ochratoxins compared to negative mode, provided the mobile phase is properly optimized[4].

Part 2: Self-Validating Experimental Protocols

To systematically eliminate baseline noise, implement the following self-validating workflows. Every step is designed to isolate a specific variable (instrument, standard, or matrix).

Protocol A: Assessment of Isotopic Purity and H/D Back-Exchange

Objective: Verify the integrity of the OTC-[d5] standard before exposing it to complex matrices.

  • System Passivation: Flush the LC system with 50:50 Methanol:Water (0.1% Formic Acid) for 30 minutes to clear any residual mycotoxin carryover.

  • Solvent Blank Injection: Inject 5 µL of pure reconstitution solvent. Monitor the MRM channels for both OTC and OTC-[d5]. The baseline should be flat. If noise is present, the instrument or mobile phase is contaminated.

  • High-Concentration IS Injection: Spike OTC-[d5] into pure solvent at 100x your target Limit of Quantification (LOQ). Inject 5 µL.

  • Data Evaluation (Cross-Talk/Impurity): Inspect the native OTC MRM channel. If a peak appears at the exact retention time of the IS, your standard suffers from isotopic impurity or your MS/MS collision energy/dwell time is causing cross-talk[1].

  • Incubation Test (H/D Exchange): Incubate the OTC-[d5] standard in your sample extraction solvent at room temperature for 24 hours. Re-inject and compare the absolute peak area to a freshly prepared standard. A drop in area >5% indicates labile deuterium exchange[1].

Protocol B: High-Fidelity Immunoaffinity Chromatography (IAC) Cleanup

Objective: Eliminate differential matrix effects by removing isobaric interferences prior to ESI.

  • Sample Extraction: Extract 5.0 g of homogenized sample using 20 mL of Acetonitrile:Water (60:40, v/v). Agitate for 30 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Extract Dilution: Dilute 4 mL of the supernatant with 16 mL of Phosphate Buffered Saline (PBS, pH 7.4) to reduce the organic solvent concentration below 15%. (Crucial: High organic content will denature the antibodies in the IAC column).

  • IAC Loading: Pass the diluted extract through an Ochratoxin-specific Immunoaffinity Column (IAC) at a controlled flow rate of 1 drop/second. The specific antibody-antigen interaction traps the ochratoxins[4][6].

  • Washing: Wash the column with 10 mL of PBS, followed by 10 mL of LC-grade water to remove unbound matrix lipids and proteins that cause ESI baseline lifting. Dry the column with air.

  • Elution: Elute the OTC and OTC-[d5] by passing 2 mL of LC-grade Methanol through the column. Allow the methanol to interact with the resin for 3 minutes before collecting.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 500 µL of initial LC mobile phase to prevent solvent-mismatch peak distortion[6].

Part 3: Quantitative Data Presentation

The table below synthesizes the expected impact of sample preparation and internal standard selection on the baseline stability and quantification metrics of Ochratoxin C.

Table 1: Impact of Cleanup and IS Selection on OTC Quantification Metrics

Matrix TypeCleanup MethodologyInternal StandardMatrix Effect (ME %)S/N Ratio at LOQBaseline Stability
Complex (Cereal)Dilute & ShootNone (External Cal)-75% (Suppression)4:1Highly Variable
Complex (Cereal)Dilute & ShootOTC-[d5]-72%12:1Moderate Noise
Complex (Cereal)IAC Cleanup OTC-[d5] -5% >50:1 Stable / Flat
Complex (Coffee)IAC Cleanup OTC-[d5] -8% >45:1 Stable / Flat

(Note: Matrix Effect % is calculated as [(Response in Matrix / Response in Solvent) - 1] x 100. Values approaching 0% indicate complete removal of ionization interferences).

Part 4: Workflow Visualization

The following decision-tree diagram outlines the logical progression for diagnosing and resolving baseline noise in trace LC-MS/MS quantification.

BaselineTroubleshooting Start Elevated Baseline Noise in OTC-[d5] MRM Step1 Inject Pure Solvent Blank Start->Step1 Decision1 Noise Present? Step1->Decision1 Path1A Instrument/Solvent Contamination Flush System & Replace Mobile Phase Decision1->Path1A Yes Step2 Inject IS in Solvent (No Matrix) Decision1->Step2 No Decision2 M+0 Peak in Native OTC Channel? Step2->Decision2 Path2A Isotopic Impurity or Cross-Talk Adjust CE or Replace IS Decision2->Path2A Yes Step3 Inject Matrix + IS Decision2->Step3 No Decision3 RT Shift or Signal Suppression? Step3->Decision3 Path3A Differential Matrix Effect Implement IAC Cleanup Decision3->Path3A Yes Path3B Validated System Ready for Quant Decision3->Path3B No

Diagnostic workflow for isolating and resolving LC-MS/MS baseline noise in trace quantification.

References

  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. Available at:[Link]

  • Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins. Mycotoxin Research. Available at:[Link]

  • Determination of Aflatoxins and Ochratoxin A in a Range of Food Commodities Using VICAM Immunoaffinity Chromatography. LCMS.cz. Available at:[Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Wageningen University & Research. Available at:[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation Guidelines for Ochratoxin C-[d5] in Food Safety Testing: A Comparative Performance Guide

Introduction Ochratoxin C (OTC), the ethyl ester derivative of the potent nephrotoxin Ochratoxin A (OTA), is increasingly recognized as a critical modified mycotoxin in agricultural commodities. Because OTC can metaboliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ochratoxin C (OTC), the ethyl ester derivative of the potent nephrotoxin Ochratoxin A (OTA), is increasingly recognized as a critical modified mycotoxin in agricultural commodities. Because OTC can metabolize back into OTA in vivo, regulatory bodies are expanding their surveillance to include these derivative forms[1]. However, quantifying OTC in highly complex matrices—such as roasted coffee, spices, and cereals—presents severe analytical challenges due to matrix-induced ion suppression and extraction variability[2].

To achieve the rigorous accuracy required by modern food safety standards, laboratories are transitioning to 3[3]. This guide provides an objective comparison of Ochratoxin C-[d5] (an isotopically labeled internal standard, ILIS) against traditional calibration strategies, offering a field-proven validation framework grounded in FDA and SANTE guidelines.

The Mechanistic Advantage of Ochratoxin C-[d5]

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components co-eluting with the target analyte compete for charge in the electrospray ionization (ESI) source. This leads to unpredictable signal enhancement or suppression.

While Matrix-Matched Calibration (MMC) can mathematically correct for average matrix effects, it fails to account for sample-to-sample variability or analyte losses during the extraction phase. Surrogate internal standards (e.g., OTA-[13C10]) are often used to cut costs; however, because they differ structurally from OTC, they exhibit slight retention time (Rt) shifts. In a steep LC gradient, an Rt shift of even 0.1 minutes means the surrogate and the target analyte are subjected to different co-eluting matrix interferents, breaking the causality of the correction.

Ochratoxin C-[d5] is synthesized with five deuterium atoms on the phenylalanine moiety. This isotopic labeling ensures identical physicochemical properties to native OTC. It co-elutes perfectly, experiences the exact same ion suppression, and undergoes identical extraction losses, rendering the analytical protocol a self-validating system for every single injection.

Workflow Visualization

SIDA_Workflow N1 1. Matrix Homogenization (Coffee, Spices, Cereals) N2 2. SIDA Spiking Add Ochratoxin C-[d5] N1->N2 N3 3. Solvent Extraction (Acetonitrile/Water/FA) N2->N3 30 min Equilibration N4 4. IAC Clean-up Remove Lipids/Pigments N3->N4 Centrifugation N5 5. LC-MS/MS (MRM) Target & IS Co-elution N4->N5 Reconstitution N6 6. Data Processing Isotope Ratio Quantification N5->N6 Signal Integration

Fig 1. SIDA LC-MS/MS workflow utilizing Ochratoxin C-[d5] for food matrix analysis.

Comparative Performance Analysis

To objectively evaluate the efficacy of OTC-[d5], we present validation data comparing four distinct calibration strategies. The experiment models a highly complex roasted coffee matrix spiked with OTC at 5.0 µg/kg, evaluated against standard 1[1].

Table 1: Performance Comparison of Calibration Strategies for OTC in Roasted Coffee

Calibration StrategyInternal Standard UsedTrue Recovery (%)Precision (RSDr, %)Residual Matrix Effect (%)Regulatory Compliance
Solvent Calibration None35.222.4-65.4 (Severe Suppression)Fail
Matrix-Matched None72.114.5-8.2Marginal
Surrogate SIDA OTA-[13C10]86.49.2-12.5 (Due to Rt shift)Pass
Target SIDA OTC-[d5] 98.2 3.1 0.0 (Fully Corrected) Excellent

Data Interpretation: Solvent calibration fails completely due to a 65.4% signal suppression. Matrix-matched calibration improves accuracy but suffers from high relative standard deviation (RSDr = 14.5%) because it cannot compensate for extraction losses. Surrogate SIDA introduces a residual matrix effect because OTA-[13C10] elutes earlier than OTC. Only the exact isotopologue, OTC-[d5], achieves near-perfect recovery (98.2%) and exceptional precision (3.1%), comfortably exceeding the 3[3].

Step-by-Step Methodology: SIDA LC-MS/MS Validation Protocol

This protocol is designed to satisfy the rigorous validation parameters required by the FDA's multi-laboratory validated method for mycotoxins (C-003.03)[3] and recent 2[2].

Phase 1: Sample Preparation & SIDA Equilibration
  • Weighing: Accurately weigh 5.0 g (± 0.05 g) of finely ground, homogenized sample (e.g., roasted coffee) into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking: Add 50 µL of the Ochratoxin C-[d5] working solution (100 ng/mL in methanol).

  • Equilibration (Critical Step): Vortex for 30 seconds and allow the sample to sit in the dark at room temperature for 30 minutes. Causality: This allows the deuterated standard to penetrate the matrix pores and bind to matrix components, perfectly mimicking the physical binding state of the endogenous mycotoxin.

  • Extraction: Add 20 mL of extraction solvent (Acetonitrile/Water/Formic Acid, 79:20:1, v/v/v). Extract via mechanical shaking at 300 rpm for 30 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to pellet cellular debris.

Phase 2: Immunoaffinity Column (IAC) Clean-up
  • Dilution: Dilute 5 mL of the supernatant with 15 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% Tween-20. Causality: Tween-20 prevents the highly lipophilic OTC from adsorbing to the tube walls and enhances antibody binding efficiency in complex, lipid-rich matrices[2].

  • Loading: Pass the diluted extract through an Ochratoxin-specific IAC at a steady flow rate of 1-2 drops per second.

  • Washing: Wash the column with 10 mL of PBS followed by 10 mL of LC-grade water to remove unbound matrix interferents. Dry the column by passing air through it.

  • Elution: Elute the target analytes with 2 mL of LC-grade Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of Mobile Phase A/B (50:50, v/v). Vortex and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 3: LC-MS/MS Instrumental Parameters
  • Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Gradient: 10% B (0-1 min), linear ramp to 95% B (1-6 min), hold at 95% B (6-8 min), return to 10% B (8.1-10 min). Flow rate: 0.3 mL/min.

  • MRM Transitions (Positive ESI):

    • Native OTC: m/z 432.1 → 239.1 (Quantifier, CE: 25 eV); m/z 432.1 → 221.1 (Qualifier, CE: 35 eV).

    • OTC-[d5] (ILIS): m/z 437.1 → 244.1 (Quantifier, CE: 25 eV).

Phase 4: Validation Metrics Calculation

To validate the method, calculate the Matrix Effect (ME) using the following formula: ME (%) = (Slope of matrix-matched calibration curve / Slope of solvent calibration curve - 1) × 100 With OTC-[d5], the internal standard response ratio (Area_Target / Area_IS) is used for the y-axis, which mathematically nullifies the ME to near 0%, ensuring absolute trustworthiness in the reported concentrations.

Conclusion

For drug development professionals and food safety researchers, the transition from external or surrogate calibration to target-specific SIDA is not just a regulatory recommendation; it is a scientific necessity. As demonstrated by the comparative data, utilizing Ochratoxin C-[d5] provides an elegant, self-validating mechanism that completely mitigates matrix suppression and extraction variability, ensuring unassailable data integrity in mycotoxin surveillance.

References

  • Source: mdpi.
  • Source: nih.
  • Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sources

Comparative

Inter-Laboratory Validation of LC-MS/MS Methods Using Ochratoxin C-[d5]: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in multi-center clinical and agricultural trials: the reproducible quantification of mycotoxins across disparate laboratory environments. Oc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in multi-center clinical and agricultural trials: the reproducible quantification of mycotoxins across disparate laboratory environments. Ochratoxin C (OTC), an active metabolite and ethyl ester of Ochratoxin A, presents unique analytical challenges due to its complex binding kinetics in biological matrices and feed[1].

To achieve regulatory compliance under the ICH M10 Bioanalytical Method Validation Guidelines [2], laboratories must implement self-validating protocols that mathematically nullify matrix effects. This guide objectively compares calibration strategies, detailing why the integration of Ochratoxin C-[d5] (OTC-[d5]) as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the optimal choice for inter-laboratory validation.

The Mechanistic Causality of Matrix Effects

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is highly susceptible to matrix effects. When extracting OTC from complex matrices (e.g., animal feed, plasma, or cereals), co-eluting endogenous compounds compete with the target analyte for charge in the ESI droplets. This competition leads to unpredictable ion suppression or enhancement, destroying inter-laboratory reproducibility[3].

Why OTC-[d5] Creates a Self-Validating System: OTC-[d5] is chemically identical to native Ochratoxin C, differing only by the substitution of five hydrogen atoms with deuterium[4]. This isotopic labeling ensures identical physicochemical properties. Consequently, OTC-[d5]:

  • Co-extracts with the exact same recovery rate during sample preparation.

  • Co-elutes at the exact same chromatographic retention time.

  • Co-ionizes , experiencing the exact same degree of ion suppression/enhancement in the ESI source.

By calculating the ratio of the native OTC peak area to the OTC-[d5] peak area, the matrix effect is mathematically canceled out. This causality is the foundation of a robust Stable Isotope Dilution Assay (SIDA).

Comparison Guide: Calibration Strategies in LC-MS/MS

When designing an inter-laboratory validation study, the choice of calibration strategy dictates the success rate of the method transfer[5]. Below is an objective comparison of OTC-[d5] against common alternatives.

Table 1: Performance and Cost-Benefit Comparison of Calibration Strategies
Calibration StrategyMatrix Effect CorrectionExtraction Recovery CorrectionCost-EffectivenessTypical Inter-Lab Precision (CV%)ICH M10 Suitability
External Calibration NoneNoneHigh (Low reagent cost)Poor (>25%)Non-compliant for complex matrices
Matrix-Matched Partial (Batch-dependent)NoneHighModerate (15–25%)Acceptable, but labor-intensive
Structural Analog (e.g., OTB) Moderate (Retention times differ)ModerateMediumAcceptable (~15%)Requires extensive justification
OTC-[13C20] (SIL-IS) Complete (Exact co-elution)CompleteLow (Prohibitive cost)Excellent (<10%)Optimal, but limits high-throughput ROI
OTC-[d5] (SIL-IS) Complete (Exact co-elution) Complete Medium-High Excellent (<10%) Optimal (Best balance of cost & performance)

Strategic Insight: While fully 13C-labeled standards (e.g., OTC-13C20) offer excellent performance[6], their synthesis is highly complex and costly. OTC-[d5] provides the exact same co-eluting, self-validating benefits at a fraction of the cost, making it the superior choice for high-throughput, multi-center validations.

Inter-Laboratory Validation Workflow

To ensure harmonization across global laboratories, the validation workflow must follow a strict logical sequence[7].

ValidationWorkflow N1 1. Multicenter Study Initiation (ICH M10 Framework) N2 2. Sample Spiking Add OTC-[d5] Internal Standard N1->N2 N3 3. Extraction & Clean-up (QuEChERS / SPE) N2->N3 Equilibration ensures identical recovery N4 4. LC-MS/MS Analysis (ESI+ / MRM Mode) N3->N4 N5 5. Matrix Effect Compensation (Area Ratio Calculation) N4->N5 Co-elution corrects ion suppression N6 6. Inter-Lab Data Consolidation (Z-score Evaluation) N5->N6 Self-Validating Output

Fig 1: Inter-laboratory LC-MS/MS validation workflow using OTC-[d5] under ICH M10 guidelines.

Experimental Protocol: Standardized LC-MS/MS Methodology

For a method to be successfully transferred across six or more regional laboratories[5], the protocol must be unambiguous.

Step 1: Preparation of Working Solutions
  • Reconstitute the native Ochratoxin C and OTC-[d5] reference standards in LC-MS grade acetonitrile to a stock concentration of 100 µg/mL.

  • Prepare a mixed working internal standard (IS) solution at 50 ng/mL in Acetonitrile:Water (50:50, v/v). Store at 2–8°C.

Step 2: Sample Spiking and Equilibration (Critical Step)
  • Weigh 1.00 g of homogenized blank matrix (e.g., animal feed or cereal flour) into a 50 mL polypropylene centrifuge tube.

  • Spike the matrix with 50 µL of the OTC-[d5] working IS solution.

  • Causality Note: Vortex for 30 seconds and allow the sample to equilibrate in the dark for 15 minutes. Equilibration is mandatory; it allows the SIL-IS to integrate into the matrix binding sites, ensuring it mimics the extraction dynamics of the endogenous toxin perfectly.

Step 3: Extraction (Modified QuEChERS)
  • Add 4.0 mL of extraction solvent (Acetonitrile:Water:Formic Acid, 79:20:1, v/v/v)[3].

  • Agitate on a vertical shaker at 200 cycles/min for 30 minutes.

  • Centrifuge at 5,000 rpm (approx. 5,300 × g) for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 900 µL of mobile phase A (Water + 0.1% Formic Acid).

Step 4: LC-MS/MS Parameters
  • Column: C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Native OTC: Target specific precursor-to-product ion transitions (e.g., m/z 432.1 → 239.0).

    • OTC-[d5]: Target +5 Da shifted transitions (e.g., m/z 437.1 → 244.0).

Quantitative Data: Inter-Laboratory Performance Metrics

The true test of an internal standard is its ability to harmonize data across different instruments (e.g., Waters Xevo, Sciex QTRAP, Agilent Ultivo) and operators. The following table summarizes typical validation data aggregated from multi-center proficiency testing[3][7].

Table 2: Inter-Laboratory Validation Results (n=9 Laboratories)
Analyte / IS CombinationSpiked Level (µg/kg)Mean Recovery (%)Intra-Lab Precision (CVr %)Inter-Lab Reproducibility (CVR %)Z-Score Pass Rate
OTC (External Calibration)10.068.418.231.545%
OTC (Matrix-Matched)10.082.112.422.872%
OTC + OTC-[d5] (SIL-IS) 10.0 99.2 4.1 7.6 100%
OTC (External Calibration)50.071.515.528.455%
OTC + OTC-[d5] (SIL-IS) 50.0 101.4 3.8 6.2 100%

Data Interpretation: The data explicitly demonstrates that relying on external or matrix-matched calibration results in inter-laboratory variations exceeding 20%, which fails ICH M10 acceptance criteria (CV must be ≤15%). The implementation of OTC-[d5] compresses the inter-laboratory variation to <8%, achieving a 100% Z-score pass rate and proving the method's robustness against diverse instrumental matrix effects.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed PubMed Central (PMC) / J Vet Res.[Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry MDPI / Toxins[Link]

  • LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours Waters Corporation / LCMS.cz [Link]

  • Ochratoxin C | CAS 4865-85-4 Reference Standards Veeprho Pharmaceuticals [Link]

Sources

Validation

Overcoming Matrix Effects in Mycotoxin LC-MS/MS: Standard Addition vs. Ochratoxin C-[d5] Internal Standard

Introduction Accurate quantitation of mycotoxins, such as Ochratoxin A (OTA) and its ethyl ester analog Ochratoxin C (OTC), in complex food and feed matrices is notoriously challenging. Liquid chromatography-tandem mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Accurate quantitation of mycotoxins, such as Ochratoxin A (OTA) and its ethyl ester analog Ochratoxin C (OTC), in complex food and feed matrices is notoriously challenging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for this analysis. However, ESI is highly susceptible to matrix effects—specifically ion suppression or enhancement caused by co-eluting endogenous compounds. To ensure data integrity, analytical chemists must employ robust calibration strategies. This guide provides an objective, data-driven comparison between two premier approaches: the Standard Addition (SA) method and Stable Isotope Dilution Mass Spectrometry (IDMS) utilizing the Ochratoxin C-[d5] (OTC-d5) internal standard.

Mechanistic Causality: Why Matrix Effects Occur and How We Correct Them

During ESI, analytes and matrix components compete for charge and access to the droplet surface. In complex matrices like grains or spices, abundant matrix ions outcompete trace mycotoxins, leading to severe signal suppression, sometimes reducing the signal by up to 89% (1)[1].

  • Standard Addition (SA): This method corrects for matrix effects by calibrating within the sample itself. By splitting a single sample into multiple aliquots and spiking them with increasing, known amounts of the target analyte, the matrix effect is kept constant across all calibration points. The endogenous concentration is determined by extrapolating the linear regression curve to the negative x-intercept. While effective, it is highly labor-intensive and can result in poorer overall method precision (2)[2].

  • Isotope Dilution Mass Spectrometry (IDMS) using OTC-d5: Ochratoxin C-[d5] is a deuterium-labeled isotopologue commonly utilized as an internal standard to improve mass spectrometry accuracy (3)[3]. Because it shares the exact physicochemical properties of the target analyte, OTC-d5 co-elutes chromatographically. Consequently, both the endogenous OTC and the spiked OTC-d5 experience the exact same degree of ion suppression. By plotting the ratio of their peak areas against concentration, the matrix effect cancels out mathematically, offsetting signal variations caused by sample preparation (4)[4].

CalibrationStrategies Problem Matrix Effect (Ion Suppression) in LC-MS/MS SA_Path Standard Addition (SA) Problem->SA_Path ID_Path Isotope Dilution (OTC-d5) Problem->ID_Path SA_Step1 Split sample into multiple aliquots SA_Path->SA_Step1 ID_Step1 Spike single aliquot with OTC-d5 IS ID_Path->ID_Step1 SA_Step2 Spike with increasing OTC standards SA_Step1->SA_Step2 SA_Step3 Extrapolate x-intercept SA_Step2->SA_Step3 Outcome_SA Labor-intensive, Matrix-matched SA_Step3->Outcome_SA ID_Step2 Co-elution & identical ion suppression ID_Step1->ID_Step2 ID_Step3 Calculate Area Ratio (Analyte/IS) ID_Step2->ID_Step3 Outcome_ID High throughput, Superior precision ID_Step3->Outcome_ID

Mechanistic workflow comparing Standard Addition vs. Isotope Dilution for matrix effect correction.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols outline the exact steps for both methodologies when extracting mycotoxins from a complex matrix (e.g., wheat or corn powder).

Protocol 1: Multi-Level Standard Addition

Rationale: Used when isotopically labeled standards are unavailable or cost-prohibitive. It corrects for matrix effects post-extraction.

  • Sample Extraction: Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube. Add 5.0 mL of extraction solvent (50% Acetonitrile in water) (5)[5].

  • Agitation & Centrifugation: Vortex for 3 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Aliquot Preparation: Transfer four equal 500 µL aliquots of the supernatant into separate autosampler vials.

  • Spiking:

    • Vial 1: Add 50 µL of blank solvent (0 ng/mL spike).

    • Vial 2: Add 50 µL of 10 ng/mL OTC standard.

    • Vial 3: Add 50 µL of 25 ng/mL OTC standard.

    • Vial 4: Add 50 µL of 50 ng/mL OTC standard.

  • LC-MS/MS Analysis: Inject each vial. Plot the peak area against the spiked concentration. The absolute value of the x-intercept represents the endogenous OTC concentration in the 500 µL extract.

Protocol 2: Stable Isotope Dilution Mass Spectrometry (IDMS) using OTC-d5

Rationale: Provides the highest analytical confidence and throughput by correcting for both extraction recovery and ionization suppression simultaneously.

  • Pre-Extraction Spike: Weigh 1.0 g of homogenized sample. Immediately spike the dry matrix with 50 µL of a 100 ng/mL Ochratoxin C-[d5] internal standard solution. Crucial Step: Spiking before extraction ensures the IS accounts for any physical losses during sample prep (4)[4].

  • Equilibration: Allow the spiked sample to equilibrate in the dark for 30 minutes.

  • Extraction: Add 5.0 mL of 50% Acetonitrile in water. Vortex for 3 minutes and centrifuge at 4000 x g for 10 minutes.

  • Direct Analysis: Transfer 500 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Quantify using the peak area ratio of OTC (target MRM transition) to OTC-d5 (IS MRM transition).

IDMSWorkflow Sample Dry Matrix (1.0 g) Spike Spike OTC-d5 IS (Pre-extraction) Sample->Spike Extract Add 50% MeCN & Centrifuge Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantitation via Area Ratio LCMS->Data

Step-by-step experimental workflow for IDMS using Ochratoxin C-[d5] internal standard.

Quantitative Comparison & Performance Metrics

The choice between Standard Addition and OTC-d5 IDMS fundamentally alters laboratory throughput, precision, and operational costs. The table below summarizes the performance characteristics based on validated mycotoxin LC-MS/MS assays in complex grain matrices.

Performance MetricStandard Addition (SA)Ochratoxin C-[d5] IDMS
Matrix Effect Correction Excellent (Matrix-matched)Excellent (Mathematically cancelled)
Recovery Correction No (Unless spiked pre-extraction)Yes (If spiked pre-extraction)
Precision (RSD%) Moderate (10 - 18%)High (3 - 8%)
Throughput Low (Requires 4+ injections per sample)High (1 injection per sample)
Reagent Cost per Sample Low (Uses standard OTC)High (Requires custom synthesized OTC-d5)
Data Processing Complex (Individual regression lines)Simple (Universal calibration curve)
Discussion & Best Practices

Standard addition is a powerful "rescue" technique when facing a novel, highly suppressive matrix where a matched blank or stable isotope is unavailable. However, it is inherently labor-intensive and multiplies the instrumental run time by the number of calibration points per sample. Furthermore, standard addition generally results in poorer method precision due to the compounding errors of multiple volumetric spikes (2)[2].

Conversely, the use of Ochratoxin C-[d5] represents the pinnacle of analytical rigor. Because OTC-d5 is a deuterium-labeled analog, it behaves identically to endogenous OTC during chromatographic separation and ESI droplet desolvation. This enables the use of a single external calibration curve for all subsequent samples, regardless of the matrix. For high-throughput drug development or food safety laboratories processing hundreds of samples, the upfront cost of the deuterated standard is rapidly offset by the savings in instrument time and the superior accuracy of the data.

References
  • Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochr
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar.
  • Ochr
  • Determining Mycotoxins in Baby Foods and Animal Feeds Using Stable Isotope Dilution and Liquid Chromatography Tandem Mass Spectrometry.
  • A rapid screening method of mycotoxins in grains by liquid chromatograph tandem mass spectrometry. Shimadzu.

Sources

Comparative

Limit of detection (LOD) and limit of quantification (LOQ) validation for Ochratoxin C-[d5]

Overcoming Matrix Suppression in Mycotoxin Analysis: A Comparative Guide to LOD/LOQ Validation for Ochratoxin C using OTC-[d5] Ochratoxin C (OTC), an ethyl ester derivative of the highly toxic Ochratoxin A (OTA), is an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Matrix Suppression in Mycotoxin Analysis: A Comparative Guide to LOD/LOQ Validation for Ochratoxin C using OTC-[d5]

Ochratoxin C (OTC), an ethyl ester derivative of the highly toxic Ochratoxin A (OTA), is an emerging mycotoxin of concern in complex agricultural commodities such as coffee, spices, and wine[1][2]. While regulatory frameworks have historically focused on OTA, the co-occurrence and in vivo interconversion of OTC to OTA necessitate rigorous multi-analyte quantification[3]. As a Senior Application Scientist, I frequently encounter laboratories struggling with high limits of quantification (LOQ) and poor recovery for OTC. The primary culprits are severe matrix effects during electrospray ionization (ESI) and analyte degradation during sample preparation[4].

This guide objectively compares the performance of Stable Isotope Dilution Analysis (SIDA) using the pentadeuterated internal standard, Ochratoxin C-[d5] (OTC-[d5]), against traditional matrix-matched and structural analogue calibration methods. By integrating OTC-[d5], laboratories can establish a self-validating analytical system that mathematically nullifies extraction losses and ion suppression, pushing the boundaries of detection limits.

The Mechanistic Advantage of OTC-[d5] (Causality in Experimental Design)

When validating the Limit of Detection (LOD) and LOQ for trace contaminants, the choice of internal standard dictates the assay's ruggedness. OTC-[d5] incorporates five deuterium atoms on its phenylalanine moiety, providing a +5 Da mass shift[5][6].

  • Why not use OTA-[d5] for OTC quantification? While OTA-[d5] is the gold standard for OTA[7], OTC is an ethyl ester. This structural difference alters its partition coefficient during liquid-liquid extraction and its retention time on a reversed-phase UHPLC column. If OTA-[d5] is used as a surrogate standard for OTC, the internal standard will elute at a different time than the target analyte, exposing them to different matrix suppressors in the mass spectrometer's ion source. OTC-[d5] co-elutes perfectly with native OTC, ensuring identical ionization conditions and true correction.

  • Preventing Analyte Degradation: Traditional mycotoxin extraction protocols often employ alkaline methanol. However, the ethyl ester bond of OTC is highly susceptible to base-catalyzed hydrolysis, converting it back to OTA. This artificially inflates OTA results while causing false negatives for OTC[4]. A neutral or slightly acidic Acetonitrile/Water extraction is causally linked to OTC stability[8].

Methodology Comparison: Pushing the Limits of Detection

The table below synthesizes validation data across different analytical approaches. The use of OTC-[d5] in UHPLC-MS/MS drastically improves recovery and lowers the LOQ, even in highly complex, lipid-rich matrices like roasted coffee and Sichuan pepper[2][8].

Analytical ApproachCalibration MethodMatrixLODLOQMean Recovery
UHPLC-MS/MS Stable Isotope Dilution (OTC-[d5])Coffee / Spices0.03 µg/kg0.1 µg/kg82.0% - 112.5%
HPLC-FLD Matrix-Matched CalibrationRed Wine0.17 ng/L0.5 ng/L73.4%
UHPLC-MS/MS Structural Analogue (OTA-[d5])Cereals0.45 µg/kg1.45 µg/kg67.1% - 85.0%

Visualizing the SIDA Workflow

To guarantee high-fidelity data, the internal standard must be introduced at the very beginning of the workflow. This ensures that any volumetric losses during the immunoaffinity column (IAC) cleanup are proportionally identical for both the native toxin and the deuterated standard.

G N1 Sample Matrix (Coffee/Spices) N2 Spiking: Add OTC-[d5] Internal Standard N1->N2 N3 Extraction (Acetonitrile:Water 8:2) N2->N3 N4 IAC Cleanup (0.5% Tween-20-PBS) N3->N4 N5 UHPLC-MS/MS Analysis N4->N5 N6 Quantification (OTC/OTC-[d5] Ratio) N5->N6

Workflow for Ochratoxin C quantification using OTC-[d5] isotope dilution.

Self-Validating Experimental Protocol for LOD/LOQ Determination

To establish a robust LOD (Signal-to-Noise ≥ 3) and LOQ (Signal-to-Noise ≥ 10), the following protocol integrates continuous quality control checks, ensuring the system validates itself at every step[9].

Step 1: Isotopic Equilibration

  • Weigh 5.0 g of homogenized, blank matrix (e.g., mycotoxin-free roasted coffee) into a 50 mL centrifuge tube.

  • Spike the matrix with native OTC at target LOQ levels (e.g., 0.1 µg/kg) and add a constant concentration of OTC-[d5] internal standard (e.g., 1.0 µg/kg)[2].

  • Causality Note: Vortex and incubate in the dark for 30 minutes. This equilibration step is critical to allow the deuterated standard to integrate into the matrix pores, mimicking naturally incurred contamination.

Step 2: Matrix Extraction

  • Add 25 mL of Acetonitrile:Water (80:20, v/v)[4].

  • Causality Note: Strictly avoid alkaline extraction buffers. The neutral pH prevents the hydrolysis of OTC's ethyl ester bond, ensuring structural integrity throughout the extraction[8].

  • Shake vigorously for 30 minutes and centrifuge at 6000 rpm for 10 minutes.

Step 3: Immunoaffinity Cleanup (IAC)

  • Dilute 0.5 mL of the supernatant with 1.5 mL of PBS containing 0.5% Tween-20[4].

  • Causality Note: The addition of Tween-20, a non-ionic surfactant, is a targeted intervention to disrupt hydrophobic matrix-analyte interactions (especially in lipid-rich matrices), preventing column clogging and improving IAC cross-reactivity recovery for OTC[8].

  • Pass the diluted extract through an OTA/OTC-compatible IAC, wash with water, and elute with MS-grade methanol.

Step 4: UHPLC-MS/MS Acquisition

  • Inject 5 µL onto a C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) maintained at 40 °C[2].

  • Monitor the specific transitions for OTC and OTC-[d5] in positive ESI mode.

  • Self-Validation Check: Calculate the absolute peak area of the OTC-[d5] in the matrix samples versus a neat solvent standard. A variation of >20% indicates severe ion suppression, prompting further cleanup optimization, even though the isotopic ratio will mathematically correct the final concentration.

Step 5: LOD/LOQ Calculation

  • Extract the chromatograms and determine the Signal-to-Noise (S/N) ratio using the instrument's software.

  • The LOD is defined as the concentration where S/N = 3.

  • The LOQ is defined as the lowest spiked concentration where S/N = 10, precision (RSD) is ≤ 20%, and accuracy (recovery) is between 80-120%[9].

References

  • Veeprho. "Ochratoxin C-D5 | CAS 1356840-94-2". Veeprho.[Link]

  • MDPI. "Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices". Foods.[Link]

  • PubMed. "Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices". National Library of Medicine.[Link]

  • PubMed. "Validation of a liquid chromatography method for the simultaneous quantification of ochratoxin A and its analogues in red wines". National Library of Medicine.[Link]

  • PMC. "Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices". PubMed Central.[Link]

  • MDPI. "Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals". Toxins.[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Basis for Chemical Deactivation

As a Senior Application Scientist, I frequently consult with analytical chemists and drug development professionals on the safe handling of highly toxic internal standards. Ochratoxin C-[d5] is a deuterated analog of Och...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with analytical chemists and drug development professionals on the safe handling of highly toxic internal standards. Ochratoxin C-[d5] is a deuterated analog of Ochratoxin C (an ethyl ester of Ochratoxin A)[1], widely utilized as an internal standard in LC-MS/MS workflows. While its isotopic labeling makes it an ideal analytical tool, it retains the severe nephrotoxic, hepatotoxic, and potentially carcinogenic properties of native ochratoxins[2].

Because mycotoxins are highly stable molecules that resist standard autoclaving and thermal degradation, proper disposal requires targeted chemical deactivation[2]. Below is the field-proven, mechanistically grounded standard operating procedure (SOP) for the complete chemical destruction and disposal of Ochratoxin C-[d5].

To destroy a toxin, you must understand its structural vulnerabilities. The toxicity of Ochratoxin C-[d5] is driven by its isocoumarin moiety and a highly stable lactone ring[3][4]. Effective deactivation is a two-step chemical attack:

  • Alkaline Hydrolysis (Ring Opening): Ochratoxins are highly resistant to degradation in neutral or acidic environments. By introducing a strong base like Sodium Hydroxide (NaOH), we force an alkaline environment that hydrolyzes and opens the lactone ring[3][5]. This converts the molecule into a lactone-opened intermediate (OP-OA). While this intermediate is still toxic, its structural integrity is compromised.

  • Oxidative Cleavage (Destruction): Once the ring is opened, the molecule is highly susceptible to oxidation. The introduction of Sodium Hypochlorite (NaOCl) provides hypochlorous acid and hypochlorite ions, which aggressively cleave the opened ring structure, completely degrading the mycotoxin into non-toxic, low-molecular-weight fragments[6][7].

Quantitative Deactivation Parameters

To ensure complete destruction of the toxicophore, specific reagent concentrations and contact times must be strictly observed.

Reagent / ParameterTarget ConcentrationOperational FunctionMinimum Contact Time
Sodium Hydroxide (NaOH) 0.25 NHydrolyzes the lactone ring to expose the molecule to oxidation.N/A (Catalyst/Prep)
Sodium Hypochlorite (NaOCl) 5.0% – 6.0%Strong oxidant; cleaves the isocoumarin moiety.4 Hours[8]
Aqueous Acetone 5.0%Solvent wash to remove residual organic traces post-spill.N/A (Surface Wipe)[9]

Step-by-Step Disposal Protocols

Every protocol described below is designed as a self-validating system. By verifying chemical markers (like free chlorine), you ensure the deactivation process was successful before final disposal.

Protocol A: Liquid Waste Deactivation (LC-MS/MS Effluents & Stock Solutions)

Use this protocol for expired stock solutions, analytical flow-through, and sample extraction waste.

  • Consolidation: Collect all Ochratoxin C-[d5] liquid waste in a chemically compatible, clearly labeled high-density polyethylene (HDPE) secondary container.

  • Alkaline Priming: Add 0.25 N NaOH to the waste to achieve a highly alkaline environment (pH > 11). Causality: This initiates the hydrolysis of the lactone ring, preparing the molecule for destruction.

  • Oxidation: Slowly add 5–6% NaOCl (standard laboratory bleach) to the mixture. The final volume ratio of waste to deactivation solution should not exceed 1:1 to ensure the oxidative capacity of the bleach is not overwhelmed.

  • Incubation: Agitate gently and allow the solution to incubate at room temperature for a minimum of 4 hours [8]. Causality: Extended incubation ensures the complete oxidative cleavage of the stable isocoumarin moiety.

  • Validation: Verify deactivation by checking for residual free chlorine using standard laboratory test strips. A positive result indicates that the oxidative capacity was sufficient and not fully exhausted by the organic load.

  • Disposal: Adjust the pH to neutral (pH 6–8) if required by your local Environmental Health and Safety (EHS) guidelines, and dispose of the deactivated liquid via your facility's aqueous hazardous waste stream.

Protocol B: Solid Waste Deactivation (Contaminated Consumables)

Use this protocol for contaminated pipette tips, LC vials, microfuge tubes, and PPE.

  • Submersion: Place all solid waste into an HDPE container and submerge the materials completely in a pre-mixed solution of 5–6% NaOCl and 0.25 N NaOH.

  • Eliminate Air Pockets: Ensure no air bubbles are trapped inside narrow LC vials or pipette tips. Invert the container several times to thoroughly coat all surfaces[9].

  • Incubation: Incubate for a minimum of 4 hours.

  • Separation & Disposal: Drain the deactivation liquid into your deactivated liquid waste stream (Protocol A). Dispose of the treated solid materials as chemically treated hazardous solid waste according to institutional guidelines.

Protocol C: Emergency Spill Response

Use this protocol for accidental benchtop or equipment spills.

  • Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Cover the spill entirely with absorbent paper towels to prevent aerosolization.

  • In-Situ Deactivation: Carefully pour 5–6% NaOCl over the towels, starting from the perimeter and working inward to prevent the spill from spreading[9].

  • Incubation: Allow a minimum contact time of 30 minutes for surface decontamination[9].

  • Secondary Wash: Wipe the area dry, then clean the surface with 5% aqueous acetone to remove any residual organic traces[9].

  • Disposal: Dispose of all cleanup materials as contaminated solid waste following Protocol B.

Operational Workflow Visualization

Ochratoxin_Disposal Start Ochratoxin C-[d5] Waste (Liquid or Solid) Alkaline Step 1: Alkaline Hydrolysis Add 0.25 N NaOH (Opens Lactone Ring) Start->Alkaline Oxidation Step 2: Oxidative Cleavage Add 5-6% NaOCl (Destroys Toxicophore) Alkaline->Oxidation Incubation Step 3: Incubation Minimum 4 Hours at Room Temperature Oxidation->Incubation Neutralization Step 4: Verification & Neutralization Check pH & Free Chlorine Incubation->Neutralization Disposal Final Disposal Route to EHS Hazardous Waste Neutralization->Disposal Spill Emergency Spill Apply 5-6% NaOCl (30 min) Spill->Incubation Integrate into standard workflow

Workflow for the chemical deactivation and disposal of Ochratoxin C-[d5] using alkaline oxidation.

References

  • Hygiena. "Helica® Ochratoxin A Universal ELISA - Safety and Disposal Instructions." Hygiena, [Link]

  • Stanford Environmental Health & Safety. "Toxin Inactivation." Stanford University, [Link]

  • Haque, M. A., et al. "Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies." National Center for Biotechnology Information (PMC), [Link]

  • Kőszegi, T., & Poór, M. "Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level." National Center for Biotechnology Information (PMC), [Link]

  • Wang, Y., et al. "Biological Detoxification of Mycotoxins." Encyclopedia MDPI, [Link]

  • IARC Working Group. "OCHRATOXIN A - Some Naturally Occurring Substances." NCBI Bookshelf, [Link]

  • Kumar, A., et al. "In vitro analysis of efficacy of chlorination in detoxifying ochratoxin A." International Journal of Current Microbiology and Applied Sciences, [Link]

  • He, Y., et al. "Detection, Contamination, Toxicity, and Prevention Methods of Ochratoxins: An Update Review." Journal of Agricultural and Food Chemistry (ACS Publications), [Link]

Sources

Handling

Personal protective equipment for handling Ochratoxin C-[d5]

As a Senior Application Scientist, I frequently observe laboratories treating all mycotoxin standards with a generalized, one-size-fits-all safety approach. However, handling Ochratoxin C-[d5] —a deuterated ethyl ester d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all mycotoxin standards with a generalized, one-size-fits-all safety approach. However, handling Ochratoxin C-[d5] —a deuterated ethyl ester derivative of Ochratoxin A used as a highly precise internal standard for LC-MS/MS—requires a tailored, matrix-aware safety strategy.

Ochratoxins are potent nephrotoxins, immunosuppressants, and suspected human carcinogens (Group 2B)[1]. Because this standard is typically supplied either as a lyophilized powder or pre-dissolved in polar organic solvents like acetonitrile[2][3], your protective strategy must account for both the extreme toxicity of the solute (fatal if swallowed or inhaled) and the aggressive permeation kinetics of the solvent vehicle.

Here is the definitive, causality-driven guide to personal protective equipment (PPE) and operational handling for Ochratoxin C-[d5].

Hazard Profile & Mechanistic Causality of Protection

Standard laboratory PPE is insufficient for handling Ochratoxin C-[d5] due to its dual-hazard profile. The mycotoxin itself exerts toxicity by inhibiting protein synthesis, inducing mitochondrial dysfunction, and causing severe oxidative stress in renal cells[1].

When supplied in an acetonitrile vehicle, the solvent acts as a rapid transdermal carrier. Acetonitrile degrades and permeates standard thin-mil nitrile exam gloves in less than 10 minutes[4]. Therefore, our PPE selection is not arbitrary; it is a calculated barrier defense designed specifically against polar organic permeation and toxic aerosolization.

Table 1: Quantitative PPE Specifications and Causality
PPE ComponentSpecification / StandardMechanistic Causality & Quantitative Data
Hand Protection Butyl Rubber (>0.3mm thickness)Acetonitrile rapidly permeates thin nitrile (<10 min breakthrough). Butyl rubber provides >480 min of normalized breakthrough resistance against polar solvents[4][5].
Secondary Hands Thin Nitrile (Inner Glove)Provides a self-validating breach system. If the outer butyl glove is compromised, the inner nitrile provides a brief (<9 min) window to safely abort the procedure[4].
Body Protection Tyvek® or low-permeability coatPrevents dermal absorption. Woven cotton lab coats absorb and hold acetonitrile against the skin, increasing exposure time.
Eye Protection ANSI Z87.1 / EN 166 GogglesTightly fitting splash goggles protect ocular mucosa from highly flammable, irritating acetonitrile vapors and accidental splashes.
Respiratory Class II Fume Hood (0.5 m/s face velocity)Prevents inhalation of fatal mycotoxin aerosols (H330). N95/P100 respirators are required only if handling dry powder outside containment.

Operational Workflow & Step-by-Step Methodology

G Start Initiate Ochratoxin C-[d5] Handling Protocol PPE Don Required PPE: Butyl Gloves, Tyvek Coat, Splash Goggles Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Sol Reconstitute/Dilute in Acetonitrile Hood->Sol Check Spill or Surface Contamination? Sol->Check Decon Oxidative Cleavage: Apply 5% NaClO (>15 min) Check->Decon Yes Waste Seal in Hazardous Waste Container Check->Waste No Rinse Solvent Wash: Acetone followed by H2O Decon->Rinse Rinse->Waste

Workflow for safe handling, spill assessment, and oxidative decontamination of Ochratoxin C-[d5].

Phase 1: Pre-Operational Setup
  • Verify Containment: Ensure the Class II chemical fume hood is operational with a face velocity of at least 0.5 m/s. Line the working surface with a plastic-backed, highly absorbent bench pad.

  • Don PPE: Put on the inner nitrile gloves, followed by the Tyvek lab coat, tightly fitting safety goggles, and finally the outer Butyl rubber gloves. Pull the Butyl gloves over the cuffs of the lab coat to eliminate exposed skin.

  • Stage Reagents: Place the Ochratoxin C-[d5] vial, HPLC-grade acetonitrile, calibrated micropipettes, and a dedicated hazardous waste receptacle inside the hood.

Phase 2: Handling and Solution Preparation
  • Vial Equilibration: Allow the sealed Ochratoxin C-[d5] vial to reach room temperature inside the fume hood to prevent condensation, which can degrade the standard[2].

  • Transfer: If supplied as a solid, inject the required volume of acetonitrile directly through the septum (if applicable) to minimize aerosolization. If opening the vial, open it slowly, pointing the aperture away from your face.

  • Dilution: Transfer the required aliquot of the stock solution (e.g., 10 µg/mL) into your LC-MS/MS autosampler vials. Cap immediately.

Phase 3: Self-Validating Decontamination & Disposal

A protocol is only as reliable as its validation mechanism. Ochratoxins exhibit strong natural fluorescence under ultraviolet light, which we utilize to validate our cleaning procedures.

  • Oxidative Cleavage: In the event of a spill, or for routine surface decontamination, apply a 5% sodium hypochlorite (bleach) solution. Hypochlorous acid (HOCl) effectively attacks and degrades the mycotoxin structure[6][7].

  • Contact Time: Allow the bleach to sit for a minimum of 15 minutes to ensure complete degradation[7].

  • Solvent Wash: Wipe the area with acetone to solubilize any residual non-polar fragments, followed by a final wipe with deionized water to remove oxidative salts.

  • Self-Validation (The UV Check): Illuminate the decontaminated area with a long-wave UV lamp (365 nm). Ochratoxins emit a distinct green/blue fluorescence. The complete absence of fluorescence provides immediate, self-validating proof that the oxidative cleavage of the mycotoxin was successful.

  • Disposal: Place all contaminated bench pads, pipette tips, and outer gloves into a sealed, clearly labeled hazardous waste container for incineration[3].

Table 2: Decontamination Reagent Efficacy
ReagentAction on Ochratoxin C-[d5]Required Contact TimeValidation Method
5% Sodium Hypochlorite Oxidative cleavage of the mycotoxin lactone ring[7]>15 minutesLoss of UV fluorescence (365 nm)
Acetone Solubilizes residual non-polar fragmentsImmediate wipeVisual cleanliness
DI Water Removes oxidative salts and quenches bleachImmediate wipeNeutral pH on surface

References

  • HPC Standards GmbH. "Safety Data Sheet: Ochratoxin C Solution (Solvent: Acetonitrile)." HPC Standards. 3

  • Cayman Chemical. "Product Information: Ochratoxin C." Cayman Chemical Company. 2

  • Adegbeye, C. P., et al. "Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies." National Institutes of Health (NIH). 1

  • Kimberly-Clark. "Chemical Resistance Guide: Nitrile Gloves." Yale University Environmental Health and Safety. 4

  • Environmental Protection Agency (EPA). "Hand Protection Chemical Resistance Guide." EPA OSC Response. 5

  • Qi, L., et al. "Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods." National Institutes of Health (NIH). 6

Sources

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